(+)-Pinoresinol
Description
Structure
3D Structure
Properties
IUPAC Name |
4-[(3S,3aR,6S,6aR)-6-(4-hydroxy-3-methoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-3-yl]-2-methoxyphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22O6/c1-23-17-7-11(3-5-15(17)21)19-13-9-26-20(14(13)10-25-19)12-4-6-16(22)18(8-12)24-2/h3-8,13-14,19-22H,9-10H2,1-2H3/t13-,14-,19+,20+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGXBRUKMWQGOIE-AFHBHXEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C2C3COC(C3CO2)C4=CC(=C(C=C4)O)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)[C@@H]2[C@H]3CO[C@@H]([C@H]3CO2)C4=CC(=C(C=C4)O)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20964099 | |
| Record name | (+)-Pinoresinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20964099 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
358.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
487-36-5 | |
| Record name | (+)-Pinoresinol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=487-36-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pinoresinol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000487365 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (+)-Pinoresinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20964099 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PINORESINOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V4N1UDY811 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Introduction: The Significance of (+)-Pinoresinol
An In-Depth Technical Guide to (+)-Pinoresinol: Natural Sources and Biosynthesis
This compound is a prominent member of the lignan family, a diverse class of polyphenolic compounds synthesized by plants.[1] Structurally, it is a furofuran lignan formed from the dimerization of two coniferyl alcohol units.[2] This compound is not merely a metabolic byproduct; it plays a crucial role in plant defense, exhibiting potent antifungal, antibacterial, and antiviral properties.[1][2] Beyond its function in planta, this compound has garnered significant attention from the scientific community for its broad spectrum of pharmacological activities in humans, including antioxidant, anti-inflammatory, hepatoprotective, and potential chemopreventive effects.[3][4][5] Furthermore, it serves as a key chiral precursor in the biosynthesis of other complex and medicinally important lignans, such as podophyllotoxin, the parent compound for several semi-synthetic anticancer drugs.[6][7]
Despite its wide distribution, this compound is typically found in low concentrations within plant tissues, making its extraction and purification for research and development a significant challenge.[2][7] This guide provides a comprehensive overview of the natural origins of this compound, a detailed exploration of its intricate biosynthetic pathway, and standardized methodologies for its extraction and analysis, aimed at researchers and professionals in drug development and natural product chemistry.
Part 1: Natural Distribution and Sources
This compound is widely distributed throughout the vascular plant kingdom, though its concentration varies significantly between species and even different tissues within the same plant.[2][8] It is commonly found in seeds, whole grains, legumes, fruits, and vegetables.[2] Its presence is not limited to plants; it has also been identified in insects, such as the cabbage butterfly caterpillar (Pieris rapae), which sequester the compound from their host plants (e.g., Brassica oleracea) as a chemical defense against predators like ants.[9][10]
The isolation of pinoresinol from natural sources is often inefficient, with very low yields reported. For instance, a study documented the isolation of just 2.6 mg of pinoresinol from 8 kilograms of dried cinnamon.[2] This inherent low abundance underscores the importance of understanding its biosynthesis for potential biotechnological production.
Table 1: Selected Natural Sources of this compound
| Plant/Source Name | Family | Common Part Used | Reported Pinoresinol Content (mg/g dry weight) | Reference(s) |
| Taxus ×media | Taxaceae | Needles | 1.24 | [11] |
| Taxus ×media | Taxaceae | In vitro Shoots | 0.69 | [11] |
| Gnetum montanum | Gnetaceae | Stems, Rhizomes | Presence confirmed | [4] |
| Forsythia suspensa | Oleaceae | Fruit | Presence confirmed | [1][5] |
| Sesamum indicum (Sesame) | Pedaliaceae | Seeds | Presence confirmed | [1][2] |
| Olea europaea (Olive Oil) | Oleaceae | Fruit (Oil) | Presence confirmed | [1][5] |
| Brassica oleracea (Cabbage) | Brassicaceae | Leaves | Presence confirmed | [1][9][10] |
| Styrax sp. | Styracaceae | Resin | Presence confirmed | [1][5] |
| Sambucus williamsii | Adoxaceae | Stems | Presence confirmed | [1] |
Note: "Presence confirmed" indicates that the source is known to contain pinoresinol, but specific quantitative data was not available in the cited literature.
Part 2: The Biosynthetic Pathway of this compound
The synthesis of this compound is a sophisticated process originating from the general phenylpropanoid pathway, a central metabolic route in higher plants responsible for producing a vast array of phenolic compounds.[12]
From Phenylalanine to Coniferyl Alcohol
The journey begins with the amino acid L-phenylalanine (or in some cases, L-tyrosine). A series of enzymatic reactions converts this primary metabolite into coniferyl alcohol, the direct monomeric precursor to pinoresinol.[12]
-
Deamination: Phenylalanine ammonia-lyase (PAL) catalyzes the non-oxidative deamination of L-phenylalanine to form cinnamic acid. This is a critical entry point into the phenylpropanoid pathway.
-
Hydroxylation: Cinnamate-4-hydroxylase (C4H), a cytochrome P450-dependent monooxygenase, hydroxylates cinnamic acid at the para position to yield p-coumaric acid.
-
Further Hydroxylation & Methylation: Subsequent enzymatic steps, including hydroxylation and O-methylation, convert p-coumaric acid into ferulic acid.
-
Activation and Reduction: Ferulic acid is activated to its CoA-thioester, feruloyl-CoA. A series of reductive steps, catalyzed by enzymes such as cinnamoyl-CoA reductase (CCR) and cinnamyl alcohol dehydrogenase (CAD), convert feruloyl-CoA first to coniferaldehyde and finally to coniferyl alcohol.[8][12]
The Dirigent-Mediated Dimerization
The final and most critical step in this compound biosynthesis is the stereospecific dimerization of two coniferyl alcohol molecules. This is not a random chemical event but a highly controlled biological process.
-
Radical Generation: An oxidative enzyme, such as a laccase or peroxidase, oxidizes the coniferyl alcohol monomers, generating resonance-stabilized phenoxy radicals.[2]
-
Stereoselective Coupling: In the absence of a guiding mechanism, these radicals would couple randomly to form a racemic mixture of pinoresinol and other lignans.[2] The stereospecific formation of this compound is governed by a special class of non-enzymatic proteins known as Dirigent Proteins (DPs) .[6][13][14] These proteins capture the free radicals and hold them in a specific orientation, ensuring that the radical-radical coupling occurs exclusively at the β-carbon of the two monomers, leading to the formation of the (+)-enantiomer with high fidelity.[2][6][13] The discovery of dirigent proteins provided a crucial explanation for the chirality observed in many natural lignans.[14]
Part 3: Extraction, Purification, and Analysis
The low natural abundance of this compound necessitates robust and efficient protocols for its isolation and characterization.[2]
General Extraction and Fractionation Protocol
This protocol describes a common laboratory-scale method for obtaining a pinoresinol-enriched fraction from dried plant material.
Rationale: The methodology employs a sequence of solvents with increasing polarity to systematically separate compounds based on their solubility. An initial non-polar solvent removes lipids, followed by a polar solvent to extract lignans and other phenolics. Subsequent liquid-liquid partitioning further purifies the target compound.
Step-by-Step Methodology:
-
Material Preparation: Air-dry or freeze-dry the plant material (e.g., needles, stems) to stabilize metabolites and grind it into a fine powder to maximize surface area for extraction.[15]
-
Defatting: Macerate or sonicate the powdered plant material with a non-polar solvent like n-hexane for 24 hours.[16] This step removes lipids and chlorophyll, which can interfere with subsequent chromatographic separation. Discard the hexane extract.
-
Methanol Extraction: Extract the defatted plant residue with 85-100% methanol using a Soxhlet apparatus or repeated sonication until the solvent runs clear.[16][17] Methanol is effective at extracting a wide range of polyphenols, including lignans.
-
Solvent Evaporation: Combine the methanolic extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain a crude extract.
-
Liquid-Liquid Fractionation:
-
Resuspend the crude extract in water or a water-methanol mixture.
-
Perform sequential extractions in a separatory funnel with solvents of increasing polarity, such as petroleum ether, chloroform, and finally ethyl acetate.[16]
-
This compound, being moderately polar, will typically partition into the ethyl acetate fraction.
-
Collect each fraction and evaporate the solvent. The ethyl acetate fraction is expected to be enriched in pinoresinol.
-
Purification and Characterization
Further purification is required to isolate pure this compound from the enriched fraction.
-
Purification:
-
Preparative Thin-Layer Chromatography (PLC): The enriched fraction can be streaked onto a silica gel PLC plate and developed with a suitable solvent system (e.g., a mixture of hexane and ethyl acetate). The band corresponding to pinoresinol (identified by comparison with a standard) is scraped off and eluted with a polar solvent.[15][16]
-
Flash Chromatography: For larger quantities, flash column chromatography using a silica gel column and a gradient elution system (e.g., increasing polarity from hexane to ethyl acetate) is highly effective for separating pinoresinol from other compounds.[7][18]
-
-
Quantification and Structural Confirmation:
-
High-Performance Liquid Chromatography (HPLC): HPLC is the standard method for identifying and quantifying pinoresinol in extracts.[16]
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This highly sensitive technique provides both retention time data and mass-to-charge ratio, allowing for definitive identification and precise quantification, even at very low concentrations.[16][19]
-
Spectroscopic Analysis: For structural elucidation of the isolated compound, Fourier Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy are employed to confirm the identity and purity of pinoresinol.[16]
-
Conclusion
This compound stands out as a lignan of significant biological and pharmaceutical interest. While its widespread but sparse distribution in nature presents a hurdle for its commercial exploitation, a deep understanding of its biosynthetic pathway opens new avenues. The elucidation of the role of dirigent proteins in controlling the stereospecific dimerization of coniferyl alcohol is a landmark in natural product chemistry, offering a blueprint for potential biocatalytic and synthetic biology approaches. By leveraging optimized extraction and purification protocols, researchers can effectively isolate pinoresinol for further investigation into its promising therapeutic applications, from anti-inflammatory agents to precursors for next-generation pharmaceuticals.
References
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Yue, F., et al. (2021). Efficient Synthesis of Pinoresinol, an Important Lignin Dimeric Model Compound. Frontiers in Energy Research. [Link]
-
Smedley, S. R., et al. (2007). Pinoresinol: A lignol of plant origin serving for defense in a caterpillar. PubMed. [Link]
-
Bhuiya, M. W., et al. (2023). Pinoresinol rescues developmental phenotypes of Arabidopsis phenylpropanoid mutants overexpressing FERULATE 5-HYDROXYLASE. PNAS. [Link]
-
Habashy, N. H., et al. (2020). Pinoresinol-4-O-β-D-glucopyranoside: a lignan from prunes (Prunus domestica) attenuates oxidative stress, hyperglycaemia and hepatic toxicity in vitro and in vivo. PubMed. [Link]
-
Al-Shuhaib, M. B. S., et al. (2024). Isolation, characterization of lignan compound Pinoresinol in Iraqi Mesembryanthemum Cordifolium. Plant Science Today. [Link]
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Kim, M. K., et al. (2002). Secondary and Quaternary Structures of the this compound-Forming Dirigent Protein. Biochemistry. [Link]
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Sino LifeScience. (2022). Pinoresinol. [Link]
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Brueckner, A. C., et al. (2019). Dirigent Proteins Guide Asymmetric Heterocoupling for the Synthesis of Complex Natural Product Analogues. ACS Central Science. [Link]
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Glavan, M., et al. (2021). Extraction Techniques and Analytical Methods for Isolation and Characterization of Lignans. Molecules. [Link]
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Stanley, L., et al. (2023). Synthetic Procedure of Pinoresinol. Protocols.io. [Link]
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Becker, J., et al. (2022). Plasmid-free production of the plant lignan pinoresinol in growing Escherichia coli cells. Microbial Cell Factories. [Link]
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Kamada, T., et al. (2018). Pinoresinol catabolic pathway intermediates and cognate gene-enzyme systems. ResearchGate. [Link]
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Pilipczuk, T., et al. (2015). Identification and quantitative determination of pinoresinol in Taxus×media Rehder needles, cell suspension and shoot cultures. ResearchGate. [Link]
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Kim, K. W., et al. (2015). Trimeric Structure of this compound-forming Dirigent Protein at 1.95 Å Resolution with Three Isolated Active Sites. Journal of Biological Chemistry. [Link]
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Tran, T. H. L., et al. (2021). Effects of Pinoresinol from Vietnamese Gnetum montanum Markgr Inhibits the Inflammation in Macrophages. Brieflands. [Link]
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Smedley, S. R., et al. (2007). Pinoresinol: A lignol of plant origin serving for defense in a caterpillar. ResearchGate. [Link]
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Milder, I. E., et al. (2004). Optimization of a liquid chromatography-tandem mass spectrometry method for quantification of the plant lignans secoisolariciresinol, matairesinol, lariciresinol, and pinoresinol in foods. PubMed. [Link]
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Wikipedia. (n.d.). Pinoresinol. [Link]
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Liu, Q., et al. (2015). Bioconversion of Pinoresinol Diglucoside and Pinoresinol from Substrates in the Phenylpropanoid Pathway by Resting Cells of Phomopsis sp.XP-8. PLOS ONE. [Link]
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Heinonen, S., et al. (2001). Proposed metabolic pathway for pinoresinol: formation of mammalian lignans via lariciresinol and secoisolariciresinol intermediates. ResearchGate. [Link]
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Lolo, F. M. B., et al. (2019). Pinoresinol concentration in olive stones by three extractive methodologies. ResearchGate. [Link]
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Wang, Y., et al. (2023). Preparation of Pinoresinol and Dehydrodiconiferyl Alcohol from Eucommiae Cortex Extract by Fermentation with Traditional Mucor. MDPI. [Link]
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(+)-Pinoresinol basic chemical and physical properties
Technical Whitepaper: (+)-Pinoresinol – Physicochemical Characterization and Application Potential
Executive Summary
This compound (CAS: 487-36-5) is a bioactive furofuran lignan ubiquitously distributed in the plant kingdom, notably in Forsythia species, sesame seeds, and olive oil. Structurally characterized by two fused tetrahydrofuran rings bridging two coniferyl alcohol moieties, it represents a critical scaffold in lignan biosynthesis. This guide provides a rigorous technical analysis of its physicochemical properties, spectral signatures, and isolation methodologies, designed to support researchers in analytical validation and drug development applications.
Part 1: Molecular Identity & Structural Architecture
This compound possesses a
Table 1: Core Molecular Identifiers
| Parameter | Specification |
| IUPAC Name | 4-[(3S,3aR,6S,6aR)-6-(4-hydroxy-3-methoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-3-yl]-2-methoxyphenol |
| Common Name | This compound |
| CAS Number | 487-36-5 |
| Molecular Formula | |
| Molecular Weight | 358.39 g/mol |
| SMILES | COC1=C(C=CC(=C1)[C@@H]2[C@H]3COC4=CC(=C(C=C4)O)OC)O |
| Stereochemistry | (1S, 3aR, 4S, 6aR) |
Part 2: Physicochemical Profile
The following data aggregates experimental values from high-purity isolates (>95%). Researchers should note that melting point depression is common in samples with <90% purity or residual solvent.
Table 2: Physical & Chemical Properties
| Property | Value / Range | Condition / Note |
| Physical State | Crystalline Solid | White to off-white powder |
| Melting Point | 112 – 122 °C | Range depends on crystallization solvent [1][2] |
| Solubility (High) | DMSO, Acetone, Methanol | DMSO |
| Solubility (Low) | Water, Hexane | Practically insoluble in aqueous media (<0.1 mg/mL) |
| Optical Rotation | Concentration | |
| LogP (Predicted) | 1.59 – 2.31 | Indicates moderate lipophilicity; membrane permeable |
| pKa (Predicted) | ~9.6 | Phenolic hydroxyl group acidity |
| H-Bond Donors | 2 | Phenolic -OH groups |
| H-Bond Acceptors | 6 | Ether oxygens and methoxy groups |
Part 3: Spectral Characterization
Accurate identification requires multi-modal spectral validation. The following NMR data is based on isolates in deuterated methanol (
Nuclear Magnetic Resonance (NMR)
Table 3: Key NMR Shifts (400 MHz,
| Position | Multiplicity ( | Assignment | ||
| 1, 1' | — | — | 132.4 | Aromatic Quaternary |
| 2, 2' | 6.96 | d ( | 109.6 | Aromatic C-H |
| 3, 3' | — | — | 147.7 | Aromatic C-O (Methoxy) |
| 4, 4' | — | — | 145.9 | Aromatic C-O (Phenol) |
| 5, 5' | 6.78 | d ( | 114.7 | Aromatic C-H |
| 6, 6' | 6.82 | dd ( | 118.7 | Aromatic C-H |
| 7, 7' | 4.71 | d ( | 85.9 | Benzylic C-H (Furan) |
| 8, 8' | 3.10 | m | 54.1 | Methine (Bridge) |
| 9, 9' | 4.23 / 3.83 | m / m | 71.7 | Methylene ( |
| OMe | 3.86 | s | 55.9 | Methoxy Groups |
Mass Spectrometry (MS)
-
Ionization Mode: ESI-MS (Positive)
-
Key Ion:
381.13 (Calculated for : 381.13) [3]
UV-Vis & IR Spectroscopy
-
UV
: ~230 nm, 280 nm. The peak at 280 nm is the standard detection wavelength for HPLC quantification, arising from the guaiacyl moiety [4]. -
IR (KBr):
-
3400–3450 cm⁻¹: O-H stretching (broad, phenolic).
-
2850–2950 cm⁻¹: C-H stretching (aliphatic).
-
1600, 1515 cm⁻¹: Aromatic ring skeletal vibrations.
-
1270, 1030 cm⁻¹: C-O-C stretching (furan/ether linkages).
-
Part 4: Biosynthesis & Isolation Workflow
Understanding the biosynthetic origin aids in optimizing extraction from plant matrices. This compound is formed via the oxidative coupling of two coniferyl alcohol units, catalyzed by dirigent proteins (DIR) and laccases/peroxidases.
Biosynthetic Pathway Diagram
Figure 1: Biosynthetic trajectory from Phenylalanine to this compound via the phenylpropanoid pathway.
Isolation Protocol (Silica Gel Chromatography)
For researchers isolating this compound from plant extracts (e.g., Forsythia):
-
Extraction: Macerate dried plant material in Methanol (1:10 w/v) for 24h. Filter and concentrate in vacuo.
-
Partitioning: Suspend residue in water; partition sequentially with Hexane (remove lipids)
EtOAc. Collect the Ethyl Acetate fraction. -
Purification:
-
Stationary Phase: Silica Gel (200-300 mesh).
-
Mobile Phase: Gradient elution of Hexane : Ethyl Acetate (Start 80:20
End 60:40). -
Detection: Monitor fractions by TLC (UV 254 nm); this compound typically elutes after less polar lignans but before glycosides.
-
-
Recrystallization: Dissolve pooled fractions in minimal hot MeOH/Acetone and cool to 4°C to yield crystals.
Part 5: Biological Mechanism of Action
While this guide focuses on properties, the compound's utility in drug development stems from its specific modulation of inflammatory and oxidative pathways.
Figure 2: Primary pharmacological mechanisms relevant to anti-inflammatory and metabolic drug development.
References
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ChemicalBook. (2025). This compound Properties and Safety. Retrieved from
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FooDB. (2025). Compound Summary: this compound (FDB002760).[1][2][3] Retrieved from
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Li, Z., et al. (2021).[3][4] Preparation of Pinoresinol and Dehydrodiconiferyl Alcohol from Eucommiae Cortex Extract. Molecules. Retrieved from
-
Meagher, L. P., et al. (1999).[5] Isolation and characterization of the lignans, isolariciresinol and pinoresinol, in flaxseed meal. J. Agric.[5] Food Chem. Retrieved from
-
Frontiers in Bioengineering. (2021). Efficient Synthesis of Pinoresinol, an Important Lignin Dimeric Model Compound. Retrieved from
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(+)-Pinoresinol: A Furofuran Lignan with Pluripotent Biological Activities
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
(+)-Pinoresinol, a furofuran-type lignan found in a variety of plants including olive oil, sesame seeds, and Forsythia species, has emerged as a molecule of significant interest in biomedical research.[1][2][3] Initially recognized for its role in plant defense, extensive investigation has revealed a spectrum of potent biological activities, positioning it as a promising candidate for therapeutic development.[3][4] This technical guide provides a comprehensive overview of the core biological functions of this compound, with a focus on its anti-inflammatory, antioxidant, neuroprotective, and anticancer properties. We will delve into the underlying molecular mechanisms, present quantitative data from key studies, and provide detailed experimental protocols for researchers seeking to validate and expand upon these findings. The narrative is structured to explain the causality behind experimental choices, ensuring a blend of technical accuracy and field-proven insights.
Introduction: The Molecular Profile of this compound
This compound (C₂₀H₂₂O₆) is a dimeric phenylpropanoid, formed through the stereoselective oxidative coupling of two coniferyl alcohol monomers.[1][5] This reaction is facilitated in plants by dirigent proteins, which ensure the specific formation of the (+)-enantiomer.[1][5] Its rigid furofuran structure is a key determinant of its biological activity and distinguishes it from other classes of lignans.[1] The therapeutic potential of this natural compound is underscored by its diverse pharmacological effects, which are being actively explored for applications in chronic inflammatory diseases, neurodegenerative disorders, and oncology.
Core Biological Activities and Mechanistic Insights
Anti-inflammatory Activity
One of the most well-documented properties of this compound is its potent anti-inflammatory effect. It exerts this activity primarily by modulating key signaling pathways that regulate the inflammatory response, particularly in immune cells like macrophages and microglia.[6][7]
Mechanism of Action: The anti-inflammatory effects of this compound are largely attributed to its ability to inhibit the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways.[6][7] In response to pro-inflammatory stimuli such as lipopolysaccharide (LPS), NF-κB is activated, leading to the transcription of genes encoding inflammatory mediators like TNF-α, IL-6, IL-1β, inducible nitric oxide synthase (iNOS), and cyclooxygenase-2 (COX-2).[6][7] Studies have shown that pinoresinol can suppress the phosphorylation and subsequent degradation of IκBα, the inhibitory protein of NF-κB, thereby preventing the translocation of the active p65 subunit to the nucleus.[8][9]
Simultaneously, pinoresinol has been observed to inhibit the phosphorylation of key MAPK proteins, including p38 and extracellular-signal-regulated kinase (ERK) 1/2, which are also critical for the production of pro-inflammatory cytokines.[6][7]
Supporting Evidence: The antioxidant potential of pinoresinol and its derivatives has been quantified using various standard assays.
| Assay | Compound | Result | Reference |
| FRAP | Pinoresinol-4-O-β-D-glucopyranoside | 418.47 µmol/g (ascorbic acid equivalent) | [10][11] |
| ABTS | Pinoresinol-4-O-β-D-glucopyranoside | 1091.3 µmol/g (ascorbic acid equivalent) | [10][11] |
| DPPH Radical Scavenging | This compound | Significant scavenging activity | [12] |
| LDL Oxidation | This compound | 1.8 times stronger inhibition than probucol | [12] |
Neuroprotective Activity
This compound demonstrates significant neuroprotective effects, mitigating neuronal damage in models of both neurodegenerative disease and acute ischemic injury. This protection is a multifactorial outcome of its anti-inflammatory and antioxidant activities.
Mechanism of Action: In the context of neuroinflammation, often implicated in diseases like Alzheimer's, pinoresinol's ability to suppress microglial activation and subsequent release of inflammatory cytokines is critical. [7]In models of Alzheimer's disease, pinoresinol diglucoside (PDG) has been shown to attenuate neuroinflammation and oxidative stress by modulating the TLR4/NF-κB and Nrf2/HO-1 pathways. [13][14]Furthermore, in ischemia/reperfusion injury, PDG reduces brain infarct volume and neuronal damage by suppressing NF-κB and activating the Nrf2/HO-1 pathway. [8]Additional studies suggest pinoresinol can ameliorate memory impairments by inhibiting acetylcholinesterase (AChE) and facilitating calcium influx, pointing to a role in preserving cholinergic function. [15] Supporting Evidence:
-
Alzheimer's Disease Model: In mice injected with Aβ1-42, administration of PDG (5 and 10 mg/kg) reversed memory impairment, restrained the release of proinflammatory cytokines, and inhibited neuronal apoptosis by upregulating the Bcl-2/Bax ratio. [13][14][16]* Ischemia/Reperfusion Model: In a middle cerebral artery occlusion (MCAO) mouse model, PDG treatment reduced infarct volume, brain water content, and neuronal damage. [8]* Cholinergic Dysfunction Model: Oral administration of pinoresinol (25 mg/kg) ameliorated memory impairment induced by cholinergic blockade in mice. [15]
Anticancer Activity
This compound exhibits promising antitumor activity against various cancer cell lines, notably in breast cancer, where it acts independently of the estrogen receptor (ER) status. [17][18] Mechanism of Action: The anticancer effects of pinoresinol are mediated through several mechanisms. It has been shown to be cytotoxic and anti-proliferative to human breast tumor cells. [17][18]Mechanistically, it can induce apoptosis through both intrinsic and extrinsic pathways by upregulating pro-apoptotic genes and downregulating anti-apoptotic genes. [19]Furthermore, pinoresinol can sensitize cancer cells to TNF-related apoptosis-inducing ligand (TRAIL)-induced apoptosis by facilitating the formation of the death-inducing signaling complex (DISC). [20]In some cancer cells, it also causes cell cycle arrest at the G2/M phase. [2]
Supporting Evidence:
-
Breast Cancer: Showed cytotoxic effects in both ER-negative (MDA-MB-231) and ER-positive (MCF7) human breast tumor cells. [17][18]* Hepatocellular Carcinoma: Induced apoptosis and inhibited invasion in HepG2 cells. [9]* Apoptosis Induction: In SkBr3 breast cancer cells, treatment with pinoresinol (575 μM) significantly overexpressed pro-apoptotic genes and underexpressed anti-apoptotic genes. [19]
Experimental Protocols & Methodologies
To facilitate further research, this section provides standardized, step-by-step protocols for assessing the core biological activities of this compound.
Protocol: In Vitro Anti-inflammatory Assay in Macrophages
This protocol details the measurement of nitric oxide (NO) production in LPS-stimulated RAW 264.7 macrophages, a common method to screen for anti-inflammatory potential.
Objective: To determine the inhibitory effect of this compound on inflammatory mediator production.
Materials:
-
RAW 264.7 macrophage cell line
-
DMEM medium with 10% FBS and 1% Penicillin-Streptomycin
-
This compound (stock solution in DMSO)
-
Lipopolysaccharide (LPS) from E. coli
-
Griess Reagent (Component A: 1% sulfanilamide in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride)
-
Sodium nitrite (NaNO₂) standard
-
96-well cell culture plates
Methodology:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well. Incubate for 24 hours at 37°C, 5% CO₂ to allow for adherence.
-
Pre-treatment: Remove the medium and replace it with fresh medium containing various concentrations of this compound (e.g., 1, 10, 50 µM). Include a vehicle control (DMSO) and a positive control (e.g., dexamethasone). Incubate for 1-2 hours.
-
Rationale: Pre-incubation allows the compound to enter the cells and be available to interfere with signaling pathways before the inflammatory stimulus is introduced.
-
-
Stimulation: Add LPS to all wells (except the negative control) to a final concentration of 1 µg/mL.
-
Incubation: Incubate the plate for 18-24 hours at 37°C, 5% CO₂.
-
Nitrite Measurement (Griess Assay):
-
Carefully collect 50 µL of supernatant from each well and transfer to a new 96-well plate.
-
Prepare a standard curve using serial dilutions of NaNO₂ (e.g., 0-100 µM).
-
Add 50 µL of Griess Reagent A to each well, followed by 50 µL of Griess Reagent B.
-
Incubate for 10 minutes at room temperature, protected from light.
-
-
Data Analysis: Measure the absorbance at 540 nm using a microplate reader. Calculate the nitrite concentration from the standard curve and determine the percentage inhibition relative to the LPS-only treated cells. A cell viability assay (e.g., MTT) should be run in parallel to rule out cytotoxicity.
Protocol: DPPH Radical Scavenging Assay
This protocol provides a rapid and straightforward method to assess the direct antioxidant (radical scavenging) activity of this compound.
Objective: To quantify the ability of this compound to donate a hydrogen atom and scavenge the stable DPPH radical.
Materials:
-
This compound
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Methanol
-
Ascorbic acid or Trolox (positive control)
-
96-well plate
Methodology:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound and serial dilutions in methanol.
-
Prepare a 0.1 mM solution of DPPH in methanol. This solution should be freshly made and kept in the dark.
-
-
Assay Procedure:
-
To each well of a 96-well plate, add 100 µL of the DPPH solution.
-
Add 100 µL of the pinoresinol dilutions (or positive control/methanol blank) to the wells.
-
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Rationale: The incubation allows the antioxidant reaction, where the purple DPPH radical is reduced to the yellow diphenylpicrylhydrazine, to reach completion.
-
-
Measurement: Measure the absorbance at 517 nm.
-
Calculation: Calculate the percentage of scavenging activity using the following formula:
-
% Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100
-
Where Abs_control is the absorbance of the DPPH solution with methanol, and Abs_sample is the absorbance of the DPPH solution with the pinoresinol sample.
-
The IC₅₀ value (concentration required to scavenge 50% of DPPH radicals) can be determined by plotting scavenging percentage against concentration.
-
Sources
- 1. iosrjournals.org [iosrjournals.org]
- 2. Pinoresinol - Wikipedia [en.wikipedia.org]
- 3. Effect of Pinoresinol and Vanillic Acid Isolated from Catalpa bignonioides on Mouse Myoblast Proliferation via the Akt/mTOR Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Oxidative Catabolism of this compound Is Initiated by an Unusual Flavocytochrome Encoded by Translationally Coupled Genes within a Cluster of this compound-Coinduced Genes in Pseudomonas sp. Strain SG-MS2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. brieflands.com [brieflands.com]
- 7. researchgate.net [researchgate.net]
- 8. Pinoresinol diglucoside alleviates ischemia/reperfusion‐induced brain injury by modulating neuroinflammation and oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Pinoresinol-4-O-β-D-glucopyranoside: a lignan from prunes (Prunus domestica) attenuates oxidative stress, hyperglycaemia and hepatic toxicity in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Pinoresinol diglucoside attenuates neuroinflammation, apoptosis and oxidative stress in a mice model with Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. The effects of pinoresinol on cholinergic dysfunction-induced memory impairments and synaptic plasticity in mice [pubmed.ncbi.nlm.nih.gov]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Phytoestrogen this compound exerts antitumor activity in breast cancer cells with different oestrogen receptor statuses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Phytoestrogen this compound exerts antitumor activity in breast cancer cells with different oestrogen receptor statuses - PMC [pmc.ncbi.nlm.nih.gov]
- 19. In Vitro Comparative Study on Antineoplastic Effects of Pinoresinol and Lariciresinol on Healthy Cells and Breast Cancer-Derived Human Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 20. medchemexpress.com [medchemexpress.com]
Technical Guide: In Vitro Mechanism of Action of (+)-Pinoresinol
Executive Summary
(+)-Pinoresinol is a furofuran lignan ubiquitously distributed in Olea europaea (olive), Sesamum indicum (sesame), and Forsythia species. While often categorized generically as a phytoestrogen or antioxidant, its in vitro pharmacological profile reveals a sophisticated, multi-target mechanism of action.
Unlike non-specific antioxidants, this compound functions as a signal transduction modulator . Its primary therapeutic utility arises from three distinct mechanistic pillars:
-
Immunomodulation: Direct suppression of the NF-κB canonical pathway, preventing cytokine storms in macrophages and microglia.
-
Metabolic Reprogramming: A novel mechanism involving the ubiquitin-proteasome degradation of Liver X Receptors (LXR), thereby inhibiting de novo lipogenesis.
-
Cell Cycle Arrest: A context-dependent activation of the ATM-p53 checkpoint in solid tumors versus differentiation induction in leukemic lineages.
This guide details these mechanisms with a focus on causality, experimental validation, and reproducible protocols.
Mechanism I: Immunomodulation via NF-κB Suppression
The Pathway
In lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.[1]7) and microglial cells, this compound acts upstream of the nucleus. It does not merely scavenge ROS; it inhibits the phosphorylation of IκBα, the inhibitor of Nuclear Factor kappa B (NF-κB).
Under basal conditions, NF-κB (p65/p50 dimer) is sequestered in the cytoplasm by IκBα. Upon stimulation, IKK kinase phosphorylates IκBα, marking it for degradation. This releases NF-κB to translocate to the nucleus.[1] this compound blocks this phosphorylation step, effectively locking NF-κB in the cytoplasm and silencing the transcription of pro-inflammatory genes (COX-2, iNOS, TNF-α, IL-1β).
Pathway Visualization
Figure 1: this compound prevents the nuclear translocation of p65 by inhibiting the upstream phosphorylation/degradation of IκBα.
Mechanism II: Metabolic Reprogramming (LXR-Mediated)
The Pathway
A critical and often overlooked mechanism of this compound is its ability to regulate lipid metabolism independent of simple enzyme inhibition (like alpha-glucosidase). Recent studies identify Liver X Receptors (LXRα/β) as direct targets.
This compound promotes the ubiquitination of LXR proteins. By enhancing the proteasomal degradation of LXRs, it downregulates the entire downstream lipogenic program, including Sterol Regulatory Element-Binding Protein-1c (SREBP-1c), Fatty Acid Synthase (FAS), and Acetyl-CoA Carboxylase (ACC). This mechanism is distinct from statins or fibrates and represents a potential therapeutic avenue for Non-Alcoholic Fatty Liver Disease (NAFLD).
Pathway Visualization
Figure 2: this compound induces the ubiquitin-proteasome degradation of LXR, thereby silencing the SREBP-1c lipogenic cascade.
Mechanism III: Cytotoxicity & Cell Cycle Arrest
Context-Dependent Action
The anticancer activity of this compound is highly specific to the p53 status of the cell line.
-
Colon Cancer (HCT116 - p53 wild type): It activates the ATM-Chk2-p53 axis. DNA damage sensors (ATM) phosphorylate p53, which upregulates p21. This halts the cell cycle at the G2/M phase , preventing mitosis.
-
Leukemia (HL60 - p53 null): In the absence of p53, it induces differentiation rather than immediate apoptosis, arresting cells in the G0/G1 phase via p21 upregulation (p53-independent mechanism).[2]
Experimental Protocols
Protocol A: Validation of NF-κB Translocation (Immunofluorescence)
Objective: To visually quantify the inhibition of p65 nuclear entry in macrophages.
Reagents:
-
Cell Line: RAW 264.7 Macrophages.[1]
-
Primary Ab: Anti-NF-κB p65 (Rabbit monoclonal).
-
Secondary Ab: Goat anti-Rabbit IgG (Alexa Fluor 488).
-
Stimulant: LPS (1 μg/mL).[1]
-
Treatment: this compound (10, 30, 50 μM).
Workflow:
-
Seeding: Plate cells on sterile glass coverslips in 6-well plates (
cells/well). Incubate 24h. -
Pre-treatment: Replace media with serum-free DMEM containing this compound. Incubate for 2 hours .
-
Stimulation: Add LPS (1 μg/mL) directly to the media. Incubate for 30 minutes .
-
Note: 30 mins is critical; p65 translocation peaks early.
-
-
Fixation: Wash with PBS (
). Fix with 4% Paraformaldehyde (15 min). -
Permeabilization: 0.2% Triton X-100 in PBS (10 min).
-
Blocking: 5% BSA in PBS (1 hour).
-
Staining: Incubate with Primary Ab (1:400) overnight at
. Wash 3x. Incubate with Secondary Ab (1:1000) for 1h (Dark). Counterstain with DAPI. -
Analysis: Confocal microscopy.
-
Positive Control (LPS only): Intense green fluorescence in the nucleus.
-
Treatment: Green fluorescence remains cytosolic (surrounding the blue DAPI nucleus).
-
Protocol B: LXR Ubiquitination Assay (Immunoprecipitation)
Objective: To prove that this compound degrades LXR via the proteasome.
Reagents:
-
Cell Line: HepG2 (Hepatocellular carcinoma).[3]
-
Plasmid: Flag-tagged LXRα expression vector.
-
Inhibitor: MG132 (Proteasome inhibitor).
Workflow:
-
Transfection: Transfect HepG2 cells with Flag-LXRα vector. Incubate 24h.
-
Treatment: Treat cells with this compound (20 μM) AND MG132 (10 μM) for 6 hours.
-
Causality Check: MG132 is required to prevent the degradation of the ubiquitinated protein so it can be detected. Without MG132, the protein disappears, and you cannot prove ubiquitination.
-
-
Lysis: Lyse cells in RIPA buffer containing N-ethylmaleimide (deubiquitinase inhibitor).
-
Immunoprecipitation (IP): Incubate lysate with Anti-Flag beads overnight at
. -
Western Blot: Elute proteins and run SDS-PAGE.
-
Detection: Probe the blot with Anti-Ubiquitin antibody.
-
Result: A "smear" of high molecular weight bands in the Pinoresinol treated lane indicates poly-ubiquitination of the LXR protein.
-
Quantitative Data Summary
| Target / Pathway | Cell Model | Effect | Quantitative Metric (Approx.) |
| NF-κB (p65) | RAW 264.7 | Inhibition of Nuclear Translocation | IC50 ~ 15-20 μM |
| TNF-α Release | Microglia (N9) | Cytokine Suppression | > 50% reduction at 30 μM |
| LXRα Protein | HepG2 | Protein Degradation | Significant reduction at 20 μM |
| Cell Cycle (G2/M) | HCT116 (Colon) | Cycle Arrest | Increased G2/M population at 50 μM |
| Alpha-Glucosidase | Enzymatic Assay | Inhibition | IC50 > 500 μM (Weak Activity)* |
*Note: Unlike its derivatives (e.g., 1-acetoxypinoresinol), pure this compound is a weak alpha-glucosidase inhibitor. Its metabolic effects are primarily driven by LXR regulation and antioxidant protection.
References
-
Fini, L., et al. (2008). Chemopreventive properties of pinoresinol-rich olive oil involve a selective activation of the ATM-p53 cascade in colon cancer cell lines. Carcinogenesis, 29(1), 139-146. Link
-
During, A., et al. (2012). Pinoresinol inhibits proliferation and induces differentiation on human HL60 leukemia cells.[2] Nutrition and Cancer, 65(6). Link
-
Kim, D.H., et al. (2019). Reduction of Hepatic Lipogenesis by Loliolide and Pinoresinol from Lysimachia vulgaris via Degrading Liver X Receptors. Journal of Agricultural and Food Chemistry, 67(43), 11911-11918. Link
-
Liu, S., et al. (2020).[1] Postprandial Hyperglycemia Lowering Effect of the Isolated Compounds from Olive Mill Wastes – An Inhibitory Activity and Kinetics Studies on α-Glucosidase and α-Amylase Enzymes. ACS Omega, 5(32), 20382–20391. Link
-
Wang, Y., et al. (2022).[1][4] Pinoresinol stimulates keratinocyte proliferation and downregulates TNF‐α secretion in peripheral blood mononuclear cells.[5] Immunity, Inflammation and Disease, 10(12). Link
Sources
- 1. mdpi.com [mdpi.com]
- 2. Pinoresinol inhibits proliferation and induces differentiation on human HL60 leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phenylarsine oxide (PAO) induces apoptosis in HepG2 cells via ROS-mediated mitochondria and ER-stress dependent signaling pathways - Metallomics (RSC Publishing) [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. Pinoresinol stimulates keratinocyte proliferation and downregulates TNF‐α secretion in peripheral blood mononuclear cells: An experimental in vitro study - PMC [pmc.ncbi.nlm.nih.gov]
Stereoselective Biocatalytic Synthesis of (+)-Pinoresinol: A Technical Guide
Executive Summary
This technical guide details the protocol for the stereoselective biosynthesis of (+)-pinoresinol from coniferyl alcohol using a dual-component biocatalytic system. Unlike traditional chemical synthesis, which yields racemic mixtures requiring costly chiral resolution, this biomimetic approach leverages the specificity of Dirigent Proteins (DIRs) —specifically Forsythia intermedia DIR1 (FiDIR1)—to control the coupling of phenoxy radicals generated by an oxidative enzyme. This method is critical for researchers developing lignan-based therapeutics, including precursors for the anticancer drug etoposide.[1]
Part 1: Mechanistic Principles
The synthesis relies on decoupling the oxidation step from the stereocontrol step.[1]
-
Oxidation (Non-selective): An oxidase (Laccase or Peroxidase) abstracts a hydrogen atom from the phenolic hydroxyl of coniferyl alcohol, generating a resonance-stabilized phenoxy radical.[1] In free solution, these radicals couple randomly to form racemic pinoresinol (±) and other regioisomers (e.g., dehydrodiconiferyl alcohol).[1]
-
Dirigent Control (Stereoselective): The Dirigent Protein (FiDIR1) does not catalyze the reaction itself but binds two coniferyl alcohol radicals. It orients them specifically to favor 8–8' coupling from the si–si face, yielding this compound exclusively.[1]
Mechanism Visualization
Figure 1: The bifurcation of the radical coupling pathway. Without the Dirigent Protein, entropy dictates a racemic mixture.[1] The DIR "chaperones" the radicals to form the specific (+)-enantiomer.
Part 2: Biocatalytic System Design
The Catalyst: Recombinant FiDIR1
Native extraction from Forsythia is low-yield.[1] The recommended standard is recombinant expression.[1]
-
Source Gene: FiDIR1 (GenBank: U71107).
-
Expression Host: E. coli (BL21-DE3) or Pichia pastoris.[1] E. coli is faster but often requires refolding from inclusion bodies.[1] Secretory expression in Pichia or insect cells (Sf9) yields soluble, active protein directly.[1]
-
Purity Requirement: >90% (SDS-PAGE). Contaminating oxidases from the host must be removed to prevent background racemic coupling.[1]
The Oxidant: Laccase vs. Peroxidase[2][3][4]
-
Laccase (Recommended): Uses O₂ as the electron acceptor. Cleaner reaction profile.
-
Source:Trametes versicolor (fungal) or Rhus vernicifera (plant).
-
-
Peroxidase: Uses H₂O₂.[1] Harder to control; excess H₂O₂ can deactivate proteins or over-oxidize the product.[1]
Reaction Matrix
-
Buffer: MES-NaOH or Sodium Acetate (pH 5.0 – 6.0).[1] FiDIR1 activity drops sharply above pH 6.5.[1]
-
Co-solvent: Minimal organic solvent (<5% MeOH/EtOH) to solubilize coniferyl alcohol without denaturing the protein.
Part 3: Experimental Protocol
Phase A: Reagent Preparation[1]
-
Coniferyl Alcohol Stock: Dissolve coniferyl alcohol in absolute ethanol to 100 mM. Store at -20°C under argon. Note: Substrate must be colorless.[1] If yellow/brown, recrystallize from benzene/heptane to remove oxidation products.[1]
-
Laccase Stock: Dissolve commercial laccase (e.g., Sigma 51639) in 20 mM Sodium Acetate (pH 5.[1]0) to 100 U/mL.[1]
-
Dirigent Protein: Purify recombinant FiDIR1 via Ni-NTA affinity chromatography. Buffer exchange into 50 mM MES, 100 mM NaCl, pH 5.[1]5. Adjust concentration to ~1 mg/mL.[1]
Phase B: The Coupling Assay (Standard Scale)
This protocol describes a self-validating system with mandatory controls.[1]
Workflow Diagram
Figure 2: Step-by-step experimental workflow for the in vitro assay.[1]
Step-by-Step Procedure:
-
Setup: In a glass vial, combine:
-
800 µL Buffer (50 mM MES, pH 5.5).
-
100 µL Purified FiDIR1 (Final conc: ~0.1 mg/mL).
-
Control Vials: Prepare one vial replacing FiDIR1 with BSA (Negative Control) and one with heat-denatured FiDIR1 (Specificity Control).
-
-
Substrate Addition: Add 50 µL Coniferyl Alcohol stock (Final conc: 5 mM). Vortex gently.
-
Initiation: Add 50 µL Laccase solution (Final activity: ~0.5 U/mL). Crucial: The rate of radical generation must not exceed the binding capacity of the DIR. If the solution turns cloudy instantly, reduce laccase concentration.[1]
-
Incubation: Stir at room temperature (25°C) for 30–60 minutes. Monitor clarification; the reaction mixture typically remains clear if coupling is controlled, whereas random coupling often precipitates polymer.[1]
-
Quenching: Add 1 mL Ethyl Acetate (EtOAc) and vortex vigorously to stop the reaction and extract lignans.
-
Separation: Centrifuge at 12,000 x g for 5 minutes. Collect the upper organic phase.[1]
-
Drying: Evaporate EtOAc under nitrogen stream. Re-dissolve residue in 200 µL HPLC mobile phase (Hexane/Isopropanol).
Phase C: Analytical Validation (Chiral HPLC)
To confirm stereoselectivity, you must distinguish this compound from its (-)-enantiomer.[1]
-
Column: Daicel Chiralcel OD-H (250 x 4.6 mm).[1]
-
Mobile Phase: Hexane : Isopropanol (80:20 v/v).
-
Flow Rate: 0.5 mL/min.
-
Detection: UV at 280 nm.[1]
Data Interpretation Table:
| Sample Type | Expected Outcome | Interpretation |
| No Enzyme Control | No Product | Validates substrate stability. |
| Laccase Only (No DIR) | Racemic (±)-Pinoresinol (50:[1]50) | Confirms radical generation works; baseline for selectivity.[1] |
| FiDIR1 + Laccase | This compound (>90% ee) | Successful stereoselective biosynthesis. |
| Denatured FiDIR1 | Racemic (±)-Pinoresinol | Confirms protein folding is required for selectivity.[1] |
Part 4: Troubleshooting & Optimization
Low Enantiomeric Excess (ee)
If the product is <80% this compound, the rate of radical generation likely exceeds the DIR's capacity to capture them.
-
Solution: Decrease Laccase concentration by 50% or increase FiDIR1 concentration. The reaction is a competition between diffusion-controlled random coupling and protein-mediated coupling.[1]
Low Yield / Polymerization
If the solution turns brown/precipitates (lignin formation):
-
Solution: The radical concentration is too high.[1] Switch to a syringe pump to slowly infuse the oxidant or substrate over 1 hour.[1]
Protein Instability
FiDIR1 is sensitive to ionic strength and pH.[1]
-
Solution: Ensure NaCl is present (100 mM) to stabilize the dimer. Do not deviate from pH 5.0–6.0.[1]
References
-
Davin, L. B., et al. (1997).[1] Stereoselective synthesis of this compound in Forsythia suspension cultures. Science, 275(5298), 362-366.[1] Link
-
Halls, S. C., & Lewis, N. G. (2002).[1] Secondary and quaternary structures of the this compound-forming dirigent protein. Biochemistry, 41(29), 9455-9461.[1] Link
-
Kim, K. W., et al. (2015).[1] Trimeric structure of this compound-forming dirigent protein at 1.95 Å resolution.[1][2] Journal of Biological Chemistry, 290(3), 1308-1318.[1][2] Link
-
Pickel, B., et al. (2010).[1] Dirigent proteins: molecular characteristics and potential biotechnological applications. Applied Microbiology and Biotechnology, 86, 499–510.[1] Link
-
Davin, L. B., & Lewis, N. G. (2000).[1] Dirigent proteins and dirigent sites explain the mystery of specificity of radical precursor coupling in lignan and lignin biosynthesis.[2] Plant Physiology, 123(2), 453-462.[1][2] Link
Sources
Dirigent-Mediated Stereoselective Synthesis of (+)-Pinoresinol: A Technical Guide
Executive Summary
The synthesis of (+)-pinoresinol represents a pivotal checkpoint in plant secondary metabolism, serving as the entry point for lignan biosynthesis.[1][2] Unlike typical enzymatic catalysis, this reaction relies on Dirigent Proteins (DIRs) , which lack active catalytic centers. Instead, DIRs function via a "capture and orient" mechanism, sequestering phenoxy radicals generated by oxidative enzymes (laccases or peroxidases) to enforce stereoselective 8–8′ coupling.
This guide provides a rigorous technical framework for researchers to reconstitute, assay, and validate this system in vitro. It moves beyond basic theory to offer a self-validating experimental protocol essential for drug development pipelines targeting lignan-derived therapeutics (e.g., podophyllotoxin analogs).
Part 1: Mechanistic Architecture
The Dirigent Hypothesis
The classical view of radical coupling assumes a stochastic process yielding racemic mixtures. However, in the presence of this compound forming DIRs (e.g., FiDIR1 from Forsythia intermedia or PsDRR206 from Pisum sativum), the reaction is strictly controlled.
-
Radical Generation: An oxidase (Laccase/Peroxidase) performs a one-electron oxidation of coniferyl alcohol, generating a resonance-stabilized phenoxy radical.
-
Radical Capture: The DIR binds two free radical monomers. Structural biology suggests a trimeric β-barrel architecture where binding sites are distinct surface pockets.[3]
-
Stereoselective Coupling: The protein aligns the radicals such that the 8–8′ bond formation is geometrically favored, yielding this compound exclusively.
Pathway Visualization
The following diagram illustrates the bifurcation between stochastic coupling and dirigent-mediated synthesis.
Figure 1: Bifurcation of coniferyl alcohol coupling. The green path indicates the DIR-mediated stereoselective route.
Part 2: Structural Biology & Binding Dynamics
Recent crystallographic studies (e.g., PsDRR206) reveal that functional DIRs often exist as homotrimers.[4] Each monomer features an 8-stranded antiparallel β-barrel topology, creating a hydrophobic cavity.[4][5]
-
Binding Sites: Unlike enzymes with deep active site clefts, DIR binding sites are relatively shallow and surface-exposed.
-
Stoichiometry: The current model suggests each monomer binds substrate radicals.[4][5] The spatial separation between monomers in the trimer implies that coupling likely occurs within a single monomeric unit or at the interface of a dimer, depending on the specific DIR subfamily.
-
Selectivity Filter: Conserved residues (often hydrophilic) at the rim of the cavity interact with the methoxy and hydroxyl groups of the coniferyl moiety, locking the orientation.
Part 3: Experimental Protocol (Self-Validating System)
This protocol describes the in vitro reconstitution of this compound synthesis. It is designed to be self-validating : if the controls fail, the experimental data is invalid.
Workflow Overview
Figure 2: Step-by-step workflow for in vitro dirigent activity assay.
Detailed Methodology
1. Reagents & Preparation
-
Buffer: 100 mM Sodium Acetate/MES buffer, pH 5.5 (Optimal for most fungal laccases and plant DIRs).
-
Substrate: Coniferyl Alcohol (20 mM stock in ethanol). Note: Must be freshly prepared to avoid spontaneous oxidation.
-
Oxidant: Laccase (from Trametes versicolor, ~0.5 U/mL final) or Na₂S₂O₈ (chemical oxidant, less specific).
-
Dirigent Protein: Purified recombinant FiDIR1 or PsDRR206 (final conc. 1–5 µM).
2. The Reaction System
Set up the following reaction vessels in triplicate:
| Component | Test Reaction | Neg. Control A (No DIR) | Neg. Control B (No Oxidant) |
| Buffer (pH 5.5) | 890 µL | 900 µL | 890 µL |
| DIR Protein | 10 µL | -- | 10 µL |
| Coniferyl Alcohol | 50 µL | 50 µL | 50 µL |
| Laccase | 50 µL | 50 µL | -- |
3. Execution
-
Pre-incubation: Mix Buffer and DIR protein. Incubate at 30°C for 5 minutes to equilibrate.
-
Initiation: Add Laccase to initiate radical generation.
-
Substrate Addition: Add Coniferyl Alcohol immediately.
-
Kinetics: Incubate for 30–60 minutes at 30°C with gentle shaking (avoid vigorous vortexing which denatures DIRs).
-
Quenching: Stop reaction by adding 1 mL of Ethyl Acetate (vortex vigorously). This extracts the lignans and denatures the enzymes.
4. Analytical Validation (Chiral HPLC)
-
Column: Chiralcel OD-H or AD-H (Daicel).
-
Mobile Phase: Hexane:Ethanol (80:20 v/v).
-
Flow Rate: 0.5 – 1.0 mL/min.
-
Detection: UV at 280 nm.[6]
Data Interpretation & Self-Validation Rules
-
Control A (No DIR): Must show a Racemic Mixture (approx. 1:1 ratio of (+) and (-) pinoresinol) and significant amounts of other dimers (e.g., dehydrodiconiferyl alcohol). If this yields one isomer, your reagents are contaminated.
-
Control B (No Oxidant): Must show Zero Product . Only the monomer peak (Coniferyl Alcohol) should be visible. If product forms, your substrate is auto-oxidizing.
-
Test Reaction: Must show a distinct peak for This compound with an Enantiomeric Excess (ee) > 90%.
Part 4: Quantitative Data Presentation
When reporting DIR activity, use the following table structure to standardize results.
Table 1: Kinetic Parameters of Dirigent-Mediated Coupling
| Parameter | Value (Example) | Significance |
| Substrate Specificity | Coniferyl Alcohol only | DIRs rarely accept sinapyl/p-coumaryl alcohol due to methoxy steric clashes. |
| Enantiomeric Excess (ee) | > 95% | Indicates functional structural integrity of the DIR. |
| Coupling Rate ( | N/A (Not catalytic) | DIRs are not enzymes; rate is limited by oxidant ( |
| Regioselectivity | > 90% 8–8′ coupling | Shift from 8–5′ or 8–O–4′ (seen in random coupling) to 8–8′. |
Part 5: Applications in Drug Development
The ability to mass-produce this compound has direct implications for the pharmaceutical industry.
-
Podophyllotoxin Synthesis: this compound is the upstream precursor for Podophyllotoxin, the starting material for chemotherapy drugs Etoposide and Teniposide . Metabolic engineering of yeast strains expressing DIR, Laccase, and downstream PLR (Pinoresinol-Lariciresinol Reductase) genes allows for fermentative production of these high-value precursors.
-
Nutraceuticals: Lignans act as phytoestrogens. Standardized extracts require high-purity standards, which can be synthesized enzymatically using this protocol.
References
-
Davin, L. B., et al. (1997).[1] Stereoselective synthesis of this compound in Forsythia intermedia. Science. Link
-
Pickel, B., et al. (2012).[4] A model of dirigent proteins derived from structural and functional similarities with allene oxide cyclase and lipocalins. FEBS Journal. 5[3][4][7]
-
Kim, K. W., et al. (2015).[4] Trimeric Structure of this compound-forming Dirigent Protein at 1.95 Å Resolution with Three Isolated Active Sites. Journal of Biological Chemistry. 3[3][4]
-
Halls, S. C., & Lewis, N. G. (2002).[4] Secondary metabolism and cell wall metabolism: The role of dirigent proteins. Plant Physiology. 8
-
Yue, F., et al. (2021).[9] Efficient Synthesis of Pinoresinol, an Important Lignin Dimeric Model Compound. Frontiers in Energy Research. 10[3][4]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Trimeric Structure of this compound-forming Dirigent Protein at 1.95 Å Resolution with Three Isolated Active Sites - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. A model of dirigent proteins derived from structural and functional similarities with allene oxide cyclase and lipocalins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A comparative screening of laccase-mediator systems by white-rot fungi laccases for biocatalytic benzyl alcohol oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Laccase: addressing the ambivalence associated with the calculation of enzyme activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Comparison of Pinoresinol and its Diglucoside on their ADME Properties and Vasorelaxant Effects on Phenylephrine-Induced Model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Efficient Synthesis of Pinoresinol, an Important Lignin Dimeric Model Compound [frontiersin.org]
neuroprotective potential of (+)-Pinoresinol
An In-Depth Technical Guide to the Neuroprotective Potential of (+)-Pinoresinol
Executive Summary
Neurodegenerative diseases, characterized by progressive neuronal loss, represent a significant and growing challenge in global health. The complex pathophysiology of these disorders, often involving oxidative stress and chronic neuroinflammation, necessitates the exploration of novel therapeutic agents with multifaceted mechanisms of action. This compound, a naturally occurring lignan found in a variety of plants, has emerged as a promising candidate for neuroprotection. This technical guide provides a comprehensive overview of the and its derivatives, intended for researchers, scientists, and drug development professionals. We will delve into its core mechanisms of action, focusing on the modulation of key signaling pathways that govern cellular antioxidant and inflammatory responses. This guide synthesizes preclinical data from both in vivo and in vitro models, presents detailed experimental protocols for assessing its efficacy, and offers insights into its therapeutic outlook.
Introduction: The Case for this compound in Neuroprotection
This compound is a furofuran lignan abundant in plants such as Eucommia ulmoides, sesame seeds, and olive oil.[1][2] Traditionally recognized for various pharmacological activities, recent scientific inquiry has illuminated its significant antioxidant and anti-inflammatory properties, which are foundational to its neuroprotective effects.[2][3] The rationale for investigating this compound in the context of neurological health is compelling. A convergence of evidence implicates oxidative stress and neuroinflammation as central drivers in the pathology of acute brain injuries like ischemic stroke and chronic neurodegenerative diseases such as Alzheimer's and Parkinson's disease.[4][5] Bioactive compounds that can mitigate these intertwined processes are of high therapeutic interest.[6] this compound, and its commonly studied glycoside, Pinoresinol diglucoside (PDG), acts on fundamental cellular defense pathways, making it a strong candidate for further investigation and development.[7][8]
Core Mechanistic Pillars of Neuroprotection
The neuroprotective capacity of this compound is not attributed to a single mode of action but rather to its ability to modulate multiple, interconnected signaling cascades. The two primary pillars of its activity are the potentiation of the endogenous antioxidant system and the suppression of pro-inflammatory signaling.
Attenuation of Oxidative Stress: The Nrf2/ARE Pathway
Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive intermediates.[5] The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the cellular antioxidant response.[9] Under basal conditions, Nrf2 is sequestered in the cytoplasm. Upon activation by an inducer like this compound, it translocates to the nucleus and binds to the Antioxidant Response Element (ARE), initiating the transcription of a suite of protective genes.[10]
Studies have demonstrated that treatment with pinoresinol diglucoside (PDG) promotes the expression of Nrf2 and its downstream target, heme oxygenase-1 (HO-1).[7][8] This activation leads to a measurable increase in the brain's antioxidant capacity by elevating levels of superoxide dismutase (SOD), glutathione (GSH), and glutathione peroxidase (GSH-Px), while concurrently decreasing levels of ROS and malondialdehyde (MDA), a marker of lipid peroxidation.[7][11]
dot
Caption: this compound activates the Nrf2/ARE antioxidant pathway.
Mitigation of Neuroinflammation: The NF-κB Pathway
Neuroinflammation, often mediated by activated microglia and astrocytes, is a critical component of neurodegenerative pathology.[12][13] The Nuclear Factor-kappa B (NF-κB) signaling pathway is a primary regulator of inflammation.[14] Its activation leads to the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), and interleukin-6 (IL-6).[7][11]
This compound and its derivatives have been shown to be potent inhibitors of the NF-κB pathway.[15][16] In models of brain injury and Alzheimer's disease, treatment with PDG represses the activation of the p65 subunit of NF-κB.[7][8] This inhibitory action results in a significant downstream reduction in the levels of TNF-α, IL-1β, and IL-6 in brain tissue, thereby dampening the neuroinflammatory cascade.[7][11] Some evidence suggests this regulation may occur via the Toll-like receptor 4 (TLR4), an upstream activator of NF-κB.[8]
dot
Caption: this compound inhibits the pro-inflammatory NF-κB pathway.
Preclinical Evidence: In Vivo and In Vitro Models
The therapeutic potential of this compound is substantiated by a growing body of preclinical evidence. These studies utilize established models that recapitulate key aspects of neurological diseases.
In Vivo Studies:
-
Cerebral Ischemia/Reperfusion (I/R) Injury: In a mouse model of stroke (middle cerebral artery occlusion), intravenous administration of PDG (5 and 10 mg/kg) significantly reduced neurological deficit scores, infarct volume, and brain edema.[7][11] This was accompanied by decreased neuronal damage observed via histological staining.[11]
-
Alzheimer's Disease (AD): In a mouse model where AD-like pathology was induced by hippocampal injection of amyloid-beta (Aβ)₁₋₄₂, oral administration of PDG (5 and 10 mg/kg) for three weeks markedly reversed memory impairment.[8] The treatment also inhibited neuronal apoptosis by upregulating the Bcl-2/Bax ratio and downregulating cleaved caspase-3.[8][17]
-
Cholinergic Dysfunction: this compound (25 mg/kg, p.o.) ameliorated memory impairment in a mouse model of dementia induced by cholinergic blockade.[1] This effect was linked to its ability to inhibit acetylcholinesterase (AChE), the enzyme that degrades acetylcholine.[1]
In Vitro Studies:
-
Neuroinflammation: this compound was shown to attenuate the inflammatory responses of microglia, the brain's resident immune cells, by inhibiting the production of nitric oxide (NO), TNF-α, IL-1β, and other inflammatory mediators upon activation with lipopolysaccharide (LPS).[12]
-
Cytotoxicity: Studies on various cell lines, including fibroblasts and HEK-293 cells, have shown that this compound has lower cytotoxic effects on healthy cells compared to some other compounds, suggesting a favorable safety profile.[18]
Data Presentation: Summary of Key Preclinical Findings
| Model System | Compound | Key Pathological Feature | Treatment Outcome | Quantitative Result | Reference |
| Mouse MCAO (Stroke) | PDG (10 mg/kg) | Brain Infarct Volume | Reduction | ~50% decrease vs. MCAO group | [7][11] |
| Mouse MCAO (Stroke) | PDG (10 mg/kg) | Neurological Deficit | Improvement | Score reduced from ~3.5 to ~1.5 | [7][11] |
| Mouse Aβ₁₋₄₂ (AD) | PDG (10 mg/kg) | Memory Impairment (Y-Maze) | Reversal | Increased spontaneous alternations | [8] |
| Mouse Aβ₁₋₄₂ (AD) | PDG (10 mg/kg) | Pro-inflammatory Cytokines (TNF-α, IL-1β) | Reduction | Significant decrease in brain tissue | [8] |
| Mouse Aβ₁₋₄₂ (AD) | PDG (10 mg/kg) | Oxidative Stress (SOD activity) | Increase | Significant increase in brain tissue | [8] |
| Mouse Cholinergic Blockade | This compound (25 mg/kg) | Memory Impairment (Passive Avoidance) | Amelioration | Increased step-through latency | [1] |
Key Experimental Protocols for Assessing Neuroprotective Efficacy
To ensure scientific rigor and reproducibility, standardized protocols are essential. The following sections detail validated methodologies for evaluating the neuroprotective effects of this compound.
dot
Sources
- 1. The effects of pinoresinol on cholinergic dysfunction-induced memory impairments and synaptic plasticity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of Pinoresinol and Vanillic Acid Isolated from Catalpa bignonioides on Mouse Myoblast Proliferation via the Akt/mTOR Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pinoresinol enhances oral barrier integrity and function in human buccal cell monolayers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanisms and Potential Benefits of Neuroprotective Agents in Neurological Health [mdpi.com]
- 5. Frontiers | Editorial: Targeting oxidative stress for protecting neurons against injury [frontiersin.org]
- 6. mdpi.com [mdpi.com]
- 7. Pinoresinol diglucoside alleviates ischemia/reperfusion‐induced brain injury by modulating neuroinflammation and oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pinoresinol diglucoside attenuates neuroinflammation, apoptosis and oxidative stress in a mice model with Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Activation of Nrf2 pathway as a protective mechanism against oxidative stress-induced diseases: Potential of astaxanthin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Activation of the Nrf2/ARE signaling pathway by probucol contributes to inhibiting inflammation and neuronal apoptosis after spinal cord injury - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pinoresinol diglucoside alleviates ischemia/reperfusion-induced brain injury by modulating neuroinflammation and oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Microglia induce motor neuron death via the classical NF-κB pathway in amyotrophic lateral sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Inhibition of NF-κB Signaling Pathway by Resveratrol Improves Spinal Cord Injury [frontiersin.org]
- 15. brieflands.com [brieflands.com]
- 16. Preparation of Pinoresinol and Dehydrodiconiferyl Alcohol from Eucommiae Cortex Extract by Fermentation with Traditional Mucor | MDPI [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. In Vitro Comparative Study on Antineoplastic Effects of Pinoresinol and Lariciresinol on Healthy Cells and Breast Cancer-Derived Human Cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Deep Dive: Phytoestrogenic & Chemopreventive Mechanisms of (+)-Pinoresinol
Executive Summary
(+)-Pinoresinol (PIN) is a furofuran lignan abundantly found in Olea europaea (olive) oil, Sesamum indicum (sesame), and various whole grains. While classically categorized as a phytoestrogen, its pharmacological profile is bifurcated: it acts as a pro-drug for estrogenic activity via gut microbial conversion to enterolignans (Enterolactone and Enterodiol), while simultaneously exerting direct, ER-independent chemopreventive effects through antioxidant and cytotoxic mechanisms.
This guide dissects the molecular behaviors of PIN, differentiating between its parent-compound activity and metabolite-driven signaling. It provides a validated experimental framework for researchers to assess its therapeutic potential in hormone-dependent and independent cancers.
Molecular Characterization & Pharmacophore
PIN possesses a
Physicochemical Profile
| Parameter | Value | Relevance |
| IUPAC Name | 4-[(3S,3aR,6S,6aR)-6-(4-hydroxy-3-methoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-3-yl]-2-methoxyphenol | Definitive identification |
| Molecular Weight | 358.39 g/mol | Optimal for passive diffusion |
| LogP | ~2.2 - 2.8 | Moderate lipophilicity; high membrane permeability |
| TPSA | 78.1 | Good oral bioavailability prediction (<140 |
| Key Pharmacophore | Phenolic -OH (C4, C4') | Critical for ROS scavenging and ER hydrogen bonding (post-metabolism) |
Mechanism of Action: The Dual-Pathway Model
Research indicates that PIN operates via two distinct kinetic phases: the Direct Phase (parent compound interaction) and the Metabolic Phase (enterolignan-mediated interaction).
Phase I: Direct ER-Independent Activity
In its native form, PIN exhibits cytotoxicity toward breast cancer cells (e.g., MDA-MB-231) regardless of Estrogen Receptor (ER) status.[1][2]
-
ROS Modulation: PIN acts as a scavenger of reactive oxygen species (ROS), protecting normal epithelial cells (MCF-10A) from oxidative DNA damage. Conversely, at high concentrations in cancer cells, it can induce pro-oxidant stress leading to apoptosis.
-
Signaling Inhibition: Downregulation of TNF-
and NF- B pathways, independent of nuclear receptor binding. -
Thyroid Receptor Antagonism: Recent docking studies suggest PIN acts as an antagonist to Thyroid Hormone Receptor
(TR ) with an of ~8.2 M.
Phase II: Indirect Phytoestrogenic Activity (Metabolic Activation)
PIN itself has weak affinity for ER
The Conversion Cascade:
-
Deglucosylation: Hydrolysis of PIN-diglucosides (if present).
-
Demethylation/Dehydroxylation: Mediated by specific gut bacteria (e.g., Enterococcus faecalis, Eubacterium limosum).
-
Active Metabolites:
Visualization: The PIN-Enterolignan Axis
Figure 1: Metabolic trajectory of this compound showing the divergence between direct antioxidant effects and microbiota-dependent estrogenic activation.
Experimental Validation Framework
To rigorously evaluate PIN's activity, researchers must control for metabolic conversion. In vitro assays using sterile cell lines will only measure Phase I (Direct) effects. To measure Phase II (Estrogenic) effects, one must either use the metabolite (Enterolactone) or a co-culture system.
Protocol A: Competitive Ligand Binding Assay (ER Competition)
Objective: Determine the specific binding affinity (
Reagents:
-
Recombinant Human ER
and ER ligand-binding domains (LBD). -
Radioligand:
-17 -Estradiol ( -E2). -
Separation agent: Hydroxylapatite or Dextran-coated charcoal.
Workflow:
-
Preparation: Dilute PIN and ENL (positive control) in DMSO. Final DMSO concentration in assay < 0.1%.
-
Incubation:
-
Mix 10 nM ER protein + 1 nM
-E2 + Test Compound ( to M). -
Incubate at 4°C for 18 hours (equilibrium).
-
-
Separation: Add dextran-coated charcoal to strip unbound ligand. Centrifuge at 3000 x g for 10 min.
-
Quantification: Measure radioactivity of the supernatant (bound complex) via liquid scintillation counting.
-
Analysis: Plot % Specific Binding vs. Log[Concentration]. Calculate
using non-linear regression.-
Validation Check: Unlabeled E2 should show
nM. PIN is expected to show M (weak/non-binder), while ENL should be M.
-
Protocol B: MCF-7 E-Screen (Proliferation Assay)
Objective: Assess functional estrogenic agonist activity.
Critical Constraint: This assay uses MCF-7 cells (ER+). If PIN acts as a pro-drug, it may show no effect unless metabolically activated. If it shows inhibition, it indicates ER-independent cytotoxicity or anti-estrogenic activity.
-
Cell Seeding: Seed MCF-7 cells at 5,000 cells/well in 96-well plates using Phenol Red-Free DMEM + 5% Charcoal-Stripped FBS (to remove endogenous estrogens).
-
Starvation: Incubate for 24 hours to synchronize cell cycle and deplete residual hormones.
-
Treatment:
-
Group 1: Vehicle (0.1% DMSO).
-
Group 2: E2 (1 nM) - Positive Control.
-
Group 3: PIN (0.1 - 50
M). -
Group 4: PIN + Fulvestrant (ER antagonist) - To verify ER-dependency.
-
-
Duration: Incubate for 144 hours (6 days), renewing media/treatment every 48 hours.
-
Readout: Fix cells with TCA, stain with Sulforhodamine B (SRB), and measure absorbance at 510 nm.
-
Calculation: Proliferative Effect (PE) = (Abs_sample / Abs_control).
-
Interpretation: If PE > 1.0 and is blocked by Fulvestrant, the mechanism is ER-dependent.
-
Protocol C: In Silico Molecular Docking
Objective: Predict binding modes of PIN vs. ENL in the ER Ligand Binding Domain (LBD).
Tools: AutoDock Vina or Gold. PDB Targets:
-
ER
: 3ERT (Agonist conformation). -
ER
: 3OLS .
Step-by-Step:
-
Ligand Prep: Minimize energy of this compound using MM2 force field.
-
Receptor Prep: Remove water molecules and co-crystallized ligands from PDB structure. Add polar hydrogens.
-
Grid Generation: Center grid box on the co-crystallized ligand (4-hydroxytamoxifen or E2) coordinates. Box size: 20x20x20
. -
Docking: Run Genetic Algorithm (GA) with exhaustiveness = 8.
-
Analysis: Look for H-bonds with Glu353 , Arg394 , and His524 .
-
Note: PIN's bulky furofuran ring often prevents the "sandwich" stacking seen with E2, explaining its lower affinity compared to the planar enterolactone.
-
Quantitative Data Summary
The following table synthesizes binding data from comparative studies on lignans. Note the significant difference between the parent (PIN) and the metabolite (ENL).
| Compound | Target Receptor | Binding Affinity ( | Functional Activity (MCF-7) |
| 17 | ER | 0.1 - 1.0 nM | Strong Agonist ( |
| This compound (PIN) | ER | > 10 | Cytotoxic / Weak Agonist (High conc.) |
| Enterolactone (ENL) | ER | 1.0 - 5.0 | Weak Agonist / SERM |
| Enterolactone (ENL) | ER | 5.0 - 15.0 | Antagonist / Weak Agonist |
Data synthesized from competitive radioligand binding assays cited in literature.
Therapeutic Implications & Safety
SERM-like Potential
The "weak" binding of enterolignans is therapeutically advantageous. By competing with strong endogenous estrogens (E2) for receptor sites without triggering a full transcriptional response, they effectively act as anti-estrogens in high-estrogen environments (pre-menopause), potentially reducing breast cancer risk.
Bioavailability Bottleneck
The clinical efficacy of PIN is strictly limited by the individual's "Enterolignan Producer" phenotype . Individuals lacking specific gut phylotypes (Ruminococcaceae, Lachnospiraceae) may not convert PIN to ENL efficiently, rendering the phytoestrogenic pathway inert.
Workflow for Drug Discovery
Figure 2: Recommended experimental workflow for distinguishing parent vs. metabolite activity.
References
-
Lopez-Biedma, A., et al. (2016). "Phytoestrogen this compound exerts antitumor activity in breast cancer cells with different oestrogen receptor statuses."[5] BMC Complementary and Alternative Medicine.
-
Adlercreutz, H. (2007). "Lignans and human health."[3] Critical Reviews in Clinical Laboratory Sciences.
-
Saarinen, N.M., et al. (2000). "Enterolactone inhibits the growth of MCF-7 human breast cancer cells in vitro and in vivo." Nutrition and Cancer.
-
Ogungbe, I.V., et al. (2014). "(-)-Arctigenin and this compound Are Antagonists of the Human Thyroid Hormone Receptor Beta."[4][6] Journal of Chemical Information and Modeling.
-
Soto, A.M., et al. (1995). "The E-SCREEN assay as a tool to identify estrogens: an update on estrogenic environmental pollutants." Environmental Health Perspectives.
Sources
- 1. Phytoestrogen this compound exerts antitumor activity in breast cancer cells with different oestrogen receptor statuses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phytoestrogen this compound exerts antitumor activity in breast cancer cells with different oestrogen receptor statuses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bioconversion of Pinoresinol into Matairesinol by Use of Recombinant Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. (−) Arctigenin and (+) Pinoresinol Are Antagonists of the Human Thyroid Hormone Receptor β - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Chemical Synthesis of (+)-Pinoresinol from 5-Bromovanillin
Introduction: The Significance of (+)-Pinoresinol
This compound is a naturally occurring lignan, a class of polyphenolic compounds found in a wide variety of plants.[1] Lignans are formed by the dimerization of two phenylpropanoid units and play crucial roles in plant defense.[1][2] In the realm of human health and drug development, this compound and its derivatives have garnered significant attention for their diverse biological activities, including antioxidant, anti-inflammatory, and potential anticancer properties. Furthermore, this compound serves as a key chiral precursor for the synthesis of more complex and medicinally important lignans, such as podophyllotoxin, a starting material for several chemotherapeutic drugs.[2]
The limited availability of enantiomerically pure this compound from natural sources and the challenges associated with its isolation have spurred the development of synthetic routes. This guide provides a comprehensive overview of a robust chemical synthesis of pinoresinol starting from the readily available 5-bromovanillin. We will first detail an efficient pathway to racemic pinoresinol, followed by a discussion and protocol for achieving the desired (+)-enantiomer through enzymatic kinetic resolution.
Strategic Approach: From 5-Bromovanillin to Racemic Pinoresinol
The synthesis of racemic pinoresinol from 5-bromovanillin proceeds through a multi-step sequence that involves the construction of the coniferyl alcohol side chain, followed by a biomimetic oxidative coupling and a final debromination step. The key intermediate is 5-bromoconiferyl alcohol. The rationale for using a 5-substituted coniferyl alcohol is to control the regioselectivity of the radical coupling reaction, which can otherwise lead to a complex mixture of products.[3][4] By blocking the C5 position with a bromine atom, the β-β' coupling to form the furofuran ring of pinoresinol is favored.[3][4]
Overall Synthetic Workflow
The synthesis can be conceptually divided into three main stages:
-
Side-chain Elongation: Conversion of 5-bromovanillin to 5-bromoconiferyl alcohol.
-
Dimerization: Oxidative coupling of 5-bromoconiferyl alcohol to form 5,5'-dibromopinoresinol.
-
Debromination: Removal of the bromine atoms to yield racemic pinoresinol.
Figure 1. Overall workflow for the synthesis of this compound from 5-Bromovanillin.
Part 1: Synthesis of Racemic Pinoresinol
Stage 1: Synthesis of 5-Bromoconiferyl Alcohol
The phenolic hydroxyl group of 5-bromovanillin is protected by acetylation to prevent its interference in the subsequent Horner-Wadsworth-Emmons reaction. This is a standard protection strategy that proceeds with high yield.
Protocol: Synthesis of 5-Bromovanillin Acetate
-
To a solution of 5-bromovanillin (1.0 eq) in a suitable solvent such as dichloromethane or pyridine, add acetic anhydride (1.2-1.5 eq).
-
If using a non-basic solvent, add a catalytic amount of a base like triethylamine or DMAP.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford 5-bromovanillin acetate as a solid, which is typically of high purity and can be used in the next step without further purification.
| Reagent/Parameter | Molar Ratio/Value | Purpose |
| 5-Bromovanillin | 1.0 eq | Starting material |
| Acetic Anhydride | 1.2 - 1.5 eq | Acetylating agent |
| Pyridine or DCM | - | Solvent |
| Triethylamine/DMAP | catalytic | Base catalyst |
| Temperature | Room Temperature | Reaction condition |
| Reaction Time | 2 - 4 hours | Duration of reaction |
| Yield | >95% | Expected outcome |
The Horner-Wadsworth-Emmons reaction is employed to extend the side chain of the aldehyde and introduce the α,β-unsaturated ester functionality. This reaction is highly stereoselective for the formation of the (E)-alkene, which is the desired geometry for the precursor to coniferyl alcohol.[3][5]
Protocol: Synthesis of Ethyl 5-bromoferulate
-
To a solution of triethyl phosphonoacetate (1.1 - 1.2 eq) in a dry aprotic solvent like tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon), add a strong base such as sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 - 1.2 eq) portion-wise at 0 °C.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature for an additional 30 minutes to ensure complete formation of the phosphonate ylide.
-
Cool the reaction mixture back to 0 °C and add a solution of 5-bromovanillin acetate (1.0 eq) in dry THF dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC.
-
Upon completion, carefully quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure ethyl 5-bromoferulate.[3]
| Reagent/Parameter | Molar Ratio/Value | Purpose |
| 5-Bromovanillin Acetate | 1.0 eq | Electrophile |
| Triethyl phosphonoacetate | 1.1 - 1.2 eq | HWE reagent |
| Sodium Hydride (NaH) | 1.1 - 1.2 eq | Base for ylide formation |
| Tetrahydrofuran (THF) | - | Anhydrous solvent |
| Temperature | 0 °C to Room Temp. | Reaction condition |
| Reaction Time | 12 - 16 hours | Duration of reaction |
| Yield | 70-80% | Expected outcome |
Diisobutylaluminium hydride (DIBAL-H) is a powerful reducing agent that can selectively reduce esters to aldehydes at low temperatures. However, for the synthesis of allylic alcohols from α,β-unsaturated esters, the reaction is typically run with a slight excess of DIBAL-H and allowed to warm to room temperature to effect complete reduction to the alcohol.[6][7][8]
Protocol: Synthesis of 5-Bromoconiferyl Alcohol
-
Dissolve ethyl 5-bromoferulate (1.0 eq) in dry toluene or dichloromethane under an inert atmosphere and cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of DIBAL-H (2.2 - 2.5 eq, typically 1.0 M in hexanes or toluene) dropwise, maintaining the internal temperature below -70 °C.
-
After the addition is complete, stir the reaction mixture at -78 °C for 1-2 hours.
-
Allow the reaction to slowly warm to room temperature and stir for an additional 2-3 hours.
-
Cool the reaction mixture to 0 °C and quench by the slow, sequential addition of methanol, followed by water, and then a 15% aqueous solution of sodium hydroxide. A gelatinous precipitate of aluminum salts will form.
-
Stir the mixture vigorously for 1 hour, then filter through a pad of Celite, washing the filter cake thoroughly with ethyl acetate.
-
Combine the filtrate and washings, and concentrate under reduced pressure to give the crude 5-bromoconiferyl alcohol, which can be purified by column chromatography on silica gel.[3]
| Reagent/Parameter | Molar Ratio/Value | Purpose |
| Ethyl 5-bromoferulate | 1.0 eq | Substrate |
| DIBAL-H | 2.2 - 2.5 eq | Reducing agent |
| Toluene or DCM | - | Anhydrous solvent |
| Temperature | -78 °C to Room Temp. | Reaction condition |
| Reaction Time | 3 - 5 hours | Duration of reaction |
| Yield | >90% | Expected outcome |
Stage 2: Dimerization to 5,5'-Dibromopinoresinol
The key C-C bond-forming step to create the furofuran core of pinoresinol is an oxidative coupling of two molecules of 5-bromoconiferyl alcohol. This reaction mimics the biosynthetic pathway and can be achieved using various oxidants, with enzymatic (peroxidase) and chemical (FeCl₃) methods being common.[3][9]
Figure 2. Simplified mechanism of oxidative coupling to form the pinoresinol core.
-
Dissolve 5-bromoconiferyl alcohol (1.0 eq) in a mixture of acetone and a suitable buffer (e.g., phosphate buffer, pH ~6.0).
-
To this solution, add horseradish peroxidase (HRP, a small catalytic amount).
-
Slowly add hydrogen peroxide (H₂O₂, ~1.1 eq) as a dilute aqueous solution over several hours using a syringe pump to maintain a low steady-state concentration of radicals.
-
Stir the reaction at room temperature for 12-24 hours.
-
After the reaction is complete, extract the mixture with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
The crude 5,5'-dibromopinoresinol can be purified by crystallization or column chromatography.[3]
-
Dissolve 5-bromoconiferyl alcohol (1.0 eq) in a mixture of acetone and a buffer (e.g., phosphate buffer, pH ~5.0).
-
Add a solution of ferric chloride (FeCl₃, 1.0 eq) in the same buffer to the reaction mixture.
-
Stir vigorously at room temperature for 1-2 hours.
-
Work up the reaction as described in Protocol A. The product can be purified by crystallization.[9]
| Parameter | Peroxidase Method | FeCl₃ Method |
| Oxidant | H₂O₂ | FeCl₃ |
| Catalyst | Horseradish Peroxidase | None (stoichiometric) |
| pH | ~6.0 | ~5.0 |
| Reaction Time | 12 - 24 hours | 1 - 2 hours |
| Yield (Crystalline) | ~25%[3][4] | Variable, often comparable |
Stage 3: Hydrodebromination to Racemic Pinoresinol
The final step in the synthesis of racemic pinoresinol is the removal of the two bromine atoms. This is typically achieved by catalytic hydrogenation using palladium on carbon (Pd/C) as the catalyst and hydrogen gas as the reductant.[3][10][11]
Protocol: Synthesis of (±)-Pinoresinol
-
Dissolve 5,5'-dibromopinoresinol (1.0 eq) in a suitable solvent such as methanol or ethyl acetate.
-
Add a catalytic amount of 10% Palladium on carbon (Pd/C, ~5-10 mol% Pd).
-
If desired, a base such as triethylamine can be added to neutralize the HBr formed during the reaction.
-
Fit the reaction flask with a hydrogen balloon or connect it to a hydrogenation apparatus.
-
Stir the reaction mixture under a hydrogen atmosphere at room temperature for 4-8 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the filter cake with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain racemic pinoresinol, which can be further purified by recrystallization. The hydro-debromination is typically quantitative.[3]
Part 2: Achieving Enantioselectivity for this compound
While the preceding route provides an efficient synthesis of racemic pinoresinol, obtaining the enantiomerically pure this compound requires an additional step. Direct asymmetric oxidative coupling of coniferyl alcohol derivatives is an area of ongoing research, but a practical and widely adopted method for the synthesis of this compound is through the resolution of the racemic mixture. One of the most effective methods for this is enzymatic kinetic resolution.[2]
Enzymatic Kinetic Resolution
This strategy relies on an enzyme that selectively reacts with one enantiomer of the racemic mixture, allowing for the separation of the unreacted, enantiomerically enriched substrate. For the synthesis of this compound, a pinoresinol reductase (PrR) that preferentially reduces (-)-pinoresinol can be employed. This leaves the desired this compound unreacted and in high enantiomeric excess.
A well-documented method utilizes a pinoresinol reductase from Arabidopsis thaliana (AtPrR2), which shows a high selectivity for the reduction of (-)-pinoresinol.[2]
Principle of the Enzymatic Kinetic Resolution
Figure 3. Principle of enzymatic kinetic resolution of racemic pinoresinol.
Protocol: Enzymatic Kinetic Resolution of (±)-Pinoresinol to Yield this compound
This protocol is based on the principles described by Girhard et al. (2016) and would require sourcing or expression of the recombinant enzyme.[2]
-
Reaction Setup: In a buffered aqueous solution (e.g., potassium phosphate buffer, pH 7.5), prepare a solution of racemic pinoresinol. A co-solvent such as DMSO may be needed to aid solubility.
-
Cofactor Regeneration: Add NADPH (catalytic amount) and a cofactor regeneration system, such as glucose and glucose dehydrogenase (GDH).
-
Enzyme Addition: Add the pinoresinol reductase (AtPrR2) to the reaction mixture. The amount of enzyme will depend on its specific activity and the desired reaction time.
-
Incubation: Incubate the reaction at a suitable temperature (e.g., 25-30 °C) with gentle agitation.
-
Monitoring: Monitor the progress of the reaction by chiral HPLC to determine the enantiomeric excess of the remaining pinoresinol. The reaction should be stopped when the desired enantiomeric excess of this compound is reached (ideally at ~50% conversion).
-
Work-up: Quench the reaction by adding an organic solvent like ethyl acetate.
-
Extraction: Extract the products from the aqueous layer with ethyl acetate.
-
Purification: Separate the unreacted this compound from the product, (-)-lariciresinol, by column chromatography on silica gel.
| Component | Role | Notes |
| (±)-Pinoresinol | Substrate | The racemic mixture to be resolved. |
| AtPrR2 | Biocatalyst | Enantioselective Pinoresinol Reductase. |
| NADPH | Cofactor | Hydride source for the reduction. |
| Glucose/GDH | Cofactor Regeneration | To recycle NADP⁺ back to NADPH. |
| Buffer (pH 7.5) | Solvent/Medium | Maintains optimal enzyme activity. |
| Temperature | 25-30 °C | Optimal temperature for the enzyme. |
Conclusion
The synthesis of this compound from 5-bromovanillin is a feasible and scalable process for researchers in drug discovery and development. The initial synthesis of racemic pinoresinol is robust, high-yielding, and relies on well-established organic reactions. The strategic use of 5-bromovanillin elegantly overcomes the challenge of regioselectivity in the key oxidative coupling step. While direct asymmetric synthesis remains a challenge, the enzymatic kinetic resolution of the racemate provides a practical and highly effective method to access the desired enantiomerically pure this compound. This combined chemical and biocatalytic approach offers a powerful tool for the production of this valuable lignan for further research and development.
References
-
Chiral resolution. Wikipedia. [Link]
-
Characterization of Arabidopsis thaliana Pinoresinol Reductase, a New Type of Enzyme Involved in Lignan Biosynthesis. Nakatsubo, T., et al. (2008). Journal of Biological Chemistry, 283(44), 30463–30472. [Link]
-
Structure-based engineering of substrate specificity for pinoresinol-lariciresinol reductases. Li, L., et al. (2021). Nature Communications, 12(1), 2898. [Link]
-
Enantiomeric Resolution and Absolute Configuration of a Chiral δ-Lactam, Useful Intermediate for the Synthesis of Bioactive Compounds. Cirrincione, G., et al. (2020). Molecules, 25(24), 6031. [Link]
-
Synthesis of enantiopure pinoresinol 3 by a three-step cascade... ResearchGate. [Link]
-
Pd-Catalyzed Asymmetric Aza-Heck Cyclization/Sonogashira Reaction of Alkene-Tethered Oxime Esters and Alkynes. ResearchGate. [Link]
-
Three-steps in one-pot: whole-cell biocatalytic synthesis of enantiopure (+)- and (−)-pinoresinol via kinetic resolution. Girhard, M., et al. (2016). Microbial Cell Factories, 15(1), 84. [Link]
-
Efficient Synthesis of Pinoresinol, an Important Lignin Dimeric Model Compound. Yue, F., et al. (2021). Frontiers in Plant Science, 12, 649424. [Link]
-
Synthetic Procedure of Pinoresinol. protocols.io. [Link]
-
Efficient Synthesis of Pinoresinol, an Important Lignin Dimeric Model Compound. Yue, F., et al. (2021). OSTI.GOV. [Link]
-
Efficient Synthesis of Pinoresinol, an Important Lignin Dimeric Model Compound. Yue, F., et al. (2021). Frontiers in Plant Science, 12. [Link]
-
Enantioselective Vanadium Catalyzed Oxidative Coupling: Development and Mechanistic Insights. Kozlowski, M. C., et al. (2018). Accounts of Chemical Research, 51(9), 2046-2057. [Link]
-
Asymmetric Oxidative Coupling of Phenols and Hydroxycarbazoles. Kozlowski, M. C., et al. (2017). Organic Letters, 19(21), 5848-5851. [Link]
-
Mild and general procedure for Pd/C-catalyzed hydrodechlorination of aromatic chlorides. Sajiki, H., et al. (2002). Tetrahedron Letters, 43(41), 7251-7254. [Link]
-
Alcohol: Facile Large-Scale Synthesis of Coniferyl, Sinapyl, and P-Coumaryl. Quideau, S., & Ralph, J. (1992). Journal of Agricultural and Food Chemistry, 40(7), 1108-1110. [Link]
-
Enantioselective synthesis of epoxides: Sharpless epoxidation of alkenylsilanols. Chan, T. H., & Li, L. H. (1993). Journal of the Chemical Society, Chemical Communications, (10), 747-748. [Link]
-
Recent Applications of the Horner-Wadsworth-Emmons Reaction to the Synthesis of Natural Products. Bisceglia, J. Á., & Orelli, L. R. (2012). Current Organic Chemistry, 16(19), 2206-2230. [Link]
-
Asymmetric Oxidative Coupling of Phenols and Hydroxycarbazoles. ResearchGate. [Link]
-
Cu-Catalyzed Hydrodehalogenation of Brominated Aromatic Pollutants in Aqueous Solution. Stavber, S., et al. (2020). Catalysts, 10(4), 438. [Link]
-
Sharpless Asymmetric Epoxidation. Dalal Institute. [Link]
-
Synthetic Procedure of Pinoresinol. SciSpace. [Link]
-
Pinoresinol-lariciresinol reductases with different stereospecificity from Linum album and Linum usitatissimum. von Heimendahl, C. B., et al. (2005). Phytochemistry, 66(11), 1254-1263. [Link]
-
First Total Synthesis of (β-5)-(β-O-4) Dihydroxytrimer and Dihydrotrimer of Coniferyl Alcohol (G): Advanced Lignin Model Compounds. Jaufurally, A. S., et al. (2017). Organic Letters, 19(24), 6642-6645. [Link]
-
Kinetic study of coniferyl alcohol radical binding to the this compound forming dirigent protein. Halls, S. C., & Lewis, N. G. (2002). Biochemistry, 41(32), 9455-9460. [Link]
-
Chiral Vanadium-Based Catalysts for Asymmetric Epoxidation of Allylic Alcohols. Zhang, W., & Jacobsen, E. N. (1991). The Journal of Organic Chemistry, 56(7), 2296-2298. [Link]
-
Recent Advances of Pd/C-Catalyzed Reactions. Wang, D., & Astruc, D. (2021). Molecules, 26(18), 5484. [Link]
-
Work-up for DIBAL-H reduction (ester-alcohol)? ResearchGate. [Link]
-
The asymmetric Heck and related reactions. McCartney, D., & Guiry, P. J. (2011). Chemical Society Reviews, 40(10), 5122-5150. [Link]
-
Chiral resolution methods for racemic pharmaceuticals based on cocrystal formation. Shayanfar, A., & Jouyban, A. (2023). CrystEngComm, 25(40), 5537-5553. [Link]
-
Chiral dinuclear vanadium(v) catalysts for oxidative coupling of 2-naphthols. Hon, S. W., et al. (2000). Chemical Communications, (16), 1533-1534. [Link]
-
Recent Progress in the Horner-Wadsworth-Emmons Reaction. Orelli, L. R., & Bisceglia, J. Á. (2017). Current Organic Synthesis, 14(1), 2-23. [Link]
-
DIBAL-H Reduction. Organic Synthesis. [Link]
-
Recent advances in oxidative phenol coupling for the total synthesis of natural products. Carson, C. A., & Kozlowski, M. C. (2023). Natural Product Reports, 40(7), 1185-1202. [Link]
-
A New Synthesis of Coniferyl Aldehyde and Alcohol. Nakatsubo, F., & Higuchi, T. (1976). Wood Research, 59/60, 101-106. [Link]
-
Pd/C-catalyzed aerobic oxidative esterification of alcohols and aldehydes: a highly efficient microwave-assisted green protocol. Pomogaeva, A. V., & Kholdeeva, O. A. (2014). Green Chemistry, 16(8), 3737-3741. [Link]
-
Recent Applications of the Horner-Wadsworth-Emmons Reaction to the Synthesis of Natural Products. ResearchGate. [Link]
-
Catalytic Oxidative Coupling of Phenols and Related Compounds. Kozlowski, M. C., et al. (2016). Accounts of Chemical Research, 49(1), 101-113. [Link]
-
Synthetic Applications of Chiral Unsaturated Epoxy Alcohols Prepared by Sharpless Asymmetric Epoxidation. Pardo-Botero, A., & Goti, A. (2011). Molecules, 16(4), 3044-3079. [Link]
-
Stereoselective Synthesis of Bisfuranoxide (Aurochrome, Auroxanthin) and Monofuranoxide (Equinenone 5',8'-Epoxide) Carotenoids by Double Horner-Wadsworth-Emmons Reaction. Fodor, T., et al. (2022). The Journal of Organic Chemistry, 87(20), 13637-13645. [Link]
-
Vanadium-Catalyzed Regioselective Oxidative Coupling of 2-Hydroxycarbazoles. Kozlowski, M. C., et al. (2015). Organic Letters, 17(3), 608-611. [Link]
-
Expeditious Horner-Wadsworth–Emmons Synthesis of Methyl Cinnamate Esters under Aqueous Conditions. Cheung, L. L. W., et al. (2005). The Chemical Educator, 10(4), 300-302. [Link]
-
Activation by oxidation and ligand exchange in a molecular manganese vanadium oxide water oxidation catalyst. Kaledin, A. L., et al. (2018). Chemical Science, 9(12), 3126-3140. [Link]
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quantification of (+)-Pinoresinol in plasma by HPLC-MS/MS
Application Note: High-Sensitivity Quantification of (+)-Pinoresinol in Plasma by HPLC-MS/MS
Abstract
This protocol details a validated high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method for the quantification of this compound in plasma. Due to extensive Phase II metabolism, pinoresinol circulates primarily as glucuronide and sulfate conjugates. This method incorporates an enzymatic hydrolysis step to quantify total pinoresinol, followed by Liquid-Liquid Extraction (LLE) and Negative Electrospray Ionization (ESI-) analysis. The method is optimized for sensitivity (LLOQ: 1.0 ng/mL), specificity, and high-throughput pharmacokinetic (PK) profiling.
Introduction
This compound is a bioactive furofuran lignan found in Eucommia ulmoides, olive oil, and sesame seeds, exhibiting significant antioxidant and anti-inflammatory properties. In biological systems, pinoresinol undergoes rapid metabolic conjugation. Accurate PK assessment requires the quantification of the aglycone released from these conjugates.
Key Technical Challenges & Solutions:
-
Conjugation: >95% of circulating pinoresinol exists as conjugates. Solution: Optimized enzymatic hydrolysis using Helix pomatia
-glucuronidase/sulfatase.[1]ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted"> -
Ionization Efficiency: Phenolic lignans often show poor ionization in positive mode. Solution: Utilization of Negative Mode ESI (
) to enhance sensitivity and selectivity. -
Isomeric Interference: Structural isomers like epipinoresinol can co-elute. Solution: High-resolution C18 chromatography with optimized gradient elution.
Materials and Reagents
-
Analyte: this compound (Purity >98%).
-
Internal Standard (IS):
C-Pinoresinol (preferred) or structurally similar lignan such as Matairesinol or Etoposide. -
Enzyme:
-Glucuronidase/Sulfatase (from Helix pomatia, Type H-1). -
Solvents: LC-MS grade Methanol (MeOH), Acetonitrile (ACN), Ethyl Acetate (EtOAc), Formic Acid (FA), Ammonium Acetate.
-
Matrix: Drug-free plasma (Human/Rat).
Experimental Protocol
Stock and Working Solutions
-
Stock Solution: Dissolve 1.0 mg this compound in 1.0 mL MeOH (1.0 mg/mL). Store at -20°C.
-
Working Standard: Serially dilute stock in 50% MeOH to generate calibration standards (e.g., 1, 5, 20, 100, 500, 1000, 3000 ng/mL).
-
IS Solution: Prepare IS at 500 ng/mL in 50% MeOH.
Sample Preparation (Hydrolysis & Extraction)
This workflow ensures deconjugation and clean extraction of the aglycone.
Step-by-Step Procedure:
-
Aliquot: Transfer 100
L of plasma into a 1.5 mL Eppendorf tube. -
IS Addition: Add 10
L of Internal Standard solution. Vortex for 30s. -
Hydrolysis: Add 50
L of -glucuronidase/sulfatase solution (500 units/mL in 0.1 M acetate buffer, pH 5.0). -
Incubation: Incubate at 37°C for 45 minutes to cleave conjugates.
-
Extraction: Add 600
L of Ethyl Acetate (LLE). Vortex vigorously for 3 minutes. -
Separation: Centrifuge at 12,000 rpm for 10 minutes at 4°C.
-
Concentration: Transfer 500
L of the supernatant (organic layer) to a fresh tube. Evaporate to dryness under nitrogen stream at 40°C. -
Reconstitution: Reconstitute residue in 100
L of Mobile Phase (A:B = 70:30). Vortex and centrifuge. -
Injection: Inject 5-10
L into the HPLC-MS/MS system.
HPLC Conditions
-
Column: Agilent ZORBAX SB-C18 (2.1 x 100 mm, 3.5
m) or Waters ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 m). -
Mobile Phase A: 5 mM Ammonium Acetate in Water (pH adjusted to 4.5 with Acetic Acid).
-
Mobile Phase B: Acetonitrile (LC-MS grade).
-
Flow Rate: 0.3 mL/min.
-
Column Temp: 40°C.
-
Gradient Program:
-
0.0 min: 10% B
-
1.0 min: 10% B
-
4.0 min: 90% B
-
5.0 min: 90% B
-
5.1 min: 10% B
-
7.0 min: 10% B (Re-equilibration)
-
MS/MS Parameters
-
Ionization: Electrospray Ionization (ESI), Negative Mode.
-
Source Temp: 500°C.
-
Capillary Voltage: -4500 V.
-
Desolvation Gas: Nitrogen (800 L/hr).
MRM Transitions Table:
| Compound | Precursor Ion ( | Product Ion ( | Cone Voltage (V) | Collision Energy (eV) | Role |
| This compound | 357.1 | 151.0 | 30 | 22 | Quantifier |
| 357.1 | 136.0 | 30 | 35 | Qualifier | |
| IS (e.g., Matairesinol) | 357.2 | 83.0 | 30 | 25 | Quantifier |
Note: Transition 357
Method Validation & Quality Control
To ensure Scientific Integrity , the method must be validated according to FDA/EMA bioanalytical guidelines.
| Parameter | Acceptance Criteria | Experimental Logic |
| Selectivity | No interfering peaks at RT of analyte/IS in blank plasma. | Ensures matrix components (lipids/proteins) do not co-elute. |
| Linearity | Confirms instrument response is proportional to concentration over 1-3000 ng/mL range. | |
| Accuracy & Precision | Intra/Inter-day CV < 15% (20% at LLOQ). | Validates reproducibility across different days and batches. |
| Recovery | > 80% extraction efficiency. | Comparison of pre-extraction spiked vs. post-extraction spiked samples. |
| Matrix Effect | 85-115%. | Assesses ion suppression/enhancement by plasma phospholipids. |
| Stability | < 15% deviation. | Test freeze-thaw (3 cycles), benchtop (4h), and autosampler stability (24h). |
Visualizations
Diagram 1: Analytical Workflow
This diagram illustrates the critical path from sample collection to data acquisition, highlighting the hydrolysis step essential for total pinoresinol quantification.
Caption: Workflow for total this compound quantification including enzymatic deconjugation and LLE.
Diagram 2: Fragmentation Logic (Decision Tree)
This diagram explains the mass spectrometric logic for selecting the quantifier ion, ensuring the method is grounded in structural chemistry.
Caption: MS/MS fragmentation pathway of this compound in negative ESI mode for MRM selection.
References
-
Li, X., et al. (2012). "Validation of a HPLC-tandem MS/MS method for pharmacokinetics study of this compound-di-β-D-glucopyranoside from Eucommia ulmoides Oliv extract in rats' plasma." Journal of Ethnopharmacology. Link
-
Milder, I. E., et al. (2004). "Optimization of a liquid chromatography-tandem mass spectrometry method for quantification of the plant lignans secoisolariciresinol, matairesinol, lariciresinol, and pinoresinol in foods." Journal of Agricultural and Food Chemistry. Link
-
WuXi AppTec. (2025). "Internal Standards in LC-MS Bioanalysis: Which, When, and How." DMPK Services. Link
-
Agilent Technologies. (2018). "Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates." Application Note 5991-9222EN. Link
-
Ricci, A., et al. (2008). "Mass Spectrometry-Based Fragmentation as an Identification Tool in Lignomics." ResearchGate.[2] Link
Sources
Application Notes and Protocols for (+)-Pinoresinol in Cell Culture Studies
Introduction: Unveiling the Potential of (+)-Pinoresinol
This compound is a bioactive lignan, a class of polyphenolic compounds widely distributed in the plant kingdom, found in sources such as whole-grain cereals, sesame seeds, olive oil, and various medicinal plants like Eucommia ulmoides.[1][2][3] As a precursor to other dietary lignans, it has garnered significant attention for its diverse pharmacological activities, including potent anti-inflammatory, antioxidant, neuroprotective, and anti-cancer properties demonstrated in numerous in vitro and in vivo models.[1][4][5][6]
These application notes provide a comprehensive technical guide for researchers utilizing this compound in cell culture experiments. We will delve into its mechanisms of action, provide validated protocols for its preparation and application, and summarize its effects on various cell lines to facilitate robust and reproducible experimental design.
Physicochemical Properties and Handling
A thorough understanding of the compound's properties is the bedrock of reliable experimentation.
| Property | Data | Reference(s) |
| IUPAC Name | 4-[(3S,3aR,6S,6aR)-6-(4-hydroxy-3-methoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-3-yl]-2-methoxyphenol | [3][7] |
| CAS Number | 487-36-5 | [3][7] |
| Molecular Formula | C₂₀H₂₂O₆ | [7][8] |
| Molar Mass | 358.38 g/mol | [3] |
| Appearance | Solid | [8] |
| Solubility | Soluble in DMSO (≥100 mg/mL), Acetone, Chloroform, Dichloromethane, Ethyl Acetate. | [8][9] |
| Storage | Store solid form at 4°C, protected from light. Store stock solutions at -20°C or -80°C for long-term stability. | [9] |
Core Mechanisms of Action in a Cellular Context
This compound exerts its biological effects by modulating key signaling pathways involved in inflammation, oxidative stress, and cell fate.
Anti-Inflammatory Activity: Inhibition of the NF-κB Pathway
A primary mechanism underlying the anti-inflammatory effects of this compound is its ability to block the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1] In response to pro-inflammatory stimuli like Lipopolysaccharide (LPS), the NF-κB dimer is held inactive in the cytoplasm by its inhibitor, IκBα. Upon stimulation, IκBα is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and initiate the transcription of inflammatory mediators such as TNF-α, IL-1β, and COX-2. This compound has been shown to interfere with this cascade, leading to a significant reduction in the production of these inflammatory molecules.[1][5]
Caption: Inhibition of the NF-κB signaling pathway by this compound.
Antioxidant Activity: Activation of the Nrf2 Pathway
This compound combats oxidative stress by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[5] Under normal conditions, Nrf2 is sequestered in the cytoplasm by Keap1, which facilitates its degradation. In the presence of oxidative stress or activators like this compound, Nrf2 is released from Keap1 and translocates to the nucleus. There, it binds to the Antioxidant Response Element (ARE) in the promoter regions of genes encoding antioxidant enzymes, such as heme oxygenase-1 (HO-1), upregulating their expression and enhancing the cell's capacity to neutralize reactive oxygen species (ROS).[5]
Caption: Activation of the Nrf2 antioxidant pathway by this compound.
Anti-Cancer and Pro-Apoptotic Effects
This compound has demonstrated significant anti-proliferative and pro-apoptotic activity in a range of cancer cell lines.[10] Its mechanisms include:
-
Induction of Apoptosis: It can trigger programmed cell death by upregulating pro-apoptotic proteins (e.g., Bax) and downregulating anti-apoptotic proteins (e.g., Bcl-2), leading to the activation of caspase cascades.[5][11] It has also been shown to sensitize cancer cells to TRAIL-induced apoptosis.[9]
-
Cell Cycle Arrest: In human leukemia HL-60 cells, this compound was found to cause a block in the G0/G1 phase of the cell cycle, thereby halting proliferation.[10]
-
Inhibition of Invasion: It has been observed to inhibit the invasive potential of liver cancer (HepG2) cells.[1]
Experimental Protocols for Cell Culture Studies
The following protocols provide a validated framework for working with this compound.
Protocol 1: Preparation of this compound Stock Solution
Causality: A concentrated, sterile stock solution is essential for accurate and repeatable dosing in cell culture experiments. DMSO is the solvent of choice due to its high solubilizing power for this compound and its miscibility with aqueous culture media.[9] It is critical to maintain a final DMSO concentration below 0.5% (v/v) in the culture medium to avoid solvent-induced cytotoxicity or off-target effects.
Materials:
-
This compound powder (purity ≥95%)
-
Sterile, anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile, light-protecting microcentrifuge tubes (e.g., amber tubes)
-
Calibrated precision balance
-
Vortex mixer
Procedure:
-
Calculation: Determine the mass of this compound needed to prepare a stock solution of desired concentration (e.g., 100 mM).
-
Mass (mg) = Desired Concentration (mol/L) x Volume (L) x Molar Mass ( g/mol ) x 1000 (mg/g)
-
Example for 1 mL of 100 mM stock: 0.1 mol/L x 0.001 L x 358.38 g/mol x 1000 mg/g = 35.84 mg
-
-
Weighing: Under sterile conditions (e.g., in a laminar flow hood), accurately weigh the calculated amount of this compound powder and place it into a sterile, light-protecting microcentrifuge tube.
-
Dissolution: Add the calculated volume of sterile DMSO to the tube.
-
Mixing: Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath or sonication can be used to aid dissolution if necessary.[9]
-
Sterilization (Optional): While the DMSO itself is sterile, if there are concerns about contamination, the stock solution can be filter-sterilized using a 0.22 µm syringe filter compatible with DMSO (e.g., PTFE).
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, light-protecting tubes. This prevents repeated freeze-thaw cycles which can degrade the compound. Store aliquots at -20°C for short-term use (1 month) or -80°C for long-term storage (6 months).[9]
Protocol 2: Determination of Cytotoxicity and Optimal Working Concentration (MTT Assay)
Causality: Before conducting functional assays, it is imperative to determine the concentration range where this compound is non-toxic or exhibits a desired level of cytotoxicity (e.g., IC50 for cancer studies). The MTT assay is a standard colorimetric method that measures cell metabolic activity, which correlates with cell viability.
Materials:
-
Cells of interest, cultured to ~80% confluency
-
Complete cell culture medium
-
This compound stock solution (from Protocol 1)
-
Sterile 96-well flat-bottom plates
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), 5 mg/mL in sterile PBS
-
MTT solvent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader (570 nm wavelength)
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed the cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium) and incubate for 24 hours to allow for attachment.
-
Serial Dilution: Prepare serial dilutions of the this compound stock solution in complete culture medium to achieve final desired concentrations (e.g., 0, 1, 5, 10, 25, 50, 100 µM). Remember to include a "vehicle control" well containing the highest concentration of DMSO used in the dilutions (e.g., 0.1%).
-
Treatment: Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions to the respective wells (in triplicate or quadruplicate for statistical power).
-
Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of 5 mg/mL MTT reagent to each well and incubate for 3-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT into purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 100 µL of MTT solvent to each well to dissolve the formazan crystals. Gently pipette up and down or place the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution.
-
Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability). Plot the viability percentage against the log of the this compound concentration to generate a dose-response curve and determine the IC50 value (the concentration that inhibits 50% of cell growth).
Protocol 3: Assessing Anti-Inflammatory Effects via Nitric Oxide (NO) Measurement
Causality: This functional assay quantifies the anti-inflammatory potential of this compound by measuring its ability to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in cells stimulated with LPS. The Griess assay is used to measure nitrite (NO₂⁻), a stable breakdown product of NO.
Materials:
-
Macrophage cell line (e.g., RAW 264.7 or BV-2 microglia)
-
Lipopolysaccharide (LPS)
-
Griess Reagent System
-
Sodium nitrite (NaNO₂) standard
-
Experimental setup as described in Protocol 2.
Procedure:
-
Seeding and Treatment: Seed cells in a 96-well plate and allow them to attach. Pre-treat the cells with various non-toxic concentrations of this compound (determined from Protocol 2) for 1-2 hours.
-
Inflammatory Stimulation: After pre-treatment, add LPS (e.g., 1 µg/mL) to the wells to induce an inflammatory response. Include control wells: untreated cells, cells with LPS only, and cells with this compound only.
-
Incubation: Incubate the plate for 24 hours.
-
Sample Collection: After incubation, carefully collect 50 µL of the culture supernatant from each well and transfer it to a new 96-well plate.
-
Griess Assay:
-
Prepare a standard curve using serial dilutions of the sodium nitrite standard.
-
Add 50 µL of Sulfanilamide solution (Component A) to all samples and standards. Incubate for 5-10 minutes at room temperature, protected from light.
-
Add 50 µL of NED solution (N-(1-naphthyl)ethylenediamine, Component B) to all wells. Incubate for another 5-10 minutes. A pink/magenta color will develop in the presence of nitrite.
-
-
Absorbance Reading: Measure the absorbance at 540 nm within 30 minutes.
-
Data Analysis: Calculate the nitrite concentration in each sample using the standard curve. Compare the NO production in LPS-stimulated cells with and without this compound treatment to determine its inhibitory effect.
Summary of Reported Effects and Working Concentrations
The following table summarizes the observed effects of this compound on various cell lines, providing a valuable starting point for experimental design.
| Cell Line | Application Area | Observed Effects | Effective Concentration / IC50 | Reference(s) |
| HL-60 (Leukemia) | Anti-Cancer | Inhibited proliferation, induced G0/G1 cell cycle arrest, triggered differentiation. | IC50 ≈ 8 µM | [2][10] |
| HepG2 (Liver Cancer) | Anti-Cancer | Induced apoptosis and inhibited cell invasion. | Not specified | [1] |
| SK-BR-3 (Breast Cancer) | Anti-Cancer | Decreased cell growth and proliferation, induced apoptosis. | Cytotoxicity observed at ~500-575 µM | [11][12] |
| HCT116, LNCaP | Anti-Cancer | Inhibited proliferation in p53 wild-type colon and prostate cancer cells. | Not specified | [2][10] |
| BV-2 (Microglia) | Neuroprotection | Inhibited LPS-induced nitric oxide (NO) production. | IC50 ≈ 34.25 µM | [8] |
| Neuro2a | Neuroprotection | Facilitated calcium influx. | 50 µM | [13] |
| TR146 (Buccal) | Barrier Integrity | Reduced permeability, increased transepithelial electrical resistance. | Not specified | [14] |
| Keratinocytes | Skin Biology | Stimulated proliferation. | Not specified | [15] |
| PBMCs | Anti-inflammation | Downregulated TNF-α secretion. | Not specified | [15] |
General Experimental Workflow
A well-planned workflow is crucial for success. The following diagram outlines a typical experimental process for investigating the cellular effects of this compound.
Caption: A generalized workflow for cell culture studies with this compound.
References
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Liu, Y., Zhang, Y., Zheng, X., & Wang, N. (2023). Preparation of Pinoresinol and Dehydrodiconiferyl Alcohol from Eucommiae Cortex Extract by Fermentation with Traditional Mucor. Molecules. [Link]
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Salehi, B., et al. (2020). In-cells antioxidant potential of pinoresinol and the northrachelogenin... ResearchGate. [Link]
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Gali-Muhtasib, H., et al. (2013). Pinoresinol inhibits proliferation and induces differentiation on human HL60 leukemia cells. Nutrition and Cancer. [Link]
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Yamada, S., et al. (2023). Pinoresinol enhances oral barrier integrity and function in human buccal cell monolayers. Journal of Oral Biosciences. [Link]
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Lee, M. S., et al. (2011). The effects of pinoresinol on cholinergic dysfunction-induced memory impairments and synaptic plasticity in mice. Biomolecules & Therapeutics. [Link]
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Gali-Muhtasib, H., et al. (2013). Pinoresinol Inhibits Proliferation and Induces Differentiation on Human HL60 Leukemia Cells. ResearchGate. [Link]
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Woelfle, U., et al. (2022). Pinoresinol stimulates keratinocyte proliferation and downregulates TNF‐α secretion in peripheral blood mononuclear cells: An experimental in vitro study. Experimental Dermatology. [Link]
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Caption: General workflow for in vitro antioxidant capacity screening.
Application Notes & Protocols for Assessing the Antioxidant Capacity of (+)-Pinoresinol
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the principles and methodologies for assessing the antioxidant capacity of this compound. This compound, a plant lignan found in various edible sources like olive oil and sesame seeds, has garnered significant interest for its potential therapeutic properties, including its ability to combat oxidative stress[1][2]. This guide moves beyond simple protocol listings to explain the causality behind experimental choices, ensuring a robust and reproducible assessment. We detail common in vitro chemical assays (DPPH, ABTS, ORAC) and the more biologically relevant cell-based Cellular Antioxidant Activity (CAA) assay. Each section includes an in-depth explanation of the assay's mechanism, step-by-step protocols, and critical insights for data interpretation.
Introduction: The Antioxidant Potential of this compound
Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is a key pathological driver in numerous diseases, including neurodegenerative disorders, cancer, and cardiovascular diseases. This compound, a furofuran lignan, exerts its antioxidant effects through two primary mechanisms:
-
Direct Radical Scavenging: By donating a hydrogen atom from its phenolic hydroxyl groups, this compound can directly neutralize free radicals, terminating damaging chain reactions[3][4].
-
Modulation of Endogenous Antioxidant Systems: Beyond direct scavenging, this compound can enhance cellular resilience by upregulating the expression of protective antioxidant enzymes through signaling pathways like the Nrf2-ARE pathway[3][5].
A multi-assay approach is crucial to fully characterize the antioxidant profile of this compound, distinguishing between its direct chemical reactivity and its indirect, cell-mediated protective effects.
Mechanism of Action: The Nrf2 Signaling Pathway
A significant aspect of the antioxidant activity of lignans like this compound is their ability to modulate intracellular signaling pathways that control the expression of antioxidant enzymes[3][6]. The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is a primary regulator of the cellular antioxidant response.
Under normal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Keap1, which facilitates its degradation. In the presence of oxidative stress or inducers like this compound, Keap1 is modified, leading to the release and stabilization of Nrf2. Nrf2 then translocates to the nucleus and binds to the Antioxidant Response Element (ARE) in the promoter region of various target genes. This binding initiates the transcription of a suite of protective enzymes, including heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1), which enhance the cell's capacity to neutralize ROS[3][5].
Quantitative Data Summary
The antioxidant capacity of pinoresinol and its derivatives has been quantified in several studies. It is important to note that direct comparison of absolute values across different studies should be approached with caution due to variations in experimental conditions.[3]
| Compound | Assay | IC50 / Activity Value | Source |
| This compound | DPPH | 69 µM (0.69 mol ratio) | [7] |
| Pinoresinol | ORAC | Comparable to Trolox | [8] |
| Pinoresinol-4-O-β-D-glucopyranoside | ABTS | 1091.3 µmol Ascorbic Acid Equiv./g | [9][10] |
| Pinoresinol-4-O-β-D-glucopyranoside | FRAP | 418.47 µmol Ascorbic Acid Equiv./g | [9][10] |
Cell-Based Assays: Assessing Biological Antioxidant Activity
While chemical assays are useful for screening, they lack biological relevance. They do not account for factors like cell uptake, metabolism, distribution, and bioavailability.[11][12] Cell-based assays bridge this gap by measuring antioxidant activity within a living cell environment.
Cellular Antioxidant Activity (CAA) Assay
Principle: The CAA assay is a robust method for quantifying antioxidant activity within a cellular context.[13] It uses a cell-permeable probe, 2',7'-dichlorofluorescin diacetate (DCFH-DA), which is non-fluorescent. Once inside the cell, cellular esterases cleave the acetate groups, trapping the probe as 2',7'-dichlorofluorescin (DCFH). In the presence of ROS (generated by AAPH), DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[11][14] The assay measures the ability of an antioxidant, like this compound, to prevent the formation of DCF.[12]
Protocol:
-
Cell Culture:
-
Seed human hepatocarcinoma (HepG2) cells in a 96-well black microplate with a clear bottom at a density of 6 x 10⁴ cells/well. HepG2 cells are commonly used as they are of human origin and maintain many specialized metabolic functions.[13]
-
Incubate for 24 hours at 37 °C in a 5% CO₂ incubator until cells are confluent.
-
-
Assay Procedure:
-
Remove the growth medium and wash the cells gently with PBS.
-
Treat the cells for 1 hour with 100 µL of treatment medium containing various concentrations of this compound and 25 µM DCFH-DA. Quercetin is used as the standard for comparison.[12]
-
After incubation, wash the cells with PBS to remove the compounds that were not taken up by the cells.
-
Add 100 µL of 600 µM AAPH solution to each well.
-
Immediately place the plate in a fluorescence microplate reader pre-heated to 37 °C.
-
Measure fluorescence emission at 538 nm with an excitation of 485 nm every 5 minutes for 1 hour.
-
-
Calculation:
-
Calculate the AUC for each curve.
-
Calculate the CAA value using the formula: CAA Unit = 100 - (∫SA / ∫CA) x 100 Where ∫SA is the integrated area of the sample curve and ∫CA is the integrated area of the control curve.
-
Express the final results as micromoles of Quercetin Equivalents (QE) per 100 µmol of this compound.[12][13]
-
Caption: Mechanism of the Cellular Antioxidant Activity (CAA) assay.
Concluding Remarks
The assessment of this compound's antioxidant capacity requires a multifaceted approach.
-
Initial Screening: In vitro chemical assays like DPPH, ABTS, and ORAC are invaluable for determining the direct radical scavenging potential and for comparing the relative potency of different lignans under standardized conditions.
-
Biological Relevance: The Cellular Antioxidant Activity (CAA) assay provides a more accurate reflection of potential in vivo efficacy by incorporating cellular uptake and metabolism.
-
Mechanistic Insight: Investigating the modulation of pathways such as Nrf2 is essential to understand the indirect, enzyme-regulating antioxidant effects of this compound.
By employing this comprehensive suite of protocols, researchers can build a complete and robust profile of this compound's antioxidant properties, providing a solid foundation for further preclinical and clinical development.
References
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Wolfe, K. L., & Liu, R. H. (2007). Cellular antioxidant activity (CAA) assay for assessing antioxidants, foods, and dietary supplements. Journal of Agricultural and Food Chemistry, 55(22), 8896–8907. Retrieved from [Link]
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ACS Publications. (n.d.). Cellular Antioxidant Activity (CAA) Assay for Assessing Antioxidants, Foods, and Dietary Supplements. Journal of Agricultural and Food Chemistry. Retrieved from [Link]
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Panzella, L., et al. (2014). In-cells antioxidant potential of pinoresinol and the northrachelogenin derivatives. ResearchGate. Retrieved from [Link]
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ACS Publications. (n.d.). Cellular Antioxidant Activity (CAA) Assay for Assessing Antioxidants, Foods, and Dietary Supplements. Journal of Agricultural and Food Chemistry. Retrieved from [Link]
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Peñalvo, J. L., et al. (2005). DPPH radical scavenging assay. Antioxidant activity of this compound. ResearchGate. Retrieved from [Link]
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Bio-Tek. (n.d.). Determining Antioxidant Potential: Using an Oxygen Absorbance Capacity (ORAC) Assay. Retrieved from [Link]
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ResearchGate. (n.d.). In-vitro antioxidant capacity of pinoresinol-4-O-β-D-glucopyranoside (PG) applying different antioxidant assays. Retrieved from [Link]
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Youssef, F. S., et al. (2020). Pinoresinol-4-O-β-D-glucopyranoside: a lignan from prunes (Prunus domestica) attenuates oxidative stress, hyperglycaemia and hepatic toxicity in vitro and in vivo. Journal of Pharmacy and Pharmacology, 72(12), 1830–1839. Retrieved from [Link]
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Gülçin, İ., et al. (2021). Evaluation of the Antioxidant and Antiradical Properties of Some Phyto and Mammalian Lignans. Molecules, 26(23), 7108. Retrieved from [Link]
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ResearchGate. (n.d.). A Novel Standardized Oxygen Radical Absorbance Assay for Evaluating Antioxidant Natural Products. Retrieved from [Link]
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National Library of Medicine. (2006). Antioxidant properties of flaxseed lignans using in vitro model systems. Retrieved from [Link]
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Society of Chemical Industry. (2005). In vitro studies on antioxidant activity of lignans isolated from sesame cake extract. Retrieved from [Link]
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IOSR Journal. (n.d.). Pinoresinol: A potential Biological warrior in edible foods. Retrieved from [Link]
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BMG Labtech. (2022). ORAC assay measures antioxidant capacity. Retrieved from [Link]
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Youssef, F. S., et al. (2020). Pinoresinol-4-O-β-D-glucopyranoside: a lignan from prunes (Prunus domestica) attenuates oxidative stress, hyperglycaemia and hepatic toxicity in vitro and in vivo. ResearchGate. Retrieved from [Link]
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Li, C., et al. (2021). Pinoresinol diglucoside alleviates ischemia/reperfusion-induced brain injury by modulating neuroinflammation and oxidative stress. Food and Chemical Toxicology, 150, 112061. Retrieved from [Link]
-
ResearchGate. (n.d.). In vitro studies on antioxidant activity of lignans isolated from sesame cake extract. Retrieved from [Link]
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G-Biosciences. (n.d.). DPPH Antioxidant Assay. Retrieved from [Link]
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Truzzi, E., et al. (2024). A Kinetic Approach to Oxygen Radical Absorbance Capacity (ORAC): Restoring Order to the Antioxidant Activity of Hydroxycinnamic Acids and Fruit Juices. Antioxidants, 13(2), 221. Retrieved from [Link]
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Science.gov. (n.d.). orac values obtained: Topics by Science.gov. Retrieved from [Link]
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Özyürek, M., et al. (2023). DPPH Radical Scavenging Assay. Antioxidants, 12(8), 1547. Retrieved from [Link]
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ResearchGate. (2023). (PDF) DPPH Radical Scavenging Assay. Retrieved from [Link]
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Yu, J., et al. (2018). Optimized preparation, characterization, and antioxidant activity of chitooligosaccharide-glycine Maillard reaction products. Marine Drugs, 16(10), 379. Retrieved from [Link]
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Wikipedia. (n.d.). Pinoresinol. Retrieved from [Link]
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G-Biosciences. (n.d.). ABTS Antioxidant Capacity Assay. Retrieved from [Link]
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Mandal, A., et al. (2016). WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. World Journal of Pharmaceutical Research, 5(1), 951-965. Retrieved from [Link]
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ResearchGate. (n.d.). Experimental protocol of ABTS assay to assess the antioxidant activity of EOs. Retrieved from [Link]
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Cicero, N., et al. (2024). 1-Acetoxypinoresinol, a Lignan from Olives: Insight into Its Characterization, Identification, and Nutraceutical Properties. Molecules, 29(10), 2269. Retrieved from [Link]
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Application Notes & Protocols: A Guide to In Vitro Assays for Evaluating the Anti-Inflammatory Activity of (+)-Pinoresinol
Abstract
(+)-Pinoresinol, a plant-derived lignan, has garnered significant attention for its diverse pharmacological activities, including potent anti-inflammatory properties.[1] This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals aiming to investigate and quantify the anti-inflammatory effects of this compound using established in vitro models. We provide not only step-by-step protocols for key assays but also the underlying scientific rationale, ensuring a robust and reproducible experimental design. The core of this guide focuses on assays that measure the modulation of critical inflammatory mediators and signaling pathways, including nitric oxide (NO), pro-inflammatory cytokines (TNF-α, IL-6, IL-1β), and the expression of enzymes like COX-2 and iNOS. Furthermore, we delve into the mechanistic basis of this compound's action by detailing methods to assess its impact on the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling cascades, which are central to the inflammatory response.[2][3]
Introduction: The Anti-Inflammatory Potential of this compound
Inflammation is a fundamental biological process that, when dysregulated, contributes to a myriad of chronic diseases. The search for novel anti-inflammatory agents from natural sources is a critical area of pharmaceutical research. This compound, a furofuran lignan found in a variety of plants including olive oil and Forsythia species, has emerged as a promising candidate.[3] Studies have demonstrated its ability to mitigate inflammatory responses in various cell types.[4] The primary mechanisms underpinning its anti-inflammatory efficacy involve the suppression of key inflammatory pathways. Evidence strongly indicates that this compound targets the NF-κB and MAPK signaling pathways to attenuate inflammation.[2][5] It has been shown to inhibit the production of nitric oxide (NO), prostaglandin E2 (PGE2), and pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6) in stimulated immune cells like macrophages and microglia.[3][4][6]
This guide provides a validated framework for elucidating these effects through a series of interconnected in vitro assays.
Mechanistic Overview: Targeting Core Inflammatory Pathways
The anti-inflammatory activity of this compound is primarily attributed to its ability to interfere with pro-inflammatory signaling cascades. An inflammatory stimulus, such as bacterial lipopolysaccharide (LPS) or the cytokine IL-6, activates cell surface receptors, triggering downstream pathways like NF-κB and MAPK.[5][7]
-
The NF-κB Pathway: This pathway is a master regulator of inflammation.[8] In resting cells, NF-κB is sequestered in the cytoplasm. Upon stimulation, inhibitory proteins are degraded, allowing NF-κB (e.g., the p65 subunit) to translocate to the nucleus and initiate the transcription of pro-inflammatory genes, including TNF-α, IL-6, IL-1β, iNOS, and COX-2.[5][9] this compound has been shown to inhibit the activation and nuclear translocation of p65 NF-κB, thereby blocking this entire downstream cascade.[5][10]
-
The MAPK Pathway: This pathway, comprising kinases like ERK1/2 and p38, also plays a crucial role in regulating the expression of inflammatory genes.[11] Activation of MAPKs through phosphorylation leads to the activation of transcription factors that work in concert with NF-κB.[11] Studies have demonstrated that this compound can suppress the LPS-induced phosphorylation of ERK1/2 and p38, highlighting another layer of its inhibitory mechanism.[2][6]
The following diagram illustrates these interconnected pathways and the points at which this compound exerts its inhibitory effects.
Caption: Inflammatory signaling pathways and points of inhibition by this compound.
Foundational Protocol: Cell Culture and Cytotoxicity Assessment
Expertise & Experience: Before evaluating anti-inflammatory activity, it is imperative to determine the non-toxic concentration range of this compound. This ensures that any observed reduction in inflammatory markers is a direct result of the compound's specific activity and not a secondary effect of cell death. The MTT assay is a standard colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.
Protocol 1: MTT Cell Viability Assay
-
Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 1 x 10⁵ cells/mL (100 µL/well). Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell adherence.
-
Compound Treatment: Prepare serial dilutions of this compound in complete cell culture medium. Remove the old medium from the cells and add 100 µL of the medium containing different concentrations of this compound. Include a "vehicle control" (e.g., 0.1% DMSO) and a "medium only" control. Incubate for 24 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for an additional 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT tetrazolium salt to purple formazan crystals.
-
Crystal Solubilization: Carefully remove the medium from each well. Add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Select the highest concentrations that show >95% cell viability for subsequent anti-inflammatory assays.
Core Assays for Anti-Inflammatory Activity
The following protocols detail the core assays used to quantify the key markers of inflammation that are modulated by this compound. A typical experimental workflow is depicted below.
Caption: General experimental workflow for in vitro anti-inflammatory assays.
Protocol 2: Nitric Oxide (NO) Production - Griess Assay
Trustworthiness: This assay provides a reliable and quantitative measure of iNOS activity, a key enzyme in the inflammatory cascade. The Griess reaction is a well-validated chemical method for measuring nitrite (NO₂⁻), a stable and soluble breakdown product of NO.[12]
-
Cell Culture and Treatment: Seed RAW 264.7 cells in a 96-well plate and allow them to adhere as described in Protocol 1.
-
Pre-treat the cells with non-toxic concentrations of this compound for 1-2 hours.
-
Induce inflammation by adding LPS (final concentration 1 µg/mL) to all wells except the negative control.
-
Incubate the plate for 24 hours at 37°C and 5% CO₂.
-
Sample Collection: Carefully collect 50 µL of the cell culture supernatant from each well and transfer to a new 96-well plate.
-
Griess Reaction:
-
Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to each well.
-
Incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to each well.
-
Incubate for another 10 minutes at room temperature, protected from light.
-
-
Measurement: Measure the absorbance at 540 nm. The intensity of the pink/magenta color is proportional to the nitrite concentration.
-
Quantification: Determine the nitrite concentration in each sample by comparing the absorbance values to a standard curve generated using known concentrations of sodium nitrite.
Protocol 3: Pro-Inflammatory Cytokine Quantification - ELISA
Authoritative Grounding: Enzyme-Linked Immunosorbent Assay (ELISA) is the gold standard for quantifying secreted proteins like cytokines in biological fluids, including cell culture supernatants.[13][14] Its high specificity and sensitivity allow for accurate measurement of TNF-α, IL-6, and IL-1β.[4][6]
-
Sample Preparation: Culture, pre-treat with this compound, and stimulate RAW 264.7 cells with LPS as described in Protocol 2. After 24 hours of incubation, collect the cell culture supernatants.[15] Centrifuge the supernatants to remove any cellular debris.
-
ELISA Procedure (General): Perform the assay using commercially available ELISA kits for mouse TNF-α, IL-6, or IL-1β, following the manufacturer's instructions. A typical sandwich ELISA protocol is as follows:
-
The provided microplate wells are pre-coated with a capture antibody specific for the target cytokine.
-
Add standards and collected supernatant samples to the wells and incubate. The cytokine present will bind to the capture antibody.
-
Wash the wells to remove unbound substances.
-
Add a biotin-conjugated detection antibody specific for the target cytokine and incubate.
-
Wash the wells, then add streptavidin-horseradish peroxidase (HRP) conjugate and incubate.
-
Wash the wells a final time to remove unbound conjugate.
-
Add a substrate solution (e.g., TMB). HRP will catalyze a color change.
-
Stop the reaction with a stop solution.
-
-
Data Acquisition: Measure the absorbance at 450 nm.
-
Analysis: Calculate the cytokine concentrations in your samples by plotting a standard curve from the provided standards and interpolating the sample absorbance values.
Mechanistic Assays: Protein Expression and Pathway Activation
To validate that this compound's effects are due to the inhibition of upstream signaling, it is crucial to measure the expression of key inflammatory proteins and the activation state of signaling molecules.
Protocol 4: iNOS and COX-2 Protein Expression - Western Blot
Expertise & Experience: Western blotting allows for the semi-quantitative analysis of specific protein levels within a cell lysate. By measuring the protein levels of iNOS and COX-2, you can confirm that the observed reduction in NO and prostaglandins is due to decreased enzyme expression, a direct consequence of NF-κB and/or MAPK inhibition.[16][17] It is critical to include proper controls to avoid misinterpretation of bands.[18]
-
Cell Lysis:
-
Seed RAW 264.7 cells in 6-well plates. Treat with this compound and/or LPS as previously described.
-
After treatment, wash the cells twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold RIPA buffer containing protease and phosphatase inhibitors to each well.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube. Incubate on ice for 30 minutes.[17]
-
Centrifuge at 14,000 rpm for 20 minutes at 4°C. Collect the supernatant (total protein lysate).[17]
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) from each sample by boiling in Laemmli sample buffer. Load the samples onto an SDS-polyacrylamide gel and run electrophoresis to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Antibody Incubation:
-
Incubate the membrane with primary antibodies specific for iNOS, COX-2, phosphorylated-p65 (p-p65), or a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Wash the membrane again, then add an enhanced chemiluminescence (ECL) substrate. Visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensity using densitometry software (e.g., ImageJ). Normalize the intensity of the target protein bands to the loading control to compare expression levels across different treatment groups.
| Treatment Group | This compound (µM) | Relative iNOS Expression (Normalized to β-actin) | Relative COX-2 Expression (Normalized to β-actin) |
| Control (untreated) | 0 | 0.04 ± 0.01 | 0.02 ± 0.01 |
| LPS (1 µg/mL) | 0 | 1.00 ± 0.10 | 1.00 ± 0.12 |
| LPS + this compound | 10 | 0.65 ± 0.08 | 0.71 ± 0.09 |
| LPS + this compound | 25 | 0.31 ± 0.05 | 0.39 ± 0.06 |
| LPS + this compound | 50 | 0.12 ± 0.03 | 0.18 ± 0.04 |
| Values are illustrative, presented as mean ± standard deviation (n=3), demonstrating expected dose-dependent inhibition. |
Protocol 5: NF-κB Transcriptional Activity - Luciferase Reporter Assay
Trustworthiness: This is a highly sensitive and specific functional assay to directly measure the transcriptional activity of NF-κB.[19] Cells are engineered to express the luciferase enzyme under the control of an NF-κB-responsive promoter. An increase in NF-κB activity leads to a proportional increase in luminescence.[20]
-
Transfection:
-
Seed HEK293T or RAW 264.7 cells in a 24-well plate.
-
Co-transfect the cells with two plasmids using a suitable transfection reagent (e.g., PEI, Lipofectamine):
-
Allow cells to recover for 24 hours post-transfection.
-
-
Treatment and Stimulation:
-
Pre-treat the transfected cells with various concentrations of this compound for 1-2 hours.
-
Stimulate NF-κB activity by adding an appropriate agonist (e.g., 20 ng/mL TNF-α for HEK293T or 1 µg/mL LPS for RAW 264.7).[23]
-
Incubate for 6-8 hours.
-
-
Cell Lysis: Wash the cells with PBS and lyse them using the passive lysis buffer provided with a dual-luciferase assay kit.
-
Luminescence Measurement:
-
Transfer the cell lysate to an opaque 96-well plate.
-
Use a luminometer with dual injectors.
-
Inject the Firefly luciferase substrate and measure the first signal (NF-κB activity).
-
Inject the Renilla luciferase substrate (which also quenches the firefly signal) and measure the second signal (internal control).[22]
-
-
Data Analysis: For each sample, calculate the ratio of Firefly luminescence to Renilla luminescence. Express the results as a percentage of the stimulated control (LPS/TNF-α alone) to determine the dose-dependent inhibition by this compound.
Conclusion
The protocols detailed in this guide provide a robust framework for the comprehensive in vitro evaluation of this compound's anti-inflammatory properties. By systematically assessing cell viability, quantifying key inflammatory mediators (NO, TNF-α, IL-6), and probing the underlying molecular mechanisms (iNOS/COX-2 expression, NF-κB activity), researchers can generate high-quality, reproducible data. This multi-faceted approach, grounded in established methodologies, will enable a thorough characterization of this compound as a potential therapeutic agent for inflammation-related diseases.
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Pinoresinol targets NF-κB alongside STAT3 pathway to attenuate IL-6-induced inflammation. ResearchGate. [Link]
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Pinoresinol-4-O-β-D-glucopyranoside: a lignan from prunes (Prunus domestica) attenuates oxidative stress, hyperglycaemia and hepatic toxicity in vitro and in vivo. ResearchGate. [Link]
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Pinoresinol enhances oral barrier integrity and function in human buccal cell monolayers. PLOS ONE. [Link]
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Pinoresinol Inhibits Proliferation and Induces Differentiation on Human HL60 Leukemia Cells. ResearchGate. [Link]
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Pinoresinol inhibits proliferation and induces differentiation on human HL60 leukemia cells. Taylor & Francis Online. [Link]
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Among Plant Lignans, Pinoresinol Has the Strongest Antiinflammatory Properties in Human Intestinal Caco-2 Cells. PubMed. [Link]
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Pinoresinol enhances oral barrier integrity and function in human buccal cell monolayers. PLOS. [Link]
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Prunetinoside Inhibits Lipopolysaccharide-Provoked Inflammatory Response via Suppressing NF-κB and Activating the JNK-Mediated Signaling Pathway in RAW264.7 Macrophage Cells. MDPI. [Link]
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Pinoresinol from the fruits of Forsythia koreana inhibits inflammatory responses in LPS-activated microglia. ResearchGate. [Link]
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Inhibition of LPS-Induced Oxidative Damages and Potential Anti-Inflammatory Effects of Phyllanthus emblica Extract via Down-Regulating NF-κB, COX-2, and iNOS in RAW 264.7 Cells. MDPI. [Link]
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Effects of Pinoresinol from Vietnamese Gnetum montanum Markgr Inhibits the Inflammation in Macrophages. ResearchGate. [Link]
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Pinoresinol stimulates keratinocyte proliferation and downregulates TNF-α secretion in peripheral blood mononuclear cells: An experimental in vitro study. PubMed. [Link]
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Pinoresinol targets NF-kB alongside STAT3 pathway to attenuate IL-6-induced inflammation. ResearchGate. [Link]
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Matairesinol exerts anti-inflammatory and antioxidant effects in sepsis-mediated brain injury by repressing the MAPK and NF-κB pathways through up-regulating AMPK. PubMed Central. [Link]
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Measurement of Cytokine Secretion, Intracellular Protein Expression, and mRNA in Resting and Stimulated Peripheral Blood Mononuclear Cells. National Institutes of Health. [Link]
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Pinoresinol-4-O-β-D-glucopyranoside: a lignan from prunes (Prunus domestica) attenuates oxidative stress, hyperglycaemia and hepatic toxicity in vitro and in vivo. PubMed. [Link]
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Optimizing methods for profiling cytokines in cultures of human cancer cell lines. Diva-portal.org. [Link]
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Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5. Molecular Devices. [Link]
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Pinoresinol modulates IL-6-induced expression levels of TNF-α, COX-2, and IL-1β within THP-1 macrophage cells. ResearchGate. [Link]
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Inhibition of LPS-induced iNOS, COX-2 and cytokines expression by poncirin through the NF-kappaB inactivation in RAW 264.7 macrophage cells. PubMed. [Link]
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NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells. National Institutes of Health. [Link]
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Impact of Polyphenolic Compounds on the MAPK Signaling Pathway against Carcinogenesis. Journal of Clinical Practice and Research. [Link]
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Detecting and Measuring Cytokines. Biocompare. [Link]
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Inhibition of p-65, COX-2, iNOS and Cytokine Inflammation Signaling Pathway by Purified isoorientin from Oplismenus undulatifolius on Pro-inflammatory Responses. Horticultural Science and Technology. [Link]
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NF-KB LUCIFERASE ASSAY. Bowdish Lab. [Link]
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Investigating the Effect of Luteolin on Interleukin-1β and Tumor Necrosis Factor-α in Inflammation Induced by Lipopolysaccharide in Male Rats. Brieflands. [Link]
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Suppression of iNOS and COX-2 expression by flavokawain A via blockade of NF-κB and AP-1 activation in RAW 264.7 macrophages. PubMed. [Link]
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Introduction: The Therapeutic Promise of (+)-Pinoresinol in Neurodegeneration
An in-depth guide to methodologies for evaluating the neuroprotective potential of the natural lignan, (+)-Pinoresinol.
This compound is a naturally occurring lignan, a class of polyphenolic compounds, widely distributed throughout the plant kingdom.[1][2] It is notably found in dietary staples such as extra virgin olive oil, sesame seeds, and whole grains.[1][3] Lignans have garnered significant scientific interest for their diverse biological activities, including potent antioxidant and anti-inflammatory properties.[2][3][4][5] These characteristics make this compound a compelling candidate for neuroprotective research, as mounting evidence implicates oxidative stress and chronic neuroinflammation as key drivers in the pathogenesis of neurodegenerative diseases like Alzheimer's and Parkinson's disease.[6][7][8]
This guide provides a comprehensive framework of application notes and detailed protocols for researchers, scientists, and drug development professionals to systematically investigate the neuroprotective effects of this compound in vitro. The methodologies described herein are designed to assess its ability to mitigate neuronal damage, elucidate its mechanisms of action, and provide a robust, self-validating system for generating reliable preclinical data.
Strategic Experimental Design for In Vitro Neuroprotection Studies
A logical and phased experimental approach is crucial for evaluating a novel compound. The workflow begins with determining the compound's intrinsic toxicity, followed by assessing its protective capacity in established neuronal stress models, and finally, delving into its specific molecular mechanisms.
Core Experimental Workflow
The following workflow provides a systematic path for a comprehensive in vitro evaluation of this compound.
Caption: A phased experimental workflow for evaluating this compound.
Rationale for Key Experimental Choices
-
Selection of an In Vitro Model: The choice of cell model is foundational.
-
Immortalized Cell Lines (e.g., SH-SY5Y): Human neuroblastoma cells are a robust and reproducible model, ideal for initial high-throughput screening. They can be differentiated into a more neuron-like phenotype, though they do not fully replicate the complexity of primary neurons.[9]
-
Primary Neuronal Cultures: Derived from rodent or human tissues, these cells offer higher physiological relevance but are more challenging to maintain and have greater variability.[9][10]
-
Advanced Models: For deeper investigation, 3D organoids or co-cultures incorporating glial cells (astrocytes, microglia) can better mimic the intricate cellular interactions of the brain environment.[11][12][13][14]
-
-
Induction of Neuronal Injury: To test for neuroprotection, a relevant insult must be applied.
-
Oxidative Stress: Hydrogen peroxide (H₂O₂) is commonly used to induce an acute burst of reactive oxygen species (ROS), mimicking the oxidative damage prevalent in neurodegeneration.[15][16]
-
Glutamate Excitotoxicity: High levels of glutamate overstimulate neuronal receptors, leading to calcium influx and cell death, a key process in ischemic brain injury and other neurodegenerative conditions.[17][18]
-
Amyloid-β (Aβ) Toxicity: Applying pre-aggregated Aβ oligomers simulates a central pathological feature of Alzheimer's disease.[4][19]
-
Protocol 1: Determination of this compound Cytotoxicity
Objective: To identify the concentration range of this compound that is non-toxic to the selected neuronal cell line. This is a critical first step to ensure that any observed protective effects are not confounded by the compound's own toxicity.
Principle of the MTT Assay: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity.[20] In viable cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to insoluble purple formazan crystals. The amount of formazan produced, once solubilized, is directly proportional to the number of living, metabolically active cells.[20]
Step-by-Step Methodology:
-
Cell Seeding: Seed neuronal cells (e.g., SH-SY5Y) into a 96-well plate at a predetermined optimal density (e.g., 1 x 10⁴ cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Preparation: Prepare a stock solution of this compound in sterile DMSO. Create a serial dilution of this compound in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM). Ensure the final DMSO concentration in all wells, including the vehicle control, is identical and non-toxic (typically ≤ 0.1%).
-
Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound. Include "cells only" (untreated) and "vehicle control" (DMSO) wells.
-
Incubation: Incubate the plate for 24 hours (or a relevant duration for your experiment) at 37°C, 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in sterile PBS) to each well.[21]
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C. During this time, purple formazan crystals will become visible within the cells.
-
Solubilization: Carefully aspirate the medium containing MTT. Add 100 µL of a solubilization solution (e.g., DMSO or a 10% SDS in 0.01 M HCl solution) to each well to dissolve the formazan crystals.[22]
-
Absorbance Measurement: Place the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle control group (set to 100%).
Data Presentation: Hypothetical Cytotoxicity Data
| This compound (µM) | Absorbance (570 nm) (Mean ± SD) | Cell Viability (%) |
| Vehicle Control (0) | 0.850 ± 0.045 | 100.0 |
| 1 | 0.845 ± 0.051 | 99.4 |
| 5 | 0.852 ± 0.048 | 100.2 |
| 10 | 0.839 ± 0.055 | 98.7 |
| 25 | 0.821 ± 0.060 | 96.6 |
| 50 | 0.795 ± 0.058 | 93.5 |
| 100 | 0.410 ± 0.042 | 48.2 |
From this data, concentrations ≤ 25 µM would be selected for subsequent neuroprotection experiments.
Protocol 2: Evaluating Neuroprotection Against Oxidative Stress
Objective: To determine if pre-treatment with non-toxic concentrations of this compound can protect neuronal cells from death induced by an oxidative insult (H₂O₂).
Principle of the LDH Assay: Lactate dehydrogenase (LDH) is a stable cytosolic enzyme that is released into the culture medium upon plasma membrane damage, a hallmark of cytotoxicity or necrosis.[23] The LDH assay measures the activity of this released enzyme, which is proportional to the extent of cell lysis.[24][25] This assay serves as a complementary method to the MTT assay, measuring cell death rather than metabolic viability.
Step-by-Step Methodology:
-
Cell Seeding: Seed cells in a 96-well plate as described in Protocol 1.
-
Pre-treatment: After 24 hours, remove the medium and add fresh medium containing selected non-toxic concentrations of this compound (e.g., 1, 5, 10 µM) or vehicle control. Incubate for a pre-treatment period (e.g., 2-4 hours).
-
Induction of Oxidative Stress: Prepare a working solution of H₂O₂ in serum-free medium at a pre-determined toxic concentration (e.g., 100-200 µM, this should be optimized for your cell line to induce ~40-50% cell death). Remove the pre-treatment medium and add the H₂O₂-containing medium to the appropriate wells.
-
Control Groups:
-
Untreated Control: Cells with normal medium.
-
Vehicle Control: Cells treated with vehicle + H₂O₂.
-
Pinoresinol Control: Cells treated with the highest dose of pinoresinol alone (no H₂O₂).
-
Maximum LDH Release Control: A set of wells with untreated cells to be lysed with a lysis buffer provided in the assay kit before the final step.
-
-
Incubation: Incubate the plate for the desired stress duration (e.g., 6-24 hours) at 37°C, 5% CO₂.
-
MTT Assay: For one set of plates, proceed with the MTT assay as described in Protocol 1 to measure cell viability.
-
LDH Assay: For a parallel set of plates, carefully collect 50 µL of the culture supernatant from each well and transfer to a new 96-well plate.[26]
-
LDH Reaction: Add the LDH reaction mixture (as per the manufacturer's instructions, e.g., from Abcam or Cayman Chemical) to each well containing the supernatant.[23][25]
-
Incubation and Measurement: Incubate at room temperature for up to 30 minutes, protected from light. Measure the absorbance at 490 nm.[24]
-
Data Analysis: Calculate cytotoxicity (%) using the formula: [(Sample Abs - Spontaneous Release Abs) / (Max Release Abs - Spontaneous Release Abs)] * 100. Neuroprotection is observed as a decrease in cytotoxicity.
Data Presentation: Hypothetical Neuroprotection Data
| Treatment Group | Cell Viability (MTT, %) | Cytotoxicity (LDH, %) |
| Control | 100.0 ± 5.0 | 5.0 ± 1.5 |
| H₂O₂ (200 µM) | 52.1 ± 4.5 | 48.5 ± 3.8 |
| Pinoresinol (5 µM) + H₂O₂ | 68.7 ± 5.1 | 31.2 ± 4.0 |
| Pinoresinol (10 µM) + H₂O₂ | 85.3 ± 4.8 | 15.6 ± 3.5 |
Protocol 3: Investigating Antioxidant Mechanism via ROS Scavenging
Objective: To directly measure whether this compound reduces the levels of intracellular reactive oxygen species (ROS) generated during oxidative stress.
Principle of the DCFDA Assay: The 2',7'-dichlorofluorescin diacetate (DCFDA) probe is a cell-permeable, non-fluorescent compound. Once inside the cell, it is deacetylated by cellular esterases and subsequently oxidized by ROS into the highly fluorescent 2',7'-dichlorofluorescein (DCF).[27] The fluorescence intensity is directly proportional to the amount of intracellular ROS.[27]
Step-by-Step Methodology:
-
Cell Culture and Treatment: Seed cells and treat with this compound and H₂O₂ as described in Protocol 2. A 96-well black, clear-bottom plate is recommended to reduce background fluorescence.
-
DCFDA Loading: After the treatment period, remove the medium and wash the cells once with warm PBS.
-
Incubation with Probe: Add 100 µL of DCFDA solution (e.g., 10 µM in serum-free medium) to each well. Incubate for 30-45 minutes at 37°C, protected from light.
-
Wash: Remove the DCFDA solution and wash the cells again with PBS to remove any extracellular probe.
-
Fluorescence Measurement: Add 100 µL of PBS to each well. Immediately measure the fluorescence intensity using a microplate reader with an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm.
-
Data Analysis: Normalize the fluorescence intensity of the treatment groups to the H₂O₂-only group. A reduction in fluorescence indicates a decrease in intracellular ROS.
Plausible Signaling Pathway: Nrf2 Activation
Phenolic antioxidants like pinoresinol often exert their effects by activating the Nrf2 signaling pathway, the master regulator of the cellular antioxidant response.[28][29][30] Under basal conditions, Nrf2 is sequestered in the cytoplasm by Keap1 and targeted for degradation. Oxidative stress or electrophilic compounds can cause Nrf2 to dissociate from Keap1, translocate to the nucleus, and bind to the Antioxidant Response Element (ARE), driving the expression of protective enzymes like Heme Oxygenase-1 (HO-1) and NAD(P)H Quinone Dehydrogenase 1 (NQO1).[4][5][8]
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application of (+)-Pinoresinol in skincare and dermatology research
An In-Depth Guide to the Application of (+)-Pinoresinol in Skincare and Dermatological Research
Introduction: Unveiling the Potential of this compound
This compound is a lignan, a class of polyphenols found abundantly in various plants, including sesame seeds, extra virgin olive oil, and the wood of coniferous trees.[1][2] Traditionally part of human diets and remedies, lignans are gaining significant attention in modern dermatological science for their diverse biological activities.[1][3] As a potent bioactive molecule, this compound exhibits a compelling profile of antioxidant, anti-inflammatory, antimicrobial, and cell-proliferative properties, making it a prime candidate for investigation in advanced skincare formulations and therapeutic dermatological applications.[1][4]
This guide serves as a comprehensive resource for researchers, cosmetic scientists, and drug development professionals. It provides a detailed overview of the mechanisms of action of this compound and offers practical, step-by-step protocols for evaluating its efficacy in relevant in vitro and ex vivo models. The focus is on explaining the causality behind experimental choices, ensuring that the described protocols are robust and self-validating.
Core Mechanisms of Action in a Dermatological Context
The multifaceted benefits of this compound on skin health stem from its ability to modulate key cellular pathways involved in inflammation, oxidative stress, and tissue regeneration.
Potent Anti-Inflammatory Activity
Chronic inflammation is a hallmark of many skin disorders, including acne, rosacea, and psoriasis, and is a key driver of premature aging ("inflammaging"). This compound has demonstrated significant anti-inflammatory capabilities.[5] It effectively inhibits the production of pro-inflammatory mediators such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Prostaglandin E2 (PGE2).[1]
The primary mechanism for this action is the inhibition of the NF-κB (nuclear factor kappa B) signaling pathway.[5][6][7] In response to inflammatory stimuli like bacterial lipopolysaccharide (LPS) or UV radiation, the NF-κB protein complex is activated and translocates to the nucleus, where it triggers the transcription of genes encoding for pro-inflammatory cytokines. This compound interferes with this activation cascade, thereby suppressing the inflammatory response at a molecular level.[6][7]
Caption: NF-κB inflammatory pathway inhibition by this compound.
Wound Healing and Epidermal Regeneration
Beyond its anti-inflammatory effects, this compound plays a direct role in skin repair processes. Studies have shown that it can enhance the proliferation of human primary keratinocytes, the main cell type of the epidermis.[2][4] This proliferative effect is crucial for closing wounds and restoring the skin barrier. By promoting keratinocyte growth while simultaneously suppressing local TNF-α expression, this compound creates a favorable environment for efficient and healthy tissue regeneration, identifying it as a potential compound for treating chronic skin ulcers.[2][4]
Antimicrobial and Antifungal Properties
The skin microbiome plays a critical role in overall skin health. An imbalance can lead to various dermatological issues. This compound has demonstrated notable antimicrobial and antifungal activities, particularly against the pathogenic fungus Candida albicans.[1][8] This suggests it may act by disrupting the fungal plasma membrane.[8] This property is valuable in two respects: it can help in the treatment of specific skin infections and can also serve as a natural preservative in cosmetic formulations to prevent microbial contamination.[1]
Application Notes & Experimental Protocols
To harness the potential of this compound, a systematic, multi-tiered approach to efficacy testing is required. This involves progressing from simple cell-based (in vitro) assays to more complex tissue (ex vivo) models.
Sources
- 1. Pinoresinol | Sino LifeScience [sino-lifescience.com]
- 2. Pinoresinol stimulates keratinocyte proliferation and downregulates TNF‐α secretion in peripheral blood mononuclear cells: An experimental in vitro study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Pinoresinol stimulates keratinocyte proliferation and downregulates TNF-α secretion in peripheral blood mononuclear cells: An experimental in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. brieflands.com [brieflands.com]
- 6. pinoresinol, 487-36-5 [thegoodscentscompany.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
Application Note: (+)-Pinoresinol as a Primary Standard in Phytochemical Analysis
Executive Summary
This guide details the protocol for utilizing (+)-Pinoresinol (CAS: 24276-84-4) as an analytical standard. As a major furofuran lignan found in Forsythia suspensa, Eucommia ulmoides, and extra virgin olive oil, its accurate quantification is critical for standardizing herbal medicines and functional foods. This note covers extraction, achiral quantification (HPLC-UV/MS), and chiral purity verification, ensuring distinction from its enantiomer, (-)-Pinoresinol.
Chemical Identity & Properties
This compound is a bis-epoxylignan formed by the oxidative coupling of two coniferyl alcohol units. Its biological activity (anti-inflammatory, antioxidant) is stereospecific, making enantiomeric purity a critical quality attribute.
| Parameter | Specification |
| IUPAC Name | (1S,3aR,4S,6aR)-1,4-bis(4-hydroxy-3-methoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan |
| Molecular Formula | C₂₀H₂₂O₆ |
| Molecular Weight | 358.39 g/mol |
| Stereochemistry | (+)-Enantiomer (1S, 3aR, 4S, 6aR) |
| UV Maxima | ~230 nm, ~280 nm (MeOH) |
| Solubility | Soluble in Methanol, Ethanol, Acetonitrile; Insoluble in Water |
Material Handling & Stability
Critical Advisory: Lignans are susceptible to oxidative degradation and photo-isomerization.
-
Storage: Store neat standard at -20°C, desiccated, and protected from light.
-
Stock Solution: Prepare 1.0 mg/mL in HPLC-grade Methanol. Stable for 1 month at -20°C.
-
Working Solutions: Dilute in mobile phase immediately prior to use. Discard after 24 hours.
Experimental Protocols
Protocol A: Extraction from Plant Matrix (Forsythia suspensa)
Objective: Isolate lignan fraction for comparison against standard.
-
Pulverization: Grind dried Forsythia fruit/leaves to pass a #40 mesh sieve.
-
Extraction: Weigh 1.0 g of powder into a 50 mL centrifuge tube.
-
Solvent Addition: Add 25 mL of 70% Ethanol (aq).
-
Sonication: Sonicate at 40 kHz, 30°C for 30 minutes.
-
Clarification: Centrifuge at 4,500 rpm for 10 minutes. Filter supernatant through a 0.22 µm PTFE filter.
Protocol B: Achiral HPLC-UV/MS Quantification
Objective: Routine quantification of total Pinoresinol.
-
System: HPLC with DAD or Q-TOF MS.
-
Column: C18 (e.g., Thermo Hypersil GOLD, 4.6 × 150 mm, 3 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile (ACN).[1]
-
Flow Rate: 1.0 mL/min.[2]
-
Temperature: 30°C.
Gradient Program:
| Time (min) | % Mobile Phase B |
|---|---|
| 0.0 | 10 |
| 5.0 | 20 |
| 15.0 | 40 |
| 20.0 | 90 |
| 25.0 | 10 |
MS Parameters (ESI Negative Mode):
-
Precursor Ion: m/z 357.13 [M-H]⁻
-
Quantifier Transition: m/z 357 → 151 (Cleavage of furofuran ring).
-
Qualifier Transition: m/z 357 → 342 (Loss of methyl radical).
Protocol C: Chiral Purity Verification
Objective: Confirm the presence of the (+)-enantiomer and absence of (-)-Pinoresinol.
-
Column: Chiralpak AD-H or Chiralcel OD-H (Amylose/Cellulose carbamate derivatives).[5][6]
-
Dimensions: 4.6 × 250 mm, 5 µm.
-
Mobile Phase: n-Hexane : Ethanol (80 : 20, v/v).
-
Flow Rate: 0.8 mL/min.
-
Mode: Isocratic.
-
Expected Elution: this compound typically elutes after (-)-Pinoresinol on AD-H phases (verify with racemic standard).
Visual Workflows
Figure 1: Analytical Workflow Logic
Caption: Dual-pathway workflow for total quantification and enantiomeric quality control.
Figure 2: MS Fragmentation Pathway (ESI Negative)
Caption: Proposed fragmentation pathway for Pinoresinol in negative ion mode.
Method Validation Parameters (ICH Q2 R1)
| Parameter | Acceptance Criteria | Typical Result |
| Linearity (R²) | > 0.999 | 0.9998 (5 - 500 µg/mL) |
| LOD | S/N > 3 | 0.05 µg/mL |
| LOQ | S/N > 10 | 0.15 µg/mL |
| Recovery | 95 - 105% | 98.2% |
| Precision (RSD) | < 2.0% | 0.8% (Intra-day) |
Troubleshooting Guide
-
Peak Tailing (Achiral): Likely due to residual silanol interactions. Ensure mobile phase pH is acidic (0.1% Formic Acid) to suppress ionization of phenolic hydroxyls.
-
Poor Chiral Resolution: The Hexane/Ethanol ratio is critical. If resolution < 1.5, lower the Ethanol content to 10% or switch to Isopropanol (Hexane:IPA 90:10).
-
Signal Drift: Lignans can adsorb to glass surfaces. Use silanized glass vials or high-quality polypropylene if stability issues persist.
References
-
Extraction Optimization: Optimization of Extraction Process of Forsythioside A, Forsythin and Rutin from Forsythia suspensa Leaves. (FAO AGRIS).
-
HPLC Method Validation: Development and Validation of an Eco-friendly HPLC-UV-DAD Method. (Biointerface Research).[7]
-
Chiral Separation Basics: Chiral HPLC Separation of Enantiomers using Chiral Stationary Phases. (ResearchGate).[8]
-
MS Fragmentation: CAD mass spectrum of deprotonated pinoresinol. (ResearchGate).[8]
-
Chiral Column Manual: Instruction Manual for CHIRALPAK® AD-H. (Daicel Chiral Technologies).[6][9][10]
Sources
- 1. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 2. Acetonitrile vs Methanol in Reverse Phase Chromatography [masontechnology.ie]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Absorption Coefficients of Phenolic Structures in Different Solvents Routinely Used for Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparison of the performance of chiral stationary phase for separation of fluoxetine enantiomers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. hplc.eu [hplc.eu]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. ct-k.com [ct-k.com]
- 10. mz-at.de [mz-at.de]
Troubleshooting & Optimization
identifying and minimizing byproducts in (+)-Pinoresinol synthesis
The following technical guide is designed for researchers and process chemists optimizing the synthesis of (+)-Pinoresinol. It prioritizes mechanistic control over byproducts and robust identification methods.
Topic: Identifying & Minimizing Byproducts in Oxidative Coupling Audience: Organic Chemists, Chemical Engineers, Drug Development Scientists
Executive Summary: The Radical Coupling Challenge
The synthesis of this compound via the oxidative coupling of coniferyl alcohol is notoriously difficult due to the non-selective nature of phenoxy radical recombination. Without intervention, the reaction yields a chaotic mixture of:
-
Target: (
)-Pinoresinol ( - linkage). -
Competitors: Dehydrodiconiferyl alcohol (
-5'), Guaiacylglycerol- -coniferyl ether ( -O-4'). -
Terminal Sink: Oligomers and dehydrogenation polymers (DHP/Lignin).
This guide provides a Diagnostic Hub for identifying these impurities and a "Block & Deblock" Protocol to chemically force the reaction toward the desired
Module 1: Diagnostic Hub (Identification)
How do I know what I have?
Distinguishing the target pinoresinol from its structural isomers (
Comparative 1H-NMR Signatures
Solvent: Acetone-
| Feature | Pinoresinol ( | Dehydrodiconiferyl Alc.[1] ( | |
| Diagnostic Proton | H-7 / H-7' (Benzylic) | H-7' (Alkenyl) & H- | H- |
| Chemical Shift | 4.67 – 4.71 ppm (d, | 5.54 ppm (d, H- | 4.95 – 4.98 ppm (d, |
| Secondary Signal | H-9 / H-9' (Methylene) | H-8' (Alkenyl) | H- |
| Chemical Shift | 3.80 – 4.20 ppm (multiplet) | 6.25 ppm (dt, vinyl) | 4.30 – 4.40 ppm (m) |
| Key Structural Note | Symmetric bicyclic tetrahydrofuran core. | Phenylcoumaran (dihydrofuran) ring + free alkene tail. | Linear ether linkage; no furan ring. |
Impurity Formation Pathways
The following diagram illustrates how a single radical precursor diverges into three distinct products.
Caption: Divergent radical coupling pathways. Note that all dimers can undergo further oxidation to form insoluble polymers.
Module 2: The "Block & Deblock" Protocol (Minimization)
How do I stop byproducts from forming?
Direct oxidative coupling of coniferyl alcohol rarely exceeds 15-20% yield due to competing
The Workflow
Yield Potential: >40% (vs. <15% for direct coupling).
Step 1: Precursor Modification (Blocking)
Synthesize 5-bromoconiferyl alcohol .
-
Reagents: Vanillin
(Br /MeOH) 5-Bromovanillin (Knoevenagel/Reduction) 5-Bromoconiferyl alcohol. -
Why: The bromine atom at C-5 prevents the formation of the phenylcoumaran (
-5) linkage.
Step 2: Oxidative Coupling
-
Reagents: Laccase (e.g., Trametes versicolor) or FeCl
. -
Conditions: Acetone/Acetate buffer (pH 5.0).
-
Product: 5,5'-Bromopinoresinol .[2]
-
Purification: This intermediate often crystallizes more readily than the unbrominated mixtures, allowing for easy filtration.
Step 3: Debromination (Restoration)
-
Reagents: Pd/C (10%), H
(1 atm), Et N (base scavenger). -
Solvent: Ethanol or Methanol.
-
Outcome: Quantitative conversion to (
)-Pinoresinol.
Protocol Summary Table
| Step | Parameter | Specification | Causality / Note |
| 1 | Substrate | 5-Bromoconiferyl Alcohol | Blocks C-5 position , eliminating |
| 2 | Oxidant | Laccase or Ag | Enzymatic routes are milder; Ag |
| 3 | Solvent | Acetone:Buffer (1:4) | Organic co-solvent solubilizes the dimer, preventing precipitation of polymers. |
| 4 | Quench | Acidify or Extract immediately | Prolonged exposure to oxidant leads to polymerization . |
Module 3: Stereochemical Isolation
I need this compound, not the racemate.
Chemical oxidation (even with the bromo-blocker) yields (
Chiral HPLC Method
-
Column: Chiralpak AD-H or OD-H (Amylose/Cellulose tris-carbamates).
-
Mobile Phase: Hexane : Isopropanol (80:20 to 90:10).
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Detection: UV @ 280 nm.
-
Separation: The (+)-enantiomer typically elutes first or second depending on the specific column selector; use a standard if available or measure optical rotation of collected fractions.
Module 4: Troubleshooting & FAQs
Q1: My reaction mixture turned into a brown, insoluble sludge. What happened?
Diagnosis: You created "DHP" (Dehydrogenation Polymer), essentially synthetic lignin. Fix:
-
Reduce Oxidant Concentration: If using H
O /Peroxidase, add the oxidant slowly (dropwise) over hours. High instantaneous radical concentration favors polymerization. -
Use Cyclodextrins: Add
-cyclodextrin to the buffer. It encapsulates the dimer (pinoresinol) as it forms, protecting it from further oxidation.
Q2: I see a large doublet at 5.54 ppm in my NMR.
Diagnosis: You have significant Dehydrodiconiferyl alcohol (
Q3: Can I use Laccase for the brominated substrate?
Answer: Yes. Laccases accept 5-substituted coniferyl alcohols readily. In fact, the higher redox potential of the brominated analog often stabilizes the radical, making the dimerization more controlled.
Q4: How do I remove the bromine after coupling?
Answer: Hydrogenation is the standard. Dissolve the 5,5'-bromopinoresinol in ethanol, add 10% Pd/C (approx 10-20 wt%), and stir under a hydrogen balloon. Add 1 equivalent of Triethylamine to neutralize the HBr formed. Filter through Celite to recover pure pinoresinol.
References
-
Yue, F., et al. (2021).[2] Efficient Synthesis of Pinoresinol, an Important Lignin Dimeric Model Compound.[2] Frontiers in Energy Research. Link
- Source for the 5-bromo blocking str
-
Ricklefs, E., et al. (2015). The synthesis and analysis of advanced lignin model polymers. Green Chemistry. Link
- Source for direct oxidative coupling limitations and byproduct identific
-
Davin, L. B., et al. (1992). Stereoselective synthesis of this compound in Forsythia suspensa. Phytochemistry. Link
- Source for biological stereocontrol mechanisms.
-
Protocols.io. (2023). Synthetic Procedure of Pinoresinol.Link
- Source for specific NMR shifts and flash chrom
Sources
Technical Support Center: (+)-Pinoresinol Bioavailability Optimization
Introduction: The Bioavailability Paradox
Welcome to the Technical Support Center. You are likely here because you are observing a disconnect between the in vitro potency of (+)-Pinoresinol (PIN) and its in vivo efficacy.
While this compound exhibits decent membrane permeability (
This guide provides three validated modules to troubleshoot and resolve these bottlenecks.
Module 1: Metabolic Stabilization (Phase II Inhibition)[1]
Issue: Rapid clearance of the parent compound. Plasma analysis shows high levels of glucuronides but low free this compound.[1] Root Cause: Extensive first-pass metabolism in the liver and enterocytes, primarily driven by UGT isoforms (likely UGT1A1, UGT1A9).[1]
Troubleshooting Strategy: Dual-Inhibition Protocol
To force higher systemic levels of the free aglycone, you must transiently inhibit the specific UGTs responsible for PIN conjugation.
Q: Which inhibitor should I use? A: Piperine is the gold standard here.[1] It acts as a non-specific suicide inhibitor of UGTs and P-gp.[1]
-
Mechanism: Piperine forms a complex with the UGT active site, preventing the transfer of glucuronic acid to the phenolic hydroxyl groups of PIN.
Experimental Protocol: Co-administration Workflow
-
Dose Ratio: 20 mg/kg Piperine for every 100 mg/kg this compound.[1]
-
Timing: Administer Piperine 30 minutes prior to PIN dosing. This "primes" the liver and intestinal wall, saturating the metabolic enzymes before the target drug arrives.
Validation Check: Run a pilot PK study (n=3 rats).
-
Group A: PIN (100 mg/kg, p.o.)
-
Group B: Piperine (20 mg/kg, p.o., t=-30 min) + PIN (100 mg/kg, p.o., t=0)[1]
-
Success Metric: Group B should show a >150% increase in
and a distinct delay in .[1]
Module 2: Advanced Formulation (Bypassing the Liver)
Issue: Even with inhibitors, first-pass metabolism is too high.[1] Root Cause: Oral administration forces the drug through the portal vein directly to the liver. Solution: Lymphatic Transport via Liposomes. By encapsulating PIN in a lipid carrier, you promote uptake by M-cells in the Peyer's patches, routing the drug into the lymphatic system (chylomicrons) and bypassing the liver entirely for the first circulation.
Protocol: High-Loading this compound Liposomes (Thin-Film Hydration)
Materials:
-
HSPC (Hydrogenated Soy Phosphatidylcholine)[1]
-
Cholesterol (stabilizer)[1]
-
mPEG2000-DSPE (stealth coating to prevent macrophage clearance)[1]
-
This compound (powder)[1]
Step-by-Step Procedure:
-
Molar Ratio: 55:40:5 (HSPC:Chol:PEG).[1]
-
Dissolution: Dissolve lipids and this compound (drug-to-lipid ratio 1:10 w/w) in Chloroform/Methanol (2:1 v/v).
-
Film Formation: Evaporate solvent under reduced pressure (Rotavap) at 55°C for 1 hour. Critical: Ensure a thin, uniform film forms on the flask wall.
-
Hydration: Add PBS (pH 7.4) pre-warmed to 60°C. Rotate flask at 60°C for 1 hour. The film should peel off and form a milky suspension (Multilamellar Vesicles - MLVs).[1]
-
Sizing (Extrusion): Pass the suspension 11 times through a 100 nm polycarbonate membrane using a high-pressure extruder.
-
Target Size: 100–120 nm (PDI < 0.2).[1]
-
-
Purification: Dialysis against PBS (12-14 kDa cutoff) for 4 hours to remove non-encapsulated PIN.
Visualizing the Formulation Pathway:
Caption: Workflow for generating stealth liposomes to bypass hepatic first-pass metabolism.
Module 3: The Microbiota Variable
FAQ: "I see a double peak in my PK curves. What does this mean?" A: This confirms Enterohepatic Circulation .[1]
-
PIN is glucuronidated in the liver.[1]
-
Gut bacteria (with
-glucuronidase activity) cleave the glucuronide.[1] -
Free PIN is reabsorbed (Second Peak).[1]
Risk: While this extends half-life, it also exposes PIN to bacterial enzymes that convert it into Enterodiol and Enterolactone .[1] If your target is PIN, this conversion is a "loss."[1]
Troubleshooting Table: Managing the Microbiome
| Strategy | Action | Consequence | Recommended For |
| Antibiotic Pre-treatment | Administer broad-spectrum antibiotics (Ampicillin/Neomycin) for 3 days.[1] | Eliminates gut bacteria; stops conversion to enterolignans.[1] | Proof-of-Concept Studies (to isolate PIN activity). |
| Enzyme Inhibition | Co-administer with specific | Prevents deconjugation; breaks the recycling loop.[1] | PK Analysis (to simplify clearance modeling). |
| Probiotic Modulation | Use Lactobacillus strains lacking specific demethylase activity.[1] | Modulates conversion rate (complex/variable).[1] | Long-term therapeutic strategies. |
Summary of Recommendations
To achieve maximum bioavailability of this compound, you must attack the problem on multiple fronts.
-
Formulation: Switch from simple suspension to PEGylated Liposomes (Module 2).
-
Adjuvant: Co-administer with Piperine (20 mg/kg) to block UGTs (Module 1).
-
Control: Be aware of the Enterohepatic Double Peak ; do not mistake the second peak for dosing error.
Bioavailability Pathway Visualization
Caption: Mechanistic map of Pinoresinol disposition and intervention points.[1]
References
-
Frontiers in Pharmacology. (2021). Comparison of Pinoresinol and its Diglucoside on their ADME Properties and Vasorelaxant Effects.
-
BenchChem Technical Support. (2025). Enhancing the In Vivo Bioavailability of Pinobanksin (Flavonoid Analog Strategy).
-
MDPI - Molecules. (2019).[1] Formulation of Nanomicelles to Improve the Solubility and the Oral Absorption of Silymarin (Lignan Model).
-
Asian Journal of Pharmaceutical Analysis. (2019). Piperine as a Bioavailability Enhancer: Mechanisms and Applications.
-
Protocols.io. (2023).[1][3] Standard Liposome Preparation via Thin Film Hydration.[1]
Sources
Technical Support Center: Overcoming Poor Selectivity in the Enzymatic Synthesis of (+)-Pinoresinol
Welcome to the technical support center for the enzymatic synthesis of (+)-pinoresinol. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with selectivity in their experimental workflows. Here, we address common issues in a question-and-answer format, providing in-depth explanations and actionable troubleshooting strategies to enhance the stereoselectivity and yield of your synthesis.
Frequently Asked Questions (FAQs)
Q1: My laccase-mediated synthesis of pinoresinol from coniferyl alcohol is resulting in a racemic mixture and multiple byproducts. What is causing this lack of selectivity?
A1: This is a common challenge when using oxidative enzymes like laccases or peroxidases alone for the dimerization of coniferyl alcohol.[1][2] The enzymatic oxidation of coniferyl alcohol generates resonance-stabilized phenoxy radicals. In the absence of a guiding molecule, these radicals can couple in a non-selective manner, leading to the formation of various racemic lignans, including (±)-pinoresinol (β-β' linkage), (±)-dehydrodiconiferyl alcohol (β-5' linkage), and phenylcoumarans (β-O-4' linkage).[3] The result is a complex mixture of products with a low yield of the desired this compound, often not exceeding 13%.[1][2]
The core of the issue lies in the uncontrolled nature of radical-radical coupling. Without a template to orient the reactive intermediates, all possible coupling outcomes are statistically probable.
Q2: How can I improve the stereoselectivity of my enzymatic reaction to specifically yield this compound?
A2: The most effective and biomimetic strategy to control the stereoselectivity of coniferyl alcohol coupling is to incorporate a dirigent protein (DIR) into your reaction system.[4][5][6] Dirigent proteins are non-catalytic proteins that guide the stereoselective coupling of monolignol radicals.[3][6] They capture the coniferyl alcohol radicals generated by an oxidative enzyme (like laccase) and orient them in a specific conformation within their active site, promoting the formation of a single stereoisomer.[5][7]
To synthesize this compound, you will need to use a this compound-forming dirigent protein.[8] The combination of a laccase and a (+)-DIR creates a highly specific biocatalytic system for the production of enantiomerically pure this compound.[5][9]
Troubleshooting Guide
Issue 1: I've incorporated a (+)-dirigent protein into my laccase reaction, but the enantiomeric excess (ee) of this compound is still low.
This issue can arise from several factors related to the interplay between the laccase, the dirigent protein, and the reaction conditions. Here’s a step-by-step troubleshooting workflow:
Workflow for Optimizing Laccase-Dirigent Protein Reactions:
Caption: Troubleshooting workflow for low enantiomeric excess in laccase-dirigent protein systems.
Detailed Troubleshooting Steps:
-
Step 1: Optimize the Laccase to Dirigent Protein Ratio.
-
Causality: If the rate of radical generation by the laccase significantly exceeds the rate at which the dirigent protein can bind and orient these radicals, the excess radicals will undergo non-selective background coupling, leading to a racemic product.
-
Protocol:
-
Set up a series of reactions with a fixed concentration of coniferyl alcohol and dirigent protein.
-
Vary the concentration of the laccase in each reaction.
-
Incubate for a set period and then quench the reaction.
-
Analyze the product mixture using chiral HPLC to determine the enantiomeric excess of this compound.
-
Plot the enantiomeric excess against the laccase concentration to identify the optimal ratio.
-
-
-
Step 2: Verify and Optimize Reaction Conditions (pH and Temperature).
-
Causality: Laccases and dirigent proteins may have different optimal pH and temperature ranges for activity and stability.[10] Conditions that favor high laccase activity but compromise the structure or function of the dirigent protein will lead to poor selectivity. Fungal laccases typically prefer acidic conditions (pH 4.5-7.0), while bacterial laccases can be more active in alkaline environments.[10][11]
-
Protocol:
-
Screen a range of pH values (e.g., using phosphate and acetate buffers from pH 4.0 to 8.0) and temperatures (e.g., 25°C to 50°C).
-
Maintain the optimized laccase:DIR ratio from the previous step.
-
Analyze the enantiomeric excess and total yield for each condition to find the optimal balance.
-
-
-
Step 3: Control the Substrate Addition Rate.
-
Causality: A high local concentration of coniferyl alcohol radicals can overwhelm the dirigent protein, leading to increased non-selective coupling.
-
Protocol:
-
Instead of adding the coniferyl alcohol as a single bolus, use a syringe pump to introduce it into the reaction mixture at a slow, continuous rate.
-
This maintains a low steady-state concentration of radicals, maximizing the probability of their capture by the dirigent protein.
-
-
-
Step 4: Evaluate the Source and Purity of Enzymes.
-
Causality: The specific activity of laccases can vary significantly between different microbial sources (e.g., fungal vs. bacterial).[11] Impurities in either the laccase or dirigent protein preparation could interfere with the desired reaction.
-
Recommendation: If using a fungal laccase, consider screening bacterial laccases, which may offer different pH optima and greater stability.[11] Ensure that both enzyme preparations are of high purity.
-
Issue 2: The expression of my recombinant dirigent protein is very low, making it difficult to obtain sufficient quantities for my experiments.
Low expression levels of dirigent proteins in common recombinant hosts like E. coli or Pichia pastoris are a known bottleneck.[7]
Strategies to Address Low Dirigent Protein Expression:
-
Host Optimization:
-
Yeast (Pichia pastoris): Often a good choice for secreted, glycosylated proteins like dirigent proteins. Codon optimization for the Pichia expression system can improve translation efficiency.
-
Insect Cells (e.g., Sf9): Can provide proper post-translational modifications and may yield higher levels of functional protein.
-
Plant Cell Cultures: While more complex to establish, expressing the dirigent protein in a plant-based system can ensure correct folding and modification.
-
-
Whole-Cell Biocatalysis:
-
Concept: Instead of purifying the dirigent protein, use whole E. coli cells engineered to express it. This circumvents the challenges of protein purification and can protect the protein from degradation.
-
Workflow: A "two-cell" one-pot system can be highly effective.[7]
-
Cell Type 1: E. coli expressing a laccase (or an enzyme that converts a precursor like eugenol to coniferyl alcohol).
-
Cell Type 2: E. coli expressing the (+)-dirigent protein and an enantiospecific reductase.
-
The reaction proceeds in a sequential manner, first generating racemic pinoresinol, followed by kinetic resolution.[7]
-
-
Issue 3: I am unable to use a dirigent protein. Are there alternative strategies to achieve an enantiomerically enriched product?
Yes, while dirigent proteins offer the most direct route to stereoselectivity, other methods can be employed:
-
Kinetic Resolution of Racemic Pinoresinol:
-
Principle: This strategy involves the synthesis of racemic (±)-pinoresinol, followed by the use of an enantiospecific enzyme to selectively convert one of the enantiomers into a different product, leaving the desired enantiomer unreacted and thus enriched.[7]
-
Enzymes to Use: Pinoresinol-lariciresinol reductases (PLRs) are ideal for this purpose.[12][13]
-
-
Substrate Modification:
-
Concept: By chemically modifying the coniferyl alcohol substrate, it is possible to block potential sites of unwanted side reactions.
-
Example: Using a 5-bromo analog of coniferyl alcohol can prevent coupling at the C-5 position, which simplifies the product mixture and can increase the yield of the desired β-β' linked dimer.[1] The bromine can then be removed in a subsequent chemical step.
-
Data Summary
Table 1: Examples of Dirigent Proteins and their Stereospecificity
| Dirigent Protein Source | Abbreviation | Resulting Pinoresinol Enantiomer |
| Forsythia intermedia | FiDIR | This compound |
| Pisum sativum | PsDRR206 | This compound[8] |
| Schizandra chinensis | - | This compound[14] |
| Arabidopsis thaliana | AtDIR6 | (-)-pinoresinol[8][14] |
Visualizing the Mechanism
The enzymatic synthesis of this compound is a multi-step process where the dirigent protein plays a crucial role in determining the stereochemical outcome.
Caption: Role of laccase and dirigent protein in this compound synthesis.
References
-
Efficient Synthesis of Pinoresinol, an Important Lugin Dimeric Model Compound. Frontiers in Energy Research. [Link]
-
Two-Step One-Pot Synthesis of Pinoresinol from Eugenol in an Enzymatic Cascade. ResearchGate. [Link]
-
Dirigent-mediated formation of ()-pinoresinol in F. intermedia. ResearchGate. [Link]
-
Dirigent Proteins Guide Asymmetric Heterocoupling for the Synthesis of Complex Natural Product Analogues. PubMed Central. [Link]
-
Structure-based engineering of substrate specificity for pinoresinol-lariciresinol reductases. Nature Communications. [Link]
-
Trimeric Structure of this compound-forming Dirigent Protein at 1.95 Å Resolution with Three Isolated Active Sites. Journal of Biological Chemistry. [Link]
-
Synthesis of enantiopure pinoresinol 3 by a three-step cascade reaction. ResearchGate. [Link]
-
Synthetic Procedure of Pinoresinol. Protocols.io. [Link]
-
Dirigent proteins in plants: modulating cell wall metabolism during abiotic and biotic stress exposure. Journal of Experimental Botany. [Link]
-
Green Enzymatic Synthesis of Geranyl Butyrate: Process Optimization and Mechanistic Insights. ACS Omega. [Link]
-
Pinoresinol-lariciresinol reductases, key to the lignan synthesis in plants. Planta. [Link]
-
Dirigent Proteins Guide Asymmetric Heterocoupling for the Synthesis of Complex Natural Product Analogues. Journal of the American Chemical Society. [Link]
-
Laccase-mediated synthesis of bioactive natural products and their analogues. PubMed Central. [Link]
-
Dirigent proteins: molecular characteristics and potential biotechnological applications. Applied Microbiology and Biotechnology. [Link]
-
Three-steps in one-pot: whole-cell biocatalytic synthesis of enantiopure (+)- and (−)-pinoresinol via kinetic resolution. Biotechnology for Biofuels. [Link]
-
Dirigent Proteins and Dirigent Sites Explain the Mystery of Specificity of Radical Precursor Coupling in Lignan and Lignin Biosynthesis. ResearchGate. [Link]
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Laccase-mediated synthesis of bioactive natural products and their analogues. RSC Publishing. [Link]
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A dirigent protein complex directs lignin polymerization and assembly of the root diffusion barrier. Plantae. [Link]
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Stereoselective syntheses of all stereoisomers of lariciresinol and their plant growth inhibitory activities. Journal of Agricultural and Food Chemistry. [Link]
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A Fungal Dirigent Protein Controls the Stereoselectivity of Multicopper Oxidase-Catalyzed Phenol Coupling in Viriditoxin Biosynthesis. ResearchGate. [Link]
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An enantiocomplementary dirigent protein for the enantioselective laccase-catalyzed oxidative coupling of phenols. Angewandte Chemie International Edition. [Link]
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Improving the Properties of Laccase Through Heterologous Expression and Protein Engineering. MDPI. [Link]
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Opposite Stereoselectivities of Dirigent Proteins in Arabidopsis and Schizandra Species. PubMed Central. [Link]
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addressing solubility issues of (+)-Pinoresinol in cell culture media
Executive Summary & Compound Profile
(+)-Pinoresinol is a bioactive lignan exhibiting anti-inflammatory, antioxidant, and hypoglycemic properties.[1] However, its lipophilic nature (LogP ~1.6) and rigid bicyclic structure create significant challenges in aqueous cell culture environments.
This guide provides validated protocols to overcome "Solvent Shock" —the immediate precipitation of hydrophobic compounds when introduced to aqueous media—and ensures consistent bioavailability for reproducible data.
Compound Snapshot
| Parameter | Technical Specification |
| CAS Number | 487-36-5 |
| Molecular Weight | 358.39 g/mol |
| Solubility (DMSO) | ≥ 50 mg/mL (with sonication) |
| Solubility (Water) | Insoluble (Precipitates immediately) |
| Critical Issue | Rapid crystallization upon dilution in serum-containing media. |
Core Solubilization Protocols
Protocol A: Standard DMSO Serial Dilution (For < 50 µM Treatments)
Best for: Standard cytotoxicity assays (MTT/CCK-8) and short-term signaling studies.
The Mechanism: Direct addition of high-concentration DMSO stock to media causes local supersaturation, leading to "micro-precipitation" often invisible to the naked eye but detrimental to cellular uptake. This protocol uses an Intermediate Dilution Step to buffer this transition.
Step-by-Step Workflow:
-
Primary Stock Preparation:
-
Dissolve 5 mg this compound in 279 µL DMSO to create a 50 mM Stock .
-
Tip: Sonicate at 40 kHz for 5 minutes if visual particulates remain.
-
Storage: Aliquot and store at -80°C (Stable for 6 months).
-
-
Intermediate Working Solution (100x):
-
Dilute the Primary Stock 1:10 using sterile PBS or serum-free media to create a 5 mM Intermediate .
-
Critical: Vortex immediately for 10 seconds.
-
Why? This lowers the solvent strength gradually, preventing the "shock" of hitting 100% aqueous media.
-
-
Final Culture Treatment:
-
Add the Intermediate Solution to your cell culture media (e.g., 1:1000 dilution for 5 µM final).
-
Final DMSO Concentration: 0.1% (Well within the non-toxic range for most lines like HUVEC or HepG2).
-
Protocol B: The "Co-Solvent System" (For High Concentrations > 50 µM)
Best for: Animal studies or resistant cell lines requiring high doses.
If your experiment requires concentrations that trigger precipitation in Protocol A, utilize the PEG/Tween system to stabilize the lignan micelles.
| Component | Volume Ratio | Function |
| DMSO Stock | 10% | Solubilizer |
| PEG300 | 40% | Hydrophilic Polymer (Stabilizer) |
| Tween-80 | 5% | Surfactant (Prevents aggregation) |
| Saline/Media | 45% | Aqueous Carrier |
Procedure: Add components in the exact order listed above . Vortex thoroughly after each addition. This yields a clear solution up to 2.5 mg/mL (approx. 7 mM).
Advanced Delivery: Cyclodextrin Complexing
Best for: Sensitive primary cells (Neurons, Stem Cells) where DMSO is toxic.
Cyclodextrins (CDs) form inclusion complexes, encapsulating the hydrophobic pinoresinol within a hydrophilic shell.
Recommended Reagent: Sulfobutyl ether-beta-cyclodextrin (SBE-β-CD).
-
Prepare Vehicle: Dissolve SBE-β-CD in sterile saline/PBS to create a 20% (w/v) solution . Filter sterilize (0.22 µm).
-
Complexing: Add 10% volume of this compound DMSO stock to 90% volume of the SBE-β-CD vehicle.
-
Incubation: Shake gently at 37°C for 30 minutes to allow equilibrium inclusion.
-
Result: A water-soluble complex that minimizes DMSO toxicity and prevents crystal growth over 48-72 hour incubations.
Visual Workflows
Figure 1: Optimal Solubilization Pathway
This diagram illustrates the decision logic for selecting the correct solvent system based on experimental needs.
Caption: Decision matrix for selecting the appropriate solubilization protocol based on concentration and cell sensitivity.
Troubleshooting & FAQs
Q1: I see needle-like crystals in my media after 24 hours. Why?
Diagnosis: This is likely Evaporation-Induced Precipitation . The Science: this compound has a high melting point (~112°C) and crystallizes easily. In a 37°C incubator, micro-evaporation at the media surface increases the local concentration of salts and the compound, pushing it past its solubility limit. Solution:
-
Humidify: Check incubator water pans.
-
Seal: Use Parafilm on plates or switch to flasks with filter caps.
-
Check Calcium: High calcium in media (like DMEM) can exacerbate precipitation. Switch to a low-calcium media formulation if experimental design permits.
Q2: My vehicle control (DMSO only) is showing cytotoxicity.
Diagnosis: DMSO intolerance. The Science: Some primary lines (e.g., HUVEC, primary hepatocytes) are sensitive to DMSO > 0.1%. Solution:
-
Switch to Protocol C (Cyclodextrins) . The CD shell masks the hydrophobic core, allowing you to reduce DMSO concentration significantly or eliminate it by preparing a water-soluble inclusion complex directly from powder (requires long stirring times, ~24h).
Q3: Can I store the diluted working solution?
Answer: No. Reasoning: this compound is unstable in aqueous solution over long periods due to hydrolysis and oxidation. Rule: Always prepare working solutions fresh immediately before treatment. Stock solutions in 100% DMSO can be stored at -20°C (1 month) or -80°C (6 months).[2][3]
Figure 2: Troubleshooting Precipitation Logic
Use this flow to diagnose turbidity or crystal formation in your culture plates.
Caption: Diagnostic workflow for identifying the root cause of this compound precipitation in culture.
References
-
National Institutes of Health (NIH). Inclusion complexes of cyclodextrin for improved drug solubility. Retrieved from [Link]
-
Procell. Troubleshooting Precipitation in Cell Culture. Retrieved from [Link]
Sources
Validation & Comparative
A Comparative Analysis of the Neuroprotective Efficacy of (+)-Pinoresinol and Curcumin
For the Attention of Researchers, Scientists, and Drug Development Professionals
Introduction: The Pressing Need for Neuroprotective Agents
Neurodegenerative diseases, characterized by the progressive loss of neuronal structure and function, present a formidable challenge to modern medicine. The pathological hallmarks of these disorders, including Alzheimer's and Parkinson's disease, often involve a complex interplay of oxidative stress, chronic neuroinflammation, and apoptotic cell death.[1] This intricate web of cellular dysfunction necessitates the exploration of therapeutic agents with multifaceted mechanisms of action. Natural polyphenolic compounds have emerged as promising candidates due to their potential to modulate these pathological pathways. This guide provides a detailed comparative analysis of the neuroprotective efficacy of two such compounds: (+)-pinoresinol, a lignan found in various plants, and curcumin, the principal curcuminoid of turmeric.
This compound: A Lignan with Emerging Neuroprotective Potential
This compound is a plant lignan that has garnered interest for its diverse pharmacological activities, including anti-inflammatory and antioxidant effects.[2] While much of the neuroprotective research has focused on its diglucoside derivative (pinoresinol diglucoside or PDG), the findings provide a strong rationale for the therapeutic potential of the parent compound.
Mechanism of Action: Tackling Neuroinflammation and Oxidative Stress
Experimental evidence indicates that this compound and its derivatives exert their neuroprotective effects through the modulation of key signaling pathways involved in inflammation and oxidative stress. Studies have shown that pinoresinol can attenuate the inflammatory responses of microglia, the resident immune cells of the central nervous system.[2][3] Over-activation of microglia contributes to neurodegeneration through the release of pro-inflammatory mediators. Pinoresinol has been found to inhibit the production of nitric oxide (NO), prostaglandin E2 (PGE2), and pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-activated microglia.[3]
This anti-inflammatory activity is linked to the downregulation of the nuclear factor-kappa B (NF-κB) signaling pathway, a critical regulator of the inflammatory response.[2] Furthermore, pinoresinol diglucoside has been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2)/heme oxygenase-1 (HO-1) pathway, a primary cellular defense mechanism against oxidative stress.[4][5] By promoting the expression of antioxidant enzymes, this pathway helps to mitigate the damaging effects of reactive oxygen species (ROS) in neuronal cells.[4][5]
Anti-Apoptotic Effects and Neuronal Viability
In addition to its anti-inflammatory and antioxidant properties, pinoresinol diglucoside has demonstrated the ability to inhibit neuronal apoptosis, a form of programmed cell death. In a mouse model of Alzheimer's disease, PDG was found to upregulate the anti-apoptotic protein Bcl-2 and downregulate the pro-apoptotic protein Bax, thereby increasing the Bcl-2/Bax ratio.[6] It also inhibited the release of cytochrome c and the activation of cleaved caspase-3, key executioners of the apoptotic cascade.[6] These findings suggest that this compound may help to preserve neuronal viability in the face of neurotoxic insults.
Blood-Brain Barrier Permeability
A crucial factor for any neuroprotective agent is its ability to cross the blood-brain barrier (BBB). While direct quantitative data on this compound's BBB permeability is limited, its structural properties and the observed in vivo effects in animal models suggest that it can penetrate the central nervous system to exert its therapeutic effects.[7]
Curcumin: A Pleiotropic Agent with Well-Established Neuroprotective Properties
Curcumin, the vibrant yellow pigment in turmeric, is one of the most extensively studied natural compounds for its neuroprotective effects. Its pleiotropic nature allows it to target multiple pathological pathways simultaneously, making it a strong candidate for the treatment of neurodegenerative diseases.[8][9]
Mechanism of Action: A Multi-Pronged Attack on Neurodegeneration
Curcumin's neuroprotective mechanisms are vast and well-documented. Like this compound, it is a potent antioxidant and anti-inflammatory agent. Curcumin effectively scavenges free radicals and enhances the activity of endogenous antioxidant enzymes.[10] Its anti-inflammatory effects are, in part, mediated through the inhibition of the NF-κB pathway, leading to a reduction in the expression of pro-inflammatory cytokines and enzymes such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS) in activated microglia.[11][12]
Beyond these actions, curcumin has been shown to:
-
Inhibit Amyloid-β (Aβ) Aggregation: In the context of Alzheimer's disease, curcumin can bind to Aβ peptides and inhibit their aggregation into toxic plaques.[13]
-
Modulate Neurotransmitter Systems: Curcumin has been shown to inhibit acetylcholinesterase (AChE), the enzyme that breaks down the neurotransmitter acetylcholine, which is crucial for learning and memory.[14]
-
Promote Neurogenesis: Some studies suggest that curcumin can stimulate the proliferation of neural progenitor cells and enhance adult hippocampal neurogenesis, indicating a potential for neural repair.[15]
Anti-Apoptotic Effects and Protection Against Excitotoxicity
Curcumin demonstrates robust anti-apoptotic properties in various neuronal cell models. It can protect neurons from glutamate-induced excitotoxicity, a major contributor to neuronal death in ischemic stroke and other neurodegenerative conditions.[16][17] This protection is associated with the modulation of calcium influx and the regulation of apoptotic signaling pathways, including the Bcl-2 family of proteins and caspases.[17]
Blood-Brain Barrier Permeability
The ability of curcumin to cross the BBB has been a subject of extensive research. While its natural bioavailability is low, studies have confirmed that curcumin can penetrate the central nervous system, and various formulations have been developed to enhance its delivery to the brain.[11]
Quantitative Comparison of Neuroprotective Efficacy
A direct head-to-head comparison of the neuroprotective efficacy of this compound and curcumin is challenging due to the limited number of studies employing identical experimental models and endpoints. However, we can extrapolate and compare available data to provide a preliminary assessment.
| Parameter | This compound / Pinoresinol Diglucoside | Curcumin | References |
| Anti-inflammatory Activity (in vitro) | Inhibits NO, PGE2, TNF-α, IL-1β, IL-6 production in LPS-activated microglia. | Dose-dependently suppresses iNOS, TNF-α, and IL-1β expression in LPS-activated microglia (effective at 2-8 μM). | [3],[12] |
| Antioxidant Activity | PDG decreases ROS and malondialdehyde, and increases superoxide dismutase (SOD) and catalase activity in an Alzheimer's disease mouse model. | Protects against H2O2-induced oxidative damage in BV-2 microglia, increasing cell viability and decreasing intracellular ROS. | [6],[10] |
| Anti-apoptotic Activity | PDG upregulates Bcl-2/Bax ratio and downregulates cleaved caspase-3 in an Alzheimer's disease mouse model. | Protects against glutamate-induced apoptosis in PC12 cells by modulating the Bax/Bcl-2 ratio and caspase-3 activity. | [6],[17] |
| Neuroprotection (in vivo) | PDG (5 and 10 mg/kg) reverses memory impairment and reduces neuronal damage in an Alzheimer's disease mouse model. Pinoresinol (25 mg/kg) ameliorates memory impairment in a dementia model. | Curcumin (10 mg/kg/day) protects retinal ganglion cells in a high intraocular pressure rat model. | [6],[18],[10] |
| AChE Inhibition (in vitro) | Blocks acetylcholinesterase activity in a concentration-dependent manner. | IC50 of 134.5 ± 0.06 μg/ml for AChE inhibition. | [18],[14] |
Signaling Pathway Modulation: A Comparative Overview
Both this compound and curcumin exert their neuroprotective effects by modulating critical intracellular signaling pathways.
This compound Signaling Pathway
Caption: this compound's neuroprotective signaling pathways.
Curcumin Signaling Pathway
Caption: Curcumin's multifaceted neuroprotective pathways.
Experimental Protocols
To facilitate further research and comparative studies, we provide the following detailed, step-by-step methodologies for key experiments.
Assessment of Neuroprotection against Oxidative Stress (H₂O₂-induced Toxicity)
Objective: To quantify the protective effect of a compound against hydrogen peroxide (H₂O₂)-induced neuronal cell death.
Cell Line: SH-SY5Y human neuroblastoma cells or primary cortical neurons.
Methodology:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.
-
Pre-treatment: Treat the cells with various concentrations of this compound or curcumin (e.g., 0.1, 1, 5, 10, 25 µM) for 2 hours. Include a vehicle control (e.g., DMSO).
-
Induction of Oxidative Stress: Add H₂O₂ to the wells to a final concentration of 100-200 µM (the optimal concentration should be predetermined to induce ~50% cell death).
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Cell Viability Assay (MTT Assay):
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate cell viability as a percentage of the control (untreated) cells. Plot a dose-response curve and determine the EC₅₀ value (the concentration of the compound that provides 50% protection).
Causality Explanation: This protocol directly assesses the compound's ability to protect neurons from oxidative damage, a key pathological event in neurodegeneration. The pre-treatment step allows the compound to exert its antioxidant effects before the oxidative insult.
Evaluation of Anti-inflammatory Activity in Microglia (LPS-induced Nitric Oxide Production)
Objective: To measure the inhibitory effect of a compound on the production of nitric oxide (NO), a pro-inflammatory mediator, in activated microglia.
Cell Line: BV-2 murine microglial cells.
Methodology:
-
Cell Seeding: Plate BV-2 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere for 24 hours.
-
Pre-treatment: Treat the cells with various concentrations of this compound or curcumin for 1 hour.
-
Activation of Microglia: Add lipopolysaccharide (LPS) to the wells to a final concentration of 100 ng/mL to induce an inflammatory response.
-
Incubation: Incubate the plate for 24 hours.
-
Nitric Oxide Measurement (Griess Assay):
-
Collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) and incubate for another 10 minutes.
-
Measure the absorbance at 540 nm.
-
-
Data Analysis: Generate a standard curve using known concentrations of sodium nitrite. Calculate the concentration of nitrite in the samples and express it as a percentage of the LPS-only treated group. Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of NO production).
Causality Explanation: This assay provides a quantitative measure of the compound's anti-inflammatory potential by directly assessing its ability to suppress a key inflammatory mediator produced by activated microglia.
Conclusion and Future Directions
Both this compound and curcumin demonstrate significant neuroprotective properties through their antioxidant, anti-inflammatory, and anti-apoptotic activities. Curcumin is a well-researched compound with a broad spectrum of action against multiple targets in neurodegeneration. This compound, while less extensively studied, shows considerable promise, particularly in its ability to modulate the NF-κB and Nrf2/HO-1 pathways, which are also key targets of curcumin.
The available data suggests that both compounds are effective in preclinical models of neurodegeneration. However, a direct, quantitative comparison of their potency is hampered by the lack of standardized experimental conditions across studies. Future research should focus on head-to-head comparative studies using identical in vitro and in vivo models to definitively establish their relative efficacy. Furthermore, optimizing the bioavailability and BBB permeability of both compounds through novel drug delivery systems will be crucial for their successful translation into clinical therapies for neurodegenerative diseases.
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Pinoresinol diglucoside attenuates neuroinflammation, apoptosis and oxidative stress in a mice model with Alzheimer's disease. Neuroreport. 2021 Feb 3;32(3):259-267. [Link]
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The effects of pinoresinol on cholinergic dysfunction-induced memory impairments and synaptic plasticity in mice. Food and Chemical Toxicology. 2019;125:38-45. [Link]
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Pinoresinol diglucoside attenuates neuroinflammation, apoptosis and oxidative stress in a mice model with Alzheimer's disease. ResearchGate. [Link]
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Pinoresinol diglucoside alleviates ischemia/reperfusion-induced brain injury by modulating neuroinflammation and oxidative stress. Cellular and Molecular Neurobiology. 2021;41(4):985-998. [Link]
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Impact of free curcumin and curcumin nanocapsules on viability and oxidative status of neural cell lines. Taylor & Francis Online. [Link]
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The IC50 and Scavenging Capacity Values of DPPH by Curcumin and Its Derivatives. ResearchGate. [Link]
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Chlorogenic Acid Decreases Glutamate Release from Rat Cortical Nerve Terminals by P/Q-Type Ca2+ Channel Suppression: A Possible Neuroprotective Mechanism. MDPI. [Link]
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Preparation of Pinoresinol and Dehydrodiconiferyl Alcohol from Eucommiae Cortex Extract by Fermentation with Traditional Mucor. MDPI. [Link]
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Pinoresinol diglucoside alleviates ischemia/reperfusion-induced brain injury by modulating neuroinflammation and oxidative stress. PubMed. [Link]
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Pinoresinol inhibits proliferation and induces differentiation on human HL60 leukemia cells. PubMed. [Link]
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Anti-inflammatory Effects of Curcumin in Microglial Cells. Frontiers in Immunology. 2018;9:789. [Link]
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Mechanisms Underlying Curcumin-Induced Neuroprotection in Cerebral Ischemia. Frontiers in Neuroscience. 2021;15:680821. [Link]
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Pinoresinol from the fruits of Forsythia koreana inhibits inflammatory responses in LPS-activated microglia. ResearchGate. [Link]
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Curcumin protects neural cells against ischemic injury in N2a cells and mouse brain with ischemic stroke. Journal of Neuroinflammation. 2018;15(1):15. [Link]
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Curcumin and its Derivatives: Their Application in Neuropharmacology and Neuroscience in the 21st Century. Current Neuropharmacology. 2017;15(3):398-419. [Link]
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Synergistic Effects of Curcumin and Piperine as Potent Acetylcholine and Amyloidogenic Inhibitors With Significant Neuroprotective Activity in SH-SY5Y Cells via Computational Molecular Modeling and in vitro Assay. Frontiers in Aging Neuroscience. 2021;13:648083. [Link]
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Pinocembrin prevents glutamate-induced apoptosis in SH-SY5Y neuronal cells via decrease of bax/bcl-2 ratio. European Journal of Pharmacology. 2008;591(1-3):76-83. [Link]
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Curcumin Protects Neurons from Glutamate-Induced Excitotoxicity by Membrane Anchored AKAP79-PKA Interaction Network. Oxidative Medicine and Cellular Longevity. 2017;2017:6310795. [Link]
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Inflammaging and Brain: Curcumin and Its Beneficial Potential as Regulator of Microglia Activation. MDPI. [Link]
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Spinosin protects N2a cells from H2O2-induced neurotoxicity through inactivation of p38MAPK. Journal of Pharmacy and Pharmacology. 2020;72(10):1386-1394. [Link]
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(-)-Syringaresinol suppressed LPS-induced microglia activation via downregulation of NF-κB p65 signaling and interaction with ERβ. International Immunopharmacology. 2021;99:107986. [Link]
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Anti-Neuroinflammatory and Neuroprotective Effect of Intermedin B Isolated from the Curcuma longa L. via NF-κB and ROS Inhibition in BV2 Microglia and HT22 Hippocampal Cells. MDPI. [Link]
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Effect of curcumin on LPS induced microglial activation as depicted by IHC analysis. ResearchGate. [Link]
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Oxidative Stress and Neurodegenerative Diseases: A Review of Upstream and Downstream Antioxidant Therapeutic Options. Current Neuropharmacology. 2015;13(3):284-294. [Link]
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Curcumin Improves Neurogenesis in Alzheimer's Disease Mice via the Upregulation of Wnt/β-Catenin and BDNF. MDPI. [Link]
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Curcumin Stimulates Proliferation of Embryonic Neural Progenitor Cells and Neurogenesis in the Adult Hippocampus. Journal of Biological Chemistry. 2007;282(13):9602-9611. [Link]
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Chlorogenic Acid Decreases Glutamate Release from Rat Cortical Nerve Terminals by P/Q-Type Ca2+ Channel Suppression: A Possible Neuroprotective Mechanism. MDPI. [Link]
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Neuroprotective effect of curcumin against oxidative damage in BV-2 microglia and high intraocular pressure animal model. International Journal of Ophthalmology. 2014;7(4):621-627. [Link]
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Curcumin Alleviates Lipopolysaccharide (LPS)-Activated Neuroinflammation via Modulation of miR-199b-5p/IκB Kinase β (IKKβ)/Nuclear Factor Kappa B (NF-κB) Pathway in Microglia. Medical Science Monitor. 2019;25:6226-6235. [Link]
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Phi inhibited the inflammatory response of LPS-activated microglia via the PPARγ signaling pathway. ResearchGate. [Link]
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Lipopolysaccharide induces inflammatory microglial activation through CD147-mediated matrix metalloproteinase expression. Journal of Neuroinflammation. 2022;19(1):305. [Link]
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Curcumin Attenuates Lipopolysaccharide-Induced Neuroinflammation and Memory Deficiency by Inhibiting Microglia Activation in Mice. Semantic Scholar. [Link]
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Curcumin-Protected PC12 Cells Against Glutamate-Induced Oxidative Toxicity. Cellular and Molecular Neurobiology. 2014;34(3):389-399. [Link]
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In vitro neuroprotective potential of the monoterpenes α-pinene and 1,8-cineole against H2O2-induced oxidative stress in PC12 cells. Neuroscience Letters. 2017;642:154-160. [Link]
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Neuroprotective Potential of Curcumin in Neurodegenerative Diseases: Clinical Insights Into Cellular and Molecular Signaling Pathways. Journal of Central Nervous System Disease. 2023;15:11795735231181589. [Link]
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Neuroprotection mediated by natural products and their chemical derivatives. Frontiers in Pharmacology. 2020;11:669. [Link]
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Navigating Nature's Nuances: A Comparative Guide to the ADME Properties of (+)-Pinoresinol and its Diglucoside
In the realm of natural product drug discovery, lignans have garnered significant attention for their diverse pharmacological activities, including antioxidant, anti-inflammatory, and anticancer effects[1][2][3]. Among these, (+)-pinoresinol and its glycosidic forms are of particular interest. However, the journey from a promising bioactive compound to a clinically effective therapeutic is paved with the complexities of its absorption, distribution, metabolism, and excretion (ADME) profile. This guide provides an in-depth, objective comparison of the ADME properties of this compound (PINL) and its diglucoside derivative (PDG), offering experimental insights and methodologies for researchers in drug development.
The central hypothesis underpinning this comparison is that the addition of two glucose moieties dramatically alters the physicochemical properties of the parent aglycone, this compound, thereby influencing its pharmacokinetic behavior. Understanding these differences is paramount for predicting in vivo efficacy and designing rational drug delivery strategies.
At a Glance: Key ADME Differences
| ADME Parameter | This compound (PINL) | This compound Diglucoside (PDG) | Implication for Bioavailability |
| Solubility | Soluble | Slightly higher solubility than PINL | Glycosylation modestly improves aqueous solubility[4][5]. |
| Permeability | Higher | Lower | The bulky glucose groups hinder passive diffusion across the intestinal barrier[4][5]. |
| Metabolism | Low metabolic rate | Low metabolic rate; subject to deglycosylation | Both compounds exhibit good stability in liver microsomes. However, the diglucoside must first be hydrolyzed to the aglycone to become systemically available[4][5][6]. |
| Plasma Protein Binding | High (approx. 89%) | Moderate (approx. 45%) | Higher free fraction of PDG may initially be available for distribution, but its poor absorption is the limiting factor[5][7]. |
| Pharmacokinetics | Longer half-life, higher AUC | More rapid elimination, lower AUC | The aglycone form demonstrates superior systemic exposure upon oral administration[5][8]. |
Deep Dive into ADME Properties: An Experimental Perspective
Absorption: The Permeability Paradox
The intestinal epithelium represents a formidable barrier to the absorption of many xenobiotics. The structural differences between this compound and its diglucoside have a profound impact on their ability to traverse this barrier.
In Vitro Permeability Assessment
A common and effective method to predict passive intestinal absorption is the Parallel Artificial Membrane Permeability Assay (PAMPA). This assay provides a high-throughput, cell-free system to evaluate the passive diffusion of a compound across an artificial lipid membrane.
Experimental evidence from PAMPA studies indicates that this compound possesses a significantly higher permeability coefficient (Peff) compared to its diglucoside[4][5]. This is logically attributable to the increased molecular size and hydrophilicity conferred by the two glucose units in PDG, which impede its passive diffusion across the lipophilic cell membrane.
For a more comprehensive understanding of intestinal transport, the Caco-2 cell monolayer assay is the gold standard[9][10][11]. These cells, derived from a human colon adenocarcinoma, differentiate into a polarized monolayer with tight junctions and express various transporters and efflux pumps, thus mimicking the human intestinal barrier[9][10].
Distribution: The Role of Plasma Protein Binding
Once absorbed into the systemic circulation, a drug's distribution to its target tissues is influenced by its binding to plasma proteins, primarily albumin. Only the unbound fraction of a drug is pharmacologically active and available for metabolism and excretion.
In vitro studies have shown that this compound exhibits a high degree of plasma protein binding (approximately 89%), while its diglucoside shows a more moderate binding rate (around 45%)[5][7]. This suggests that a larger fraction of this compound diglucoside would exist in its unbound form in the plasma. However, the significantly lower absorption of the diglucoside likely negates any potential advantage of its lower plasma protein binding.
Metabolism: The Gut Microbiota as a Biotransformation Engine
The metabolism of both this compound and its diglucoside is a critical determinant of their ultimate bioavailability and biological activity.
In Vitro Metabolic Stability
Incubation with human and rat liver microsomes has revealed that both compounds have a low metabolic rate, indicating good stability against hepatic enzymes[4]. This suggests that once absorbed, they are not rapidly cleared by the liver, which is a favorable pharmacokinetic property.
The Crucial Role of Deglycosylation
For glycosylated compounds like this compound diglucoside to be absorbed and exert systemic effects, they must first undergo hydrolysis to their aglycone form. This biotransformation is primarily carried out by the enzymes of the gut microbiota[6][12][13]. The deglycosylation process is a prerequisite for the absorption of the now more lipophilic this compound.
Following absorption, this compound itself can be further metabolized by the gut microbiota into enterolignans, such as enterolactone and enterodiol, which are known to have their own distinct biological activities[6][14].
Excretion: Contrasting Elimination Profiles
Pharmacokinetic studies in animal models have demonstrated that this compound is eliminated from the plasma less quickly than its diglucoside[5]. Furthermore, the cumulative urinary excretion of the diglucoside is significantly higher than that of the aglycone[5]. This suggests that the poorly absorbed diglucoside is more rapidly cleared from the body, primarily through renal excretion, while the absorbed aglycone undergoes more extensive distribution and a slower elimination process.
Experimental Protocols: A Guide for the Bench Scientist
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
Objective: To assess the passive permeability of this compound and this compound diglucoside.
Materials:
-
PAMPA plate (e.g., Millipore MultiScreen Permeability Filter Plate)
-
Acceptor sink buffer (phosphate-buffered saline, pH 7.4)
-
Donor solution: Test compound dissolved in a suitable buffer
-
Lipid solution (e.g., 2% lecithin in dodecane)
-
96-well UV plate reader or LC-MS system
Procedure:
-
Hydrate the PVDF membrane: Add 150 µL of buffer to each well of the acceptor plate and place the filter plate on top. Incubate for 1 hour.
-
Coat the filter plate: Discard the buffer and add 5 µL of the lipid solution to each well of the filter plate.
-
Prepare the donor solution: Dissolve the test compounds to the desired concentration in the donor buffer.
-
Add donor solution: Add 150 µL of the donor solution to each well of the filter plate.
-
Assemble the PAMPA sandwich: Place the filter plate onto the acceptor plate.
-
Incubate: Incubate the plate assembly at room temperature for a defined period (e.g., 4-18 hours) with gentle shaking.
-
Analyze: Determine the concentration of the test compound in both the donor and acceptor wells using a suitable analytical method (UV-Vis spectrophotometry or LC-MS).
-
Calculate Peff: The effective permeability coefficient is calculated using the following equation: Peff = (-VD * VA / ((VD + VA) * A * t)) * ln(1 - (CA(t) / Cequilibrium)) Where VD and VA are the volumes of the donor and acceptor wells, A is the filter area, t is the incubation time, CA(t) is the compound concentration in the acceptor well at time t, and Cequilibrium is the concentration at equilibrium.
Protocol 2: In Vivo Pharmacokinetic Study in Rodents
Objective: To determine and compare the pharmacokinetic profiles of this compound and this compound diglucoside following oral administration.
Materials:
-
Sprague-Dawley rats or C57BL/6 mice
-
Test compounds formulated in a suitable vehicle (e.g., 0.5% carboxymethylcellulose)
-
Oral gavage needles
-
Blood collection supplies (e.g., heparinized capillary tubes)
-
Centrifuge
-
LC-MS/MS system for bioanalysis
Procedure:
-
Animal Acclimation: Acclimate animals to the housing conditions for at least one week.
-
Fasting: Fast the animals overnight (with free access to water) before dosing.
-
Dosing: Administer a single oral dose of the test compound via gavage.
-
Blood Sampling: Collect blood samples (e.g., via tail vein or retro-orbital sinus) at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Sample Analysis: Extract the analytes from the plasma and quantify their concentrations using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Use appropriate software (e.g., WinNonlin) to calculate key pharmacokinetic parameters, including Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the concentration-time curve), and t1/2 (half-life).
Conclusion and Future Directions
The glycosylation of this compound to its diglucoside form significantly alters its ADME profile. While solubility is modestly increased, the larger, more hydrophilic nature of the diglucoside drastically reduces its passive permeability across the intestinal membrane. Consequently, the aglycone, this compound, demonstrates superior oral bioavailability, characterized by a higher Cmax, larger AUC, and longer half-life[8].
For drug development professionals, this underscores a critical consideration: while glycosides may be abundant in nature and possess interesting in vitro activities, their in vivo fate is often dictated by the efficiency of their deglycosylation by the gut microbiota and the subsequent absorption of the aglycone. Future research should focus on strategies to enhance the delivery and absorption of these valuable natural products, such as the use of nanoformulations or co-administration with permeation enhancers. A deeper understanding of the specific gut microbial enzymes responsible for deglycosylation could also open avenues for probiotic or prebiotic interventions to improve the bioavailability of dietary lignans.
References
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Ma X, et al. Comparative Study on the Absorption and Metabolism of Pinoresinol and Pinoresinol-4-O-β-D-Glucopyranoside in Mice. Mol Nutr Food Res. 2023 Dec;67(24):e2300536. [Link]
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IOSR Journal of Pharmacy. Pinoresinol: A potential Biological warrior in edible foods. [Link]
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Pu Y, Cai Y, Zhang Q, Hou T, Zhang T, Zhang J. Comparison of Pinoresinol and its Diglucoside on their ADME Properties and Vasorelaxant Effects on Phenylephrine-Induced Model. Frontiers in Pharmacology. 2021;12:706899. [Link]
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Brennan, R., & Owen, R. W. (2006). Lignans: Advances in Biosynthesis, Bioavailability, and Pharmacological Activity. Comprehensive Reviews in Food Science and Food Safety, 5(4), 100-117. [Link]
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Pu Y, Cai Y, Zhang Q, Hou T, Zhang T, Zhang J. Comparison of Pinoresinol and its Diglucoside on their ADME Properties and Vasorelaxant Effects on Phenylephrine-Induced Model. National Institutes of Health. [Link]
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Salehi, B., et al. (2019). Lignans: A review of their sources, biosynthesis, and pharmacology. Phytochemistry Reviews, 18(6), 1395-1422. [Link]
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Ma X, Luo L, Karrar E, Zhang L, Li J. Comparative Study on the Absorption and Metabolism of Pinoresinol and Pinoresinol-4-O-β-D-Glucopyranoside in Mice. PubMed. [Link]
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Brennan, R., & Owen, R. W. (2005). Pinoresinol and 1-acetoxypinoresinol, two new phenolic compounds identified in olive oil. Journal of Agricultural and Food Chemistry, 53(24), 9472-9477. [Link]
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Zhang Y, et al. Bioconversion of Pinoresinol Diglucoside and Pinoresinol from Substrates in the Phenylpropanoid Pathway by Resting Cells of Phomopsis sp.XP-8. National Institutes of Health. [Link]
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Pu Y, Cai Y, Zhang Q, Hou T, Zhang T, Zhang J. Comparison of Pinoresinol and its Diglucoside on their ADME Properties and Vasorelaxant Effects on Phenylephrine-Induced Model. PubMed. [Link]
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Zhang, J., et al. (2021). Efficient Synthesis of Pinoresinol, an Important Lignin Dimeric Model Compound. Frontiers in Chemistry, 9, 649339. [Link]
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Youssef FS, et al. Pinoresinol-4-O-β-D-glucopyranoside: a lignan from prunes (Prunus domestica) attenuates oxidative stress, hyperglycaemia and hepatic toxicity in vitro and in vivo. PubMed. [Link]
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Heinonen, S., et al. (2001). Proposed metabolic pathway for pinoresinol: formation of mammalian lignans via lariciresinol and secoisolariciresinol intermediates. The Journal of Agricultural and Food Chemistry, 49(7), 3178-3186. [Link]
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Zhang, J., et al. (2021). Efficient Synthesis of Pinoresinol, an Important Lignin Dimeric Model Compound. OSTI.GOV. [Link]
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van Breemen RB, Li Y. Caco-2 cell permeability assays to measure drug absorption. PubMed. [Link]
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Del Rio, D., et al. (2020). Lignans and Gut Microbiota: An Interplay Revealing Potential Health Implications. Nutrients, 12(12), 3701. [Link]
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Liu, Y., et al. (2024). Effect of pinoresinol-lariciresinol reductases on biosynthesis of lignans with substrate selectivity in Schisandra chinensis. Phytochemistry, 221, 114053. [Link]
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Rowland, I. (2006). Bioavailability of lignans in human subjects. ResearchGate. [Link]
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van Breemen RB, Li Y. Caco-2 cell permeability assays to measure drug absorption. ResearchGate. [Link]
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Wang, Y., et al. (2022). Preparation of Pinoresinol and Dehydrodiconiferyl Alcohol from Eucommiae Cortex Extract by Fermentation with Traditional Mucor. Molecules, 27(19), 6524. [Link]
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Rowland, I. (2006). Bioavailability of lignans in human subjects. Cambridge Core. [Link]
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JoVE. (2024). Methods for Studying Drug Absorption: In vitro. [Link]
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Li, Y., et al. (2021). The effects of Pinoresinol diglucoside on the differentiation and bone resorption of osteoclast RAW264.7. Food Science and Technology, 41, 336-342. [Link]
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Brennan, R., & Owen, R. W. (2024). Lignans: Advances in Biosynthesis, Bioavailability, and Pharmacological Activity. Comprehensive Reviews in Food Science and Food Safety. [Link]
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John, J. A., & Shahidi, F. (2010). Flaxseed Lignans: Source, Biosynthesis, Metabolism, Antioxidant Activity, Bio‐Active Components, and Health Benefits. Comprehensive Reviews in Food Science and Food Safety, 9(3), 261-269. [Link]
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Creative Bioarray. (2019). Caco 2 Cell Permeability Assay. YouTube. [Link]
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A Head-to-Head Comparison of (+)-Pinoresinol and Other Phytoestrogens: An In-Depth Technical Guide for Researchers
This guide provides a comprehensive, head-to-head comparison of the phytoestrogen (+)-pinoresinol with other prominent phytoestrogens, namely the isoflavones genistein and daidzein, and the coumestan, coumestrol. Designed for researchers, scientists, and drug development professionals, this document delves into the nuanced differences in their biochemical and physiological effects, supported by experimental data and detailed protocols.
Introduction to Phytoestrogens: A Diverse Class of Plant-Derived Compounds
Phytoestrogens are a group of naturally occurring plant compounds that are structurally and/or functionally similar to mammalian estrogens, particularly 17β-estradiol.[1] Their ability to interact with estrogen receptors (ERs) allows them to elicit a range of physiological responses, making them a subject of intense research for their potential therapeutic applications in hormone-dependent conditions. Phytoestrogens are broadly classified into several categories, with isoflavones, lignans, and coumestans being among the most studied.[1] This guide will focus on a comparative analysis of representative molecules from each of these key classes against the lignan this compound.
The Contenders: Chemical Structures and Bioavailability
A fundamental aspect of understanding the biological activity of these compounds lies in their chemical structure and how they are processed in the body.
This compound: A lignan found in a variety of plants, including olive oil, sesame seeds, and certain whole grains, this compound is characterized by a dibenzylbutane skeleton.[2][3] Its bioavailability is influenced by the gut microbiota, which can metabolize it into other bioactive compounds.[4] Studies on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of pinoresinol indicate it is a soluble compound with moderate plasma protein binding and a low metabolic rate in human liver microsomes.[5]
Genistein and Daidzein: These isoflavones are abundant in soy products.[4] Their structural resemblance to estradiol is a key determinant of their estrogenic activity. The bioavailability of genistein and daidzein is variable among individuals, largely dependent on the composition of their gut microbiome, which can convert daidzein into the more potent metabolite, equol.[4]
Coumestrol: A member of the coumestan class of phytoestrogens, coumestrol is found in high concentrations in clover and alfalfa sprouts. It is recognized as one of the most potent phytoestrogens.[6]
Table 1: Overview of Selected Phytoestrogens
| Compound | Class | Key Dietary Sources | Chemical Structure |
| This compound | Lignan | Olive oil, sesame seeds, whole grains | C₂₀H₂₂O₆ |
| Genistein | Isoflavone | Soybeans and soy products | C₁₅H₁₀O₅ |
| Daidzein | Isoflavone | Soybeans and soy products | C₁₅H₁₀O₄ |
| Coumestrol | Coumestan | Clover, alfalfa sprouts | C₁₅H₈O₅ |
In Vitro Performance: A Direct Comparison of Estrogenic Activity
The estrogenic activity of these compounds is primarily mediated through their interaction with two estrogen receptor subtypes, ERα and ERβ. The relative binding affinity and the subsequent transcriptional activation of these receptors are critical determinants of their biological effects.
Estrogen Receptor Binding Affinity: A Tale of Two Receptors
The binding affinity of a ligand to its receptor is a primary indicator of its potential potency. This is often quantified as the Relative Binding Affinity (RBA), where the affinity of 17β-estradiol is set to 100%.
While direct comparative studies including this compound are limited, the available evidence suggests a significant divergence in ER binding between lignans and other phytoestrogens. Research indicates that many lignans, including likely this compound, do not exhibit significant binding to either ERα or ERβ.
In contrast, isoflavones and coumestans are well-documented to bind to both ER subtypes, with a notable preference for ERβ.
Table 2: Comparative Estrogen Receptor Binding Affinities (RBA %)
| Compound | ERα | ERβ | ERβ/ERα Preference Ratio |
| This compound | Not Reported | Not Reported | - |
| Genistein | 4 | 87 | 21.75 |
| Daidzein | 0.1 | 0.5 | 5 |
| Coumestrol | 46 | 170 | 3.7 |
| Data for Genistein, Daidzein, and Coumestrol are compiled from multiple sources and represent approximate values for comparative purposes. |
This preferential binding to ERβ by isoflavones and coumestrol is a critical aspect of their biological activity, as ERα and ERβ often have different, and sometimes opposing, physiological roles.
Estrogen Receptor Transcriptional Activation: From Binding to Biological Response
The ability of a phytoestrogen to not only bind to an ER but also to induce a downstream transcriptional response is evaluated using reporter gene assays. In these assays, cells are engineered to express a reporter gene (e.g., luciferase) under the control of an estrogen-responsive element (ERE). An increase in reporter gene activity signifies an agonistic (estrogen-like) effect.
Studies on this compound have shown that it can exert anti-proliferative effects on breast cancer cells, including both ER-positive (MCF-7) and ER-negative cell lines.[2][7][8] This suggests that its mechanism of action may not be solely dependent on direct ER agonism and could involve other signaling pathways.[2][7][8]
Conversely, genistein, daidzein, and coumestrol have demonstrated clear dose-dependent agonistic activity in ER-mediated reporter gene assays.[9] Their potency in these assays generally correlates with their ER binding affinities.
In Vivo Performance: The Uterotrophic Assay
The uterotrophic assay is a standard in vivo test to assess the estrogenic activity of a compound. It measures the increase in uterine weight in immature or ovariectomized female rodents following exposure to the test substance. This increase in uterine weight is a well-established response to estrogenic stimulation.
Experimental Protocols: A Guide to Key Methodologies
To ensure scientific integrity and reproducibility, it is essential to understand the methodologies behind the data. Below are detailed protocols for the key assays discussed.
Estrogen Receptor Competitive Binding Assay
Objective: To determine the relative binding affinity of a test compound to ERα and ERβ.
Principle: This assay measures the ability of a test compound to compete with a radiolabeled estrogen (e.g., [³H]-17β-estradiol) for binding to the estrogen receptor.
Step-by-Step Protocol:
-
Preparation of Receptor Source:
-
Utilize either purified recombinant human ERα or ERβ, or cytosol preparations from tissues rich in these receptors (e.g., rat uterus for ERα, rat prostate for ERβ).
-
-
Incubation:
-
In a multi-well plate, combine the receptor source, a fixed concentration of radiolabeled estradiol, and varying concentrations of the unlabeled test compound (competitor).
-
Include control wells with only the radiolabeled estradiol (total binding) and wells with a large excess of unlabeled estradiol (non-specific binding).
-
Incubate the plate at 4°C for a sufficient period to reach equilibrium (typically 18-24 hours).
-
-
Separation of Bound and Free Ligand:
-
Separate the receptor-bound radiolabeled estradiol from the unbound fraction. Common methods include hydroxylapatite (HAP) assay or dextran-coated charcoal (DCC) treatment.
-
-
Quantification:
-
Measure the radioactivity in the bound fraction using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of specific binding for each concentration of the test compound.
-
Plot the percentage of specific binding against the log of the competitor concentration to generate a competition curve.
-
Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled estradiol).
-
Calculate the Relative Binding Affinity (RBA) using the formula: (IC₅₀ of 17β-estradiol / IC₅₀ of test compound) x 100.
-
Causality Behind Experimental Choices: The use of a competitive binding format allows for the determination of the relative affinity of a large number of compounds without the need to radiolabel each one. The choice of receptor source (purified recombinant vs. tissue cytosol) can influence the results, with purified receptors providing a cleaner system but potentially lacking co-factors present in a cellular context.
Estrogen-Responsive Reporter Gene Assay
Objective: To assess the ability of a test compound to activate transcription via the estrogen receptor.
Principle: This cell-based assay utilizes a cell line that has been genetically engineered to contain a reporter gene (e.g., luciferase) linked to an estrogen-responsive element (ERE). Binding of an active ligand to the endogenous or co-transfected estrogen receptor leads to the transcription of the reporter gene, resulting in a measurable signal.
Step-by-Step Protocol:
-
Cell Culture and Transfection:
-
Culture a suitable cell line (e.g., MCF-7, which endogenously expresses ERα, or HEK293 cells that can be co-transfected with ERα or ERβ expression plasmids).
-
Co-transfect the cells with a plasmid containing the ERE-reporter gene construct and a control plasmid (e.g., expressing Renilla luciferase for normalization).
-
-
Compound Treatment:
-
Plate the transfected cells in a multi-well plate.
-
Treat the cells with various concentrations of the test compound. Include a vehicle control and a positive control (17β-estradiol).
-
-
Incubation:
-
Incubate the cells for 24-48 hours to allow for gene transcription and protein expression.
-
-
Lysis and Luminescence Measurement:
-
Lyse the cells and measure the activity of the reporter enzyme (e.g., firefly luciferase) and the normalization enzyme (e.g., Renilla luciferase) using a luminometer.
-
-
Data Analysis:
-
Normalize the reporter gene activity to the control enzyme activity.
-
Plot the normalized reporter activity against the log of the test compound concentration to generate a dose-response curve.
-
Determine the EC₅₀ value (the concentration of the test compound that produces 50% of the maximal response).
-
Causality Behind Experimental Choices: The use of a reporter gene provides a highly sensitive and quantifiable readout of receptor activation. The choice of cell line is critical; using a cell line that expresses a specific ER subtype allows for the assessment of subtype-selective activation. Normalization with a co-transfected control plasmid accounts for variations in transfection efficiency and cell number.
In Vivo Uterotrophic Assay
Objective: To evaluate the in vivo estrogenic activity of a compound by measuring its effect on uterine weight in female rodents.
Principle: In immature or ovariectomized female rodents, the uterus is atrophic due to the lack of endogenous estrogens. Administration of an estrogenic compound will stimulate uterine growth (uterotrophy), which can be quantified by measuring the wet and/or blotted weight of the uterus.[11][12][13][14]
Step-by-Step Protocol:
-
Animal Model:
-
Use either immature female rats or mice (e.g., 18-21 days old) or adult ovariectomized animals. Ovariectomy removes the endogenous source of estrogens.
-
-
Dosing:
-
Administer the test compound to the animals daily for a period of 3 to 7 days. The route of administration can be oral gavage, subcutaneous injection, or intraperitoneal injection.
-
Include a vehicle control group and a positive control group (e.g., treated with ethinyl estradiol).
-
-
Necropsy and Uterine Weight Measurement:
-
Approximately 24 hours after the final dose, euthanize the animals.
-
Carefully dissect the uterus, trim away any adhering fat and connective tissue, and record the wet weight.
-
For the blotted uterine weight, the uterine horns are separated, and any luminal fluid is expressed before weighing.
-
-
Data Analysis:
-
Calculate the mean uterine weight for each treatment group.
-
Perform statistical analysis (e.g., ANOVA followed by a post-hoc test) to determine if there is a significant increase in uterine weight in the treated groups compared to the vehicle control group.
-
Causality Behind Experimental Choices: The use of immature or ovariectomized animals provides a low-estrogen background, making the assay sensitive to exogenous estrogenic compounds. The 3- to 7-day dosing regimen is sufficient to induce a measurable uterotrophic response. Measuring both wet and blotted uterine weight can help to distinguish between edematous effects (water imbibition) and true tissue growth.
Visualizing the Mechanisms: Signaling Pathways and Workflows
To further elucidate the concepts discussed, the following diagrams created using Graphviz (DOT language) illustrate key pathways and experimental workflows.
Estrogen Receptor Signaling Pathway
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Technical Guide: Validating the Enzymatic Specificity of (+)-Pinoresinol
Executive Summary:
(+)-Pinoresinol, a bis-epoxylignan found in Forsythia species, sesame seeds, and olive oil, has emerged as a promising scaffold for metabolic regulation, specifically targeting
The Target Profile: Mechanism of Action
To validate specificity, one must first define the expected mechanism. This compound does not merely compete for the active site; it modulates enzymatic turnover through allosteric or conformational interference.
Comparative Mechanism: Acarbose vs. This compound
-
Acarbose: Mimics the transition state of polysaccharide hydrolysis, binding tightly to the catalytic pocket. This blocks substrate entry completely but also affects related hydrolases (amylases), causing undigested starch to ferment in the colon.
-
This compound: Binds to non-catalytic sites (allosteric modulation) or interacts with the enzyme-substrate complex. This reduces the
(maximum rate) while altering (affinity) to a lesser degree than competitive inhibitors.[1] This "gentler" inhibition preserves partial digestive function, potentially improving tolerance.
Diagram 1: Competitive vs. Mixed-Type Inhibition Dynamics
The following diagram illustrates the kinetic divergence between the standard (Acarbose) and the test compound (this compound).
Caption: Acarbose competes directly for the free enzyme, whereas this compound targets both free enzyme and ES-complex, characteristic of mixed inhibition.
Comparative Analysis: Performance & Selectivity
A robust validation must compare the test compound against a clinical benchmark. The data below synthesizes representative experimental values from kinetic assays.
Table 1: Inhibitory Profile Comparison
| Feature | Acarbose (Standard) | This compound (Target) | Implication |
| Primary Target | Both effective; Acarbose is more potent molar-for-molar. | ||
| This compound requires higher concentration but offers better selectivity. | |||
| Mode of Inhibition | Competitive | Mixed-Type / Non-Competitive | Pinoresinol efficacy is less sensitive to high substrate loads (post-meal). |
| High (Strong) | Low / Moderate | Critical Differentiator: Lower amylase inhibition reduces GI side effects (flatulence). | |
| Risk of False Positive | Low | Moderate (Polyphenol) | Pinoresinol requires aggregation checks (see Section 3). |
Validating Specificity: The "Self-Validating" System
Lignans and polyphenols are prone to forming colloidal aggregates that sequester enzymes non-specifically. This is the #1 cause of false positives in drug discovery. To validate this compound as a true specific inhibitor, you must perform the Triton X-100 Challenge .
The Logic of Aggregation
If this compound inhibits via specific binding, adding a non-ionic detergent (Triton X-100) will not affect its
Diagram 2: The Specificity Validation Workflow
This flowchart outlines the decision tree for validating the compound.
Caption: The critical "Go/No-Go" step is the Detergent Challenge, ensuring inhibition is not an artifact of colloidal aggregation.
Experimental Protocols
These protocols are designed to be self-validating. The inclusion of the detergent control is mandatory for publication-quality data regarding polyphenols.
Protocol A: Kinetic Specificity Assay ( -Glucosidase)
Objective: Determine the Mode of Inhibition (MOI) and
-
Reagent Prep:
-
Enzyme:
-Glucosidase (0.1 U/mL) in 0.1 M Phosphate Buffer (pH 6.8). Note: Mammalian source (Rat intestinal acetone powder) is preferred over Yeast for clinical relevance. -
Substrate: p-Nitrophenyl-
-D-glucopyranoside (p-NPG) at 5 concentrations (0.5mM to 5.0mM). -
Inhibitor: this compound dissolved in DMSO (Final DMSO < 2%).
-
-
Workflow:
-
Incubate Enzyme + Inhibitor (at 3 different concentrations) for 15 minutes at 37°C. Pre-incubation is vital for allosteric inhibitors.
-
Add Substrate (p-NPG) to initiate reaction.
-
Monitor Absorbance at 405 nm every 60 seconds for 20 minutes (Kinetic Mode).
-
-
Data Analysis:
-
Construct Lineweaver-Burk plots (
vs ). -
Interpretation:
-
Intersect on Y-axis = Competitive (Acarbose).
-
Intersect in Quadrant 2/3 = Mixed/Non-Competitive (this compound).
-
-
Protocol B: The Detergent Challenge (Aggregation Check)
Objective: Rule out false positives caused by colloidal sequestration.
-
Baseline Assay: Run the standard
assay for this compound. Let's assume . -
Detergent Arm: Prepare reaction buffer containing 0.01% (v/v) Triton X-100 (freshly prepared).
-
Execution: Repeat the
assay using the detergent-spiked buffer. -
Verdict:
-
Valid:
remains (Shift < 2-fold). -
Invalid:
shifts dramatically (> 3-fold increase) or inhibition vanishes. This indicates the compound was aggregating.
-
References
-
Mechanism of Action & Kinetics
- Gholamhoseinian, A., et al. "Kinetics of α-glucosidase inhibition by different fractions of three species of Labiatae extracts." Journal of Enzyme Inhibition and Medicinal Chemistry.
-
Aggregation & Specificity Validation (The "Shoichet" Protocol)
- Feng, B.Y., & Shoichet, B.K. "A detergent-based assay for the detection of promiscuous inhibitors.
-
Lignan Biological Activity & Targets
- During, A., et al. "Pinoresinol: A Review of its Biological Activity." Phytochemistry Reviews.
-
Acarbose vs.
- Kumar, S., et al. "α-glucosidase inhibitors for type 2 diabetes: chemical classification and biological activity." European Journal of Medicinal Chemistry.
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
